Disbac10
Description
Structure
2D Structure
Properties
Molecular Formula |
C51H88N4O4S2 |
|---|---|
Molecular Weight |
885.4 g/mol |
IUPAC Name |
1,3-didecyl-5-[(E)-3-(1,3-didecyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C51H88N4O4S2/c1-5-9-13-17-21-25-29-33-40-52-46(56)44(47(57)53(50(52)60)41-34-30-26-22-18-14-10-6-2)38-37-39-45-48(58)54(42-35-31-27-23-19-15-11-7-3)51(61)55(49(45)59)43-36-32-28-24-20-16-12-8-4/h37-39,44H,5-36,40-43H2,1-4H3/b38-37+ |
InChI Key |
PXRLNZXPUUPVIB-HEFFKOSUSA-N |
Isomeric SMILES |
CCCCCCCCCCN1C(=O)C(C(=O)N(C1=S)CCCCCCCCCC)/C=C/C=C2C(=O)N(C(=S)N(C2=O)CCCCCCCCCC)CCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCN1C(=O)C(C(=O)N(C1=S)CCCCCCCCCC)C=CC=C2C(=O)N(C(=S)N(C2=O)CCCCCCCCCC)CCCCCCCCCC |
Origin of Product |
United States |
Foundational & Exploratory
Disbac10: A Technical Guide to its Mechanism and Application in Membrane Potential Sensing
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disbac10 is a member of the bis-(1,3-dialkyl-thiobarbiturate) trimethine oxonol (Disbac) family of slow-response, lipophilic, anionic fluorescent dyes. These dyes are invaluable tools for measuring changes in cellular membrane potential, a critical parameter in numerous physiological processes, including nerve impulse propagation, muscle contraction, and cellular signaling. This compound, when used in conjunction with a suitable fluorescent donor, functions as a voltage-sensitive Förster Resonance Energy Transfer (FRET) probe, providing a ratiometric output that allows for quantitative analysis of membrane potential dynamics.
This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its use, and a summary of relevant quantitative data to aid researchers in its effective application.
Mechanism of Action
The fundamental principle behind this compound's function as a membrane potential sensor lies in its voltage-driven translocation across the plasma membrane. As an anionic dye, its distribution between the extracellular and intracellular leaflets of the cell membrane is governed by the transmembrane electrical potential.
In a resting cell, which typically maintains a negative internal potential (hyperpolarized state), the negatively charged this compound molecules are predominantly localized to the outer leaflet of the plasma membrane. Upon depolarization, the intracellular potential becomes less negative, reducing the electrostatic barrier for the anionic dye. This change in potential drives the translocation of this compound to the inner leaflet of the membrane.
This movement forms the basis of its use in FRET-based voltage sensing. When paired with a membrane-anchored fluorescent donor, such as the coumarin-phospholipid CC2-DMPE, the proximity between the donor and the this compound acceptor changes with the membrane potential.
-
In a hyperpolarized state: this compound resides on the outer leaflet, in close proximity to the donor, resulting in efficient FRET. Excitation of the donor leads to energy transfer to the acceptor, and a high acceptor emission is observed.
-
In a depolarized state: this compound translocates to the inner leaflet, increasing the distance between the donor and acceptor. This increased distance leads to a decrease in FRET efficiency, resulting in a decrease in acceptor emission and a corresponding increase in donor emission.
By measuring the ratio of the donor and acceptor fluorescence intensities, a ratiometric and quantitative assessment of the membrane potential can be achieved. This ratiometric approach minimizes artifacts arising from variations in dye concentration, cell number, and illumination intensity.
Signaling Pathway Diagram
Caption: Mechanism of this compound as a FRET-based voltage sensor.
Quantitative Data
The ratiometric output of the this compound-based FRET assay allows for a quantitative correlation between the fluorescence ratio and the membrane potential. While the exact fluorescence change per millivolt (mV) can vary depending on the cell type, dye concentration, and instrumentation, the following table summarizes typical performance characteristics based on closely related Disbac analogs. Calibration is essential for each experimental setup to obtain precise quantitative data.
| Parameter | Typical Value/Range | Notes |
| Voltage Sensitivity | Linear relationship between FRET ratio and membrane potential | Calibration with known membrane potentials (e.g., using ionophores like valinomycin in varying extracellular K+ concentrations) is required for absolute quantification. |
| Response Time | Seconds to minutes | As a "slow-response" dye, its translocation kinetics are slower than "fast-response" dyes, making it suitable for measuring steady-state or slow changes in membrane potential. |
| Excitation Wavelength (Donor) | ~405 nm (for CC2-DMPE) | Optimal excitation will depend on the specific donor fluorophore used. |
| Emission Wavelength (Donor) | ~460 nm (for CC2-DMPE) | |
| Emission Wavelength (Acceptor) | ~580 nm (for Disbac dyes) | |
| Typical Working Concentration | 1-10 µM | Optimal concentration should be determined empirically to maximize signal-to-noise while minimizing cytotoxicity. |
Experimental Protocols
The following provides a general protocol for measuring membrane potential changes in cultured cells using a this compound FRET pair. Optimization of incubation times, dye concentrations, and imaging parameters is recommended for each specific cell line and experimental condition.
I. Reagent Preparation
-
This compound Stock Solution: Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO). Store at -20°C, protected from light and moisture.
-
Donor Fluorophore (e.g., CC2-DMPE) Stock Solution: Prepare a 1-10 mM stock solution in DMSO. Store at -20°C, protected from light.
-
Loading Buffer: Use a balanced salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) or a physiological buffer appropriate for the cells.
II. Cell Staining Procedure
-
Cell Culture: Plate cells in a suitable format for fluorescence microscopy (e.g., glass-bottom dishes or multi-well plates) and grow to the desired confluency.
-
Dye Loading:
-
Prepare a loading solution by diluting the this compound and donor stock solutions in the loading buffer to the final desired working concentration (typically 1-10 µM for each).
-
Remove the cell culture medium and wash the cells once with the loading buffer.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing: After incubation, gently wash the cells 2-3 times with the loading buffer to remove excess dye.
-
Imaging: Add fresh loading buffer to the cells for imaging.
III. Fluorescence Microscopy and Data Acquisition
-
Microscope Setup: Use a fluorescence microscope equipped with appropriate filter sets for the chosen donor-acceptor pair.
-
Donor Channel: Excitation filter for ~405 nm, Emission filter for ~460 nm.
-
Acceptor/FRET Channel: Excitation filter for ~405 nm, Emission filter for ~580 nm.
-
-
Image Acquisition:
-
Acquire images in both the donor and acceptor channels.
-
Establish a baseline fluorescence ratio before applying any experimental treatment.
-
After applying the stimulus (e.g., a depolarizing agent), acquire a time-series of images to monitor the change in fluorescence.
-
-
Data Analysis:
-
For each time point, calculate the average fluorescence intensity in regions of interest (ROIs) drawn around the cells in both the donor and acceptor channels.
-
Calculate the FRET ratio (Acceptor Intensity / Donor Intensity).
-
Normalize the FRET ratio to the baseline to determine the relative change in membrane potential.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for using this compound.
Applications in Research and Drug Development
The ability to quantitatively measure membrane potential makes this compound a powerful tool in various research and drug development applications:
-
Ion Channel Research: Studying the function and modulation of various ion channels (e.g., voltage-gated potassium or sodium channels) that play a crucial role in cellular excitability.
-
Drug Discovery: High-throughput screening of compound libraries to identify modulators of ion channels or other targets that affect membrane potential.
-
Neuroscience: Investigating neuronal activity, synaptic transmission, and the effects of neurotoxins or therapeutic agents on neuronal excitability.
-
Cardiology: Studying the electrophysiology of cardiomyocytes and the effects of cardiotonic or antiarrhythmic drugs.
-
Cell Biology: Elucidating the role of membrane potential in processes such as cell proliferation, differentiation, and apoptosis.
An In-depth Technical Guide to DiBAC4(3) as a Voltage-Sensitive Dye
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-sensitive dyes (VSDs) are powerful tools for monitoring the electrical potential across cellular membranes. These probes enable the investigation of membrane potential dynamics in various cell types, which is crucial for understanding cellular physiology, signaling, and pathology. Among these, DiBAC4(3) (bis-(1,3-dibutylbarbituric acid)trimethine oxonol) has emerged as a widely used fluorescent probe. It belongs to the family of slow-response, anionic bis-barbituric acid oxonol dyes.[1][2] DiBAC4(3) is particularly valuable for measuring relative changes in membrane potential in populations of non-excitable and excitable cells, finding extensive applications in flow cytometry, fluorescence microscopy, and high-throughput screening.[1][3][4]
This guide provides a comprehensive overview of the core principles of DiBAC4(3), its mechanism of action, key experimental protocols, and its application in studying cellular signaling pathways.
Core Principle and Mechanism of Action
DiBAC4(3) is a lipophilic, anionic dye that operates on a translocation mechanism in response to changes in membrane potential. At a typical resting membrane potential (where the interior of the cell is negatively charged), the negatively charged DiBAC4(3) is largely excluded from the cell.
Depolarization: When the membrane potential becomes less negative (depolarizes), the reduced electrical barrier allows the anionic DiBAC4(3) to enter the cell. Once inside, it binds to intracellular proteins and lipid-rich membranes, leading to a significant enhancement in its fluorescence.
Hyperpolarization: Conversely, when the membrane potential becomes more negative (hyperpolarizes), the increased electrical barrier drives the dye out of the cell, resulting in a decrease in fluorescence intensity.
The fluorescence intensity of DiBAC4(3) is therefore directly proportional to the membrane potential, with an approximate 1% change in fluorescence for every 1 mV change in potential. This relationship allows for the semi-quantitative measurement of membrane potential changes. Because its mechanism relies on physical translocation across the membrane, DiBAC4(3) is classified as a "slow-response" dye, in contrast to faster dyes that sense potential changes via electrochromic shifts.
Physicochemical and Spectral Properties
The utility of DiBAC4(3) is defined by its specific chemical and spectral characteristics. These properties are essential for designing experiments and selecting appropriate instrumentation.
| Property | Value | Reference(s) |
| Full Name | bis-(1,3-dibutylbarbituric acid)trimethine oxonol | |
| Molecular Formula | C₂₇H₄₀N₄O₆ | |
| Molecular Weight | ~517 - 539 g/mol | |
| Excitation Max. | 490 - 493 nm | |
| Emission Max. | 505 - 517 nm | |
| Extinction Coefficient | 146,000 cm⁻¹M⁻¹ | |
| Solubility | DMSO, DMF, Ethanol | |
| Response Type | Slow / Translational | |
| Charge | Anionic |
Experimental Applications and Protocols
DiBAC4(3) is versatile and commonly employed in flow cytometry and fluorescence microscopy to assess membrane potential in both mammalian and bacterial cells.
General Experimental Workflow
The application of DiBAC4(3) typically follows a straightforward workflow, which can be adapted for various platforms such as microplates, slides for microscopy, or tubes for flow cytometry.
Detailed Protocol for Flow Cytometry
This protocol provides a method for measuring changes in bacterial membrane potential in response to antimicrobial agents.
Materials:
-
Bacterial culture (e.g., E. coli)
-
Culture medium (e.g., Iso-Sensitest broth)
-
Phosphate-Buffered Saline (PBS)
-
DiBAC4(3) stock solution (1 mg/mL in DMSO)
-
Propidium Iodide (PI) for viability control
-
Flow cytometer with a 488 nm excitation laser and appropriate emission filters (~520 nm for DiBAC4(3))
Procedure:
-
Culture Preparation: Grow bacteria to the desired growth phase (e.g., mid-logarithmic phase).
-
Treatment: Aliquot the bacterial culture into tubes. Add the test compound (e.g., antibiotic) at various concentrations. Include an untreated control. Incubate under appropriate conditions for a specified time (e.g., 120 minutes).
-
Dye Preparation: Prepare a working solution of DiBAC4(3). A final concentration of 1-10 µg/mL is often effective.
-
Staining: Add the DiBAC4(3) working solution to each bacterial sample. Incubate in the dark at room temperature for 5-10 minutes. For viability, PI can be co-incubated.
-
Data Acquisition: Analyze the samples on the flow cytometer. Excite with the 488 nm laser and collect DiBAC4(3) fluorescence in the green channel (e.g., 525/30 nm bandpass filter).
-
Analysis: Gate on the bacterial population based on forward and side scatter. Quantify the percentage of cells with high green fluorescence (depolarized) in treated versus control samples.
Protocol for Fluorescence Microscopy
This protocol is adapted for imaging adherent mammalian cells.
Materials:
-
Adherent cells grown on glass-bottom dishes or coverslips
-
Appropriate cell culture medium
-
Krebs-Ringer-HEPES (KRH) buffer or similar physiological buffer
-
DiBAC4(3) stock solution (1-2 mM in DMSO)
-
Fluorescence microscope with FITC/GFP filter set
Procedure:
-
Cell Preparation: Plate cells and grow to a suitable confluency (e.g., 70-80%).
-
Dye Loading: Dilute the DiBAC4(3) stock solution to a final concentration of 100-500 nM in KRH buffer.
-
Incubation: Remove the culture medium, wash cells once with KRH buffer, and add the DiBAC4(3) loading solution. Incubate for 20-30 minutes at room temperature, protected from light.
-
Imaging: Mount the dish on the microscope stage. Acquire a baseline fluorescence image using the FITC/GFP channel.
-
Stimulation: To induce depolarization, add a high-potassium buffer. To study a specific pathway, add the relevant agonist or antagonist.
-
Time-Lapse Imaging: Capture images at regular intervals to monitor the change in fluorescence intensity over time.
-
Image Correction & Analysis: Perform background subtraction and flat-field correction on the images. Measure the mean fluorescence intensity within regions of interest (ROIs) drawn around cells to quantify changes in membrane potential.
Application in Signaling Pathway Analysis
DiBAC4(3) is an excellent tool for studying signaling pathways that involve the modulation of ion channel activity. For instance, it can be used to screen for compounds that activate or inhibit channels like the large-conductance Ca²⁺-activated K⁺ (BK) channels. Opening of K⁺ channels typically leads to hyperpolarization (decreased fluorescence), while their inhibition can cause depolarization (increased fluorescence).
Limitations and Considerations
While powerful, DiBAC4(3) has limitations that users must consider:
-
Temporal Resolution: As a slow-response dye, it is not suitable for resolving rapid events like single action potentials but is excellent for monitoring slower, steady-state changes.
-
Indirect Measurement: The dye reports changes in potential rather than absolute voltage values, though semi-quantitative calibration is possible.
-
Potential Artifacts: The dye has been reported to directly interact with certain ion channels, such as BK channels, which could influence experimental outcomes. Researchers should perform appropriate controls to account for such effects.
Conclusion
DiBAC4(3) is a robust and versatile voltage-sensitive dye that provides a reliable method for monitoring changes in plasma membrane potential. Its straightforward mechanism, significant fluorescence response, and applicability across multiple platforms make it an indispensable tool for researchers in cell biology, neurobiology, and drug discovery. By understanding its principles and following optimized protocols, scientists can effectively leverage DiBAC4(3) to investigate a wide array of physiological and pathological processes governed by cellular bioelectricity.
References
An In-depth Technical Guide to DiSBaC10 for Measuring Membrane Potential Changes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the voltage-sensitive dye, bis-(1,3-dibutylbarbituric acid)trimethine oxonol (DiSBaC₁₀), a powerful tool for measuring changes in membrane potential in a variety of cell types. This document details the dye's mechanism of action, provides key quantitative data, outlines experimental protocols for its use in fluorescence microscopy and flow cytometry, and illustrates relevant signaling pathways and workflows.
Introduction to DiSBaC₁₀
DiSBaC₁₀ is a slow-response, potentiometric fluorescent dye used to monitor changes in plasma membrane potential.[1] As a lipophilic, anionic oxonol dye, it partitions into the cell membrane in a voltage-dependent manner. This property makes it a valuable tool for studying cellular electrophysiology, particularly in non-excitable cells, and for high-throughput screening of ion channel and transporter modulators in drug discovery.[2]
Mechanism of Action:
DiSBaC₁₀ is a negatively charged dye that is excluded from the negatively charged interior of polarized cells. When the cell membrane depolarizes, the interior of the cell becomes less negative, allowing the anionic DiSBaC₁₀ to enter the cell and bind to intracellular proteins. This binding results in an increase in the dye's fluorescence quantum yield and a red shift in its emission spectrum. Conversely, hyperpolarization of the membrane leads to the exclusion of the dye from the cell and a decrease in fluorescence. This relationship between membrane potential and fluorescence intensity allows for the dynamic measurement of membrane potential changes.
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// Node Definitions polarized_cell [label="{Polarized Cell\n(Negative Interior)}", fillcolor="#F1F3F4", fontcolor="#202124"]; depolarized_cell [label="{Depolarized Cell\n(Less Negative Interior)}", fillcolor="#F1F3F4", fontcolor="#202124"]; disbac_out [label="DiSBaC₁₀ (Low Fluorescence)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", width=2, height=0.8]; disbac_in [label="DiSBaC₁₀ (High Fluorescence)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", width=2, height=0.8]; intracellular_binding [label="Binding to Intracellular\nProteins", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124", width=2.2, height=0.9];
// Edges polarized_cell -> disbac_out [label="Excludes Dye", dir=back]; depolarized_cell -> disbac_in [label="Dye Enters Cell"]; disbac_in -> intracellular_binding [label="Leads to"]; } caption: "Figure 1: Mechanism of this compound Action"
Quantitative Data
The following tables summarize the key quantitative properties of DiSBaC₁₀.
Table 1: Spectral Properties of DiSBaC₁₀
| Property | Wavelength (nm) | Notes |
| Excitation Maximum | ~530-540 | Optimal excitation for fluorescence. |
| Emission Maximum | ~560-580 | Emission peak of the dye when bound. |
Table 2: Performance Characteristics of DiSBaC₁₀
| Parameter | Value/Range | Notes |
| Response Time | Seconds to minutes | Classified as a "slow-response" dye. |
| Sensitivity | Varies by cell type | Dependent on intracellular binding sites and membrane properties. |
| Working Concentration | 0.1 - 10 µM | Optimal concentration should be determined empirically. |
Experimental Protocols
Detailed methodologies for utilizing DiSBaC₁₀ in fluorescence microscopy and flow cytometry are provided below.
3.1. General Guidelines for Dye Loading
-
Prepare a Stock Solution: Dissolve DiSBaC₁₀ in DMSO to a stock concentration of 1-10 mM.
-
Working Solution: Dilute the stock solution in a physiological buffer (e.g., HBSS or PBS) to the desired final working concentration (typically 0.1-10 µM).
-
Cell Preparation: Culture cells to a suitable confluency on coverslips (for microscopy) or in suspension (for flow cytometry).
-
Loading: Replace the culture medium with the DiSBaC₁₀ working solution and incubate for 15-60 minutes at 37°C, protected from light.
-
Washing (Optional): Some protocols may include a wash step with a physiological buffer to remove excess dye and reduce background fluorescence.
3.2. Fluorescence Microscopy Protocol
This protocol is designed for observing membrane potential changes in adherent cells.
-
Cell Seeding: Seed cells on glass coverslips or in imaging-compatible microplates and allow them to adhere overnight.
-
Dye Loading: Load the cells with DiSBaC₁₀ as described in the general guidelines.
-
Imaging: Mount the coverslip on a fluorescence microscope equipped with appropriate filters for DiSBaC₁₀ (e.g., a TRITC or similar filter set).
-
Baseline Measurement: Acquire a baseline fluorescence image before stimulating the cells.
-
Stimulation: Add the experimental compound (e.g., an ion channel modulator) and acquire a time-lapse series of images to monitor the change in fluorescence.
-
Data Analysis: Quantify the change in fluorescence intensity over time in regions of interest corresponding to individual cells or cell populations.
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// Edges start -> seed_cells; seed_cells -> load_dye; load_dye -> image_baseline; image_baseline -> add_stimulus; add_stimulus -> time_lapse; time_lapse -> analyze; analyze -> end; } caption: "Figure 2: Fluorescence Microscopy Workflow"
3.3. Flow Cytometry Protocol
This protocol is suitable for high-throughput screening of compounds that affect membrane potential in suspension cells.
-
Cell Preparation: Prepare a single-cell suspension at a concentration of approximately 1 x 10⁶ cells/mL.[3]
-
Dye Loading: Add DiSBaC₁₀ to the cell suspension at the desired final concentration and incubate as described in the general guidelines.
-
Sample Acquisition: Analyze the cells on a flow cytometer equipped with a 488 nm or 532 nm laser for excitation and an appropriate emission filter (e.g., 575/26 nm).
-
Baseline Measurement: Record the baseline fluorescence of the cell population.
-
Stimulation: Add the test compound and continue to acquire data to measure the change in fluorescence over time. Alternatively, pre-incubate cells with compounds before analysis.
-
Data Analysis: Gate on the cell population of interest and quantify the change in mean fluorescence intensity.
Application in Signaling Pathway Analysis: Ion Channel Modulation
A key application of DiSBaC₁₀ is in the study of ion channels, which play a crucial role in cellular signaling by altering membrane potential.[2] For example, the opening of potassium (K⁺) channels leads to an efflux of K⁺ ions, causing hyperpolarization, while the opening of sodium (Na⁺) or calcium (Ca²⁺) channels results in ion influx and depolarization.[4]
Example: Screening for K⁺ Channel Openers
In a drug discovery context, DiSBaC₁₀ can be used to screen for compounds that open K⁺ channels. In a typical assay, cells are first depolarized by adding a high concentration of extracellular K⁺. This causes DiSBaC₁₀ to enter the cells, resulting in a high fluorescence signal. The addition of a K⁺ channel opener will counteract this depolarization by allowing K⁺ to exit the cell, leading to repolarization or hyperpolarization and a subsequent decrease in DiSBaC₁₀ fluorescence.
dot graph "Ion_Channel_Modulation_Pathway" { graph [layout=dot, rankdir=TB, splines=true, overlap=false, nodesep=0.5, ranksep=0.8, fontname="Arial", fontsize=12, bgcolor="#FFFFFF", label="Figure 3: K+ Channel Modulation Assay", fontcolor="#202124", labelloc=b, width=7.9, height=6]; node [shape=box, style="filled, rounded", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, color="#202124", arrowhead=normal];
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// Edges start_state -> high_k; high_k -> depolarized_state; depolarized_state -> add_compound; add_compound -> repolarized_state; } caption: "Figure 3: K+ Channel Modulation Assay"
Conclusion
DiSBaC₁₀ is a versatile and reliable tool for the quantitative analysis of membrane potential changes in a wide range of biological applications. Its utility in fluorescence microscopy and high-throughput flow cytometry makes it particularly valuable for drug discovery and the investigation of cellular signaling pathways. By following the protocols and considering the principles outlined in this guide, researchers can effectively employ DiSBaC₁₀ to gain critical insights into the electrophysiological behavior of cells.
References
- 1. Quantitative analysis of membrane potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. images.novusbio.com [images.novusbio.com]
- 4. Ionic Mechanisms and Action Potentials (Section 1, Chapter 2) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
The Role of DiBAC4(3) in Cellular Bioenergetics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescent probe Bis-(1,3-Dibutylbarbituric Acid) Trimethine Oxonol, commonly known as DiBAC4(3). It details its core applications in cellular bioenergetics, with a particular focus on the measurement of plasma membrane potential and its relevance in the context of cytotoxicity and apoptosis. This document offers detailed experimental protocols, quantitative data, and visual workflows to facilitate its effective implementation in research and drug development.
It is important to note that the term "Disbac10" is likely a typographical error, and this guide pertains to the well-established and widely used probe, DiBAC4(3).
Introduction to DiBAC4(3) and Cellular Bioenergetics
Cellular bioenergetics is the study of energy flow through living systems. A fundamental aspect of this is the maintenance of ion gradients across cellular membranes, which generates a transmembrane electrical potential. The plasma membrane potential is crucial for a multitude of cellular processes, including nutrient transport, cell signaling, and maintaining cellular homeostasis. Disruptions in plasma membrane potential are often indicative of cellular stress, toxicity, or the initiation of programmed cell death (apoptosis).
DiBAC4(3) is a lipophilic, anionic, slow-response fluorescent dye that is used to monitor changes in plasma membrane potential in living cells.[1][2][3] Its chemical properties make it an invaluable tool for assessing cellular health and function in response to various stimuli.
Mechanism of Action
The functionality of DiBAC4(3) is based on its negative charge and its fluorescence properties. In a healthy, polarized cell, the interior of the plasma membrane is negatively charged, which repels the anionic DiBAC4(3) dye, resulting in low intracellular fluorescence. When the plasma membrane depolarizes, the interior becomes less negative, allowing the dye to enter the cell.[4][5] Once inside, DiBAC4(3) binds to intracellular proteins and membranes, leading to a significant increase in its fluorescence intensity. Conversely, hyperpolarization, an increase in the negative charge inside the cell, will cause the dye to be excluded, resulting in a decrease in fluorescence.
It is critical to understand that DiBAC4(3) is not suitable for measuring mitochondrial membrane potential. The mitochondrial matrix is highly negative, which strongly repels the anionic DiBAC4(3) dye. For mitochondrial membrane potential studies, cationic dyes such as TMRM, TMRE, or JC-1 are the appropriate tools.
Figure 1: Mechanism of DiBAC4(3) action.
Quantitative Data and Properties
For reproducible and accurate results, it is essential to use DiBAC4(3) under optimized conditions. The following tables summarize the key quantitative parameters for this dye.
| Property | Value | Reference(s) |
| Excitation Wavelength (max) | ~490 nm | |
| Emission Wavelength (max) | ~516 nm | |
| Molecular Weight | ~516.64 g/mol | |
| Solvent for Stock Solution | DMSO or DMF | |
| Storage Conditions | -20°C, protected from light |
Table 1: Physicochemical Properties of DiBAC4(3)
| Parameter | Recommended Range | Reference(s) |
| Stock Solution Concentration | 1 - 10 mM | |
| Working Concentration | 100 nM - 5 µM | |
| Incubation Time | 15 - 60 minutes | |
| Incubation Temperature | Room Temperature or 37°C |
Table 2: Typical Experimental Concentrations and Conditions
Experimental Protocols
The following are detailed methodologies for the key applications of DiBAC4(3).
General Preparation of DiBAC4(3) Solutions
-
Stock Solution Preparation: Dissolve DiBAC4(3) powder in high-quality, anhydrous DMSO to a final concentration of 1 to 10 mM. Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in a suitable buffer (e.g., HBSS, PBS, or cell culture medium) to the desired final working concentration (typically in the range of 100 nM to 5 µM). The optimal concentration should be determined empirically for each cell type and experimental condition.
Measurement of Plasma Membrane Potential by Fluorescence Microscopy
-
Cell Seeding: Seed cells on a suitable imaging plate or slide (e.g., glass-bottom dishes) and allow them to adhere and reach the desired confluency.
-
Staining: Remove the culture medium and add the DiBAC4(3) working solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing (Optional): Some protocols recommend washing the cells with fresh buffer or medium to remove excess dye, while others suggest imaging in the presence of the dye. This should be optimized for the specific application.
-
Imaging: Acquire images using a fluorescence microscope equipped with a filter set appropriate for DiBAC4(3) (e.g., FITC/GFP channel). Maintain consistent imaging parameters (e.g., exposure time, gain) across all samples for accurate comparison.
-
Data Analysis: Quantify the mean fluorescence intensity per cell or region of interest using appropriate image analysis software. An increase in fluorescence intensity corresponds to depolarization.
Measurement of Plasma Membrane Potential by Flow Cytometry
-
Cell Preparation: Prepare a single-cell suspension in a suitable buffer (e.g., PBS with 1% BSA).
-
Staining: Add the DiBAC4(3) working solution to the cell suspension.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Analysis: Analyze the stained cells on a flow cytometer using the 488 nm laser for excitation and detecting the emission in the green channel (e.g., 525/50 nm bandpass filter).
-
Data Interpretation: An increase in the fluorescence signal of the cell population indicates depolarization.
References
An In-depth Technical Guide to Disbac10 Translocation in Polarized Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disbac10 is a voltage-sensitive fluorescent probe utilized in the study of cellular membrane electrical activity.[1] This guide provides a comprehensive overview of the core principles underlying this compound translocation in polarized cells, with a focus on its mechanism of action, relevant signaling pathways, and detailed experimental protocols. This compound's ability to report on changes in membrane potential makes it a valuable tool for investigating the complex electrophysiology of polarized cells, which are fundamental components of tissues such as epithelia and neuronal networks.
The core mechanism of this compound relies on its voltage-dependent translocation across the plasma membrane. In a resting, polarized cell, this compound resides primarily on the outer leaflet of the membrane.[1] Upon depolarization of the cell, the change in the transmembrane electrical field drives the rapid translocation of this compound to the inner leaflet.[1] This movement can be detected and quantified, often through its interaction with other fluorescent molecules in Förster Resonance Energy Transfer (FRET) based assays.[1]
This guide will delve into the signaling pathways that modulate membrane potential in polarized cells, thereby influencing this compound translocation. Furthermore, it will provide structured tables of quantitative data and detailed experimental protocols to facilitate the application of this probe in research and drug development.
Core Mechanism of Voltage-Sensitive Dyes and this compound
Voltage-sensitive dyes (VSDs), also known as potentiometric probes, are essential tools for monitoring changes in cell membrane potential.[2] They function by binding to the plasma membrane and altering their optical properties, such as fluorescence intensity, in response to fluctuations in the transmembrane electric field. This allows for real-time visualization of electrical activity in cells.
VSDs are broadly categorized into "slow" and "fast" dyes based on their response kinetics, which reflect different underlying mechanisms.
-
Slow-Response Dyes: These dyes, which include anionic oxonols like the DiBAC family, operate on a millisecond to second timescale. Their mechanism is based on a voltage-dependent redistribution across the plasma membrane. A change in membrane potential alters the equilibrium of the charged dye molecules between the inner and outer leaflets of the membrane, or between the membrane and the aqueous medium.
-
Fast-Response Dyes: These dyes can resolve rapid neuronal signaling events like action potentials, with response times in the microsecond to nanosecond range. Their mechanisms are more complex and can involve electrochromism, photo-induced electron transfer (PeT), or FRET.
This compound is a slow-response, voltage-sensitive fluorescent probe. In a resting polarized cell, this compound is situated on the outer leaflet of the plasma membrane. When the cell depolarizes, the change in membrane potential causes a rapid translocation of this compound to the inner leaflet. This translocation can be used in FRET-based assays to measure changes in membrane potential.
Signaling Pathways Modulating Membrane Potential in Polarized Cells
The translocation of this compound is directly dependent on the membrane potential of the polarized cell. The membrane potential itself is a dynamic property regulated by a complex interplay of ion channels, pumps, and transporters, which are in turn controlled by various signaling pathways. The establishment and maintenance of cell polarity are crucial for the asymmetric distribution of these channels and pumps, leading to distinct electrical properties at different membrane domains (e.g., apical vs. basolateral).
Key Regulators of Membrane Potential:
-
Ion Channels: Voltage-gated ion channels for sodium (Na+), potassium (K+), and calcium (Ca2+) are critical for generating and propagating electrical signals. Ligand-gated ion channels, activated by neurotransmitters or other signaling molecules, also play a significant role. In polarized cells, the differential localization of these channels to apical or basolateral membranes is essential for their function.
-
Ion Pumps: The Na+/K+-ATPase is a primary active transporter that establishes and maintains the steep electrochemical gradients for Na+ and K+ across the plasma membrane, a fundamental process in setting the resting membrane potential.
-
Ion Transporters: Various secondary active transporters utilize the electrochemical gradients established by pumps to move other ions and molecules across the membrane, further influencing the membrane potential.
Signaling Pathways Influencing Ion Channel and Pump Activity:
-
G-Protein Coupled Receptors (GPCRs): Activation of GPCRs by hormones, neurotransmitters, or other ligands can lead to the production of second messengers like cyclic AMP (cAMP), inositol trisphosphate (IP3), and diacylglycerol (DAG). These second messengers can directly or indirectly modulate the activity of ion channels and pumps, leading to changes in membrane potential.
-
Receptor Tyrosine Kinases (RTKs): Binding of growth factors to RTKs can initiate signaling cascades, such as the MAPK/ERK pathway, which can regulate the expression and activity of ion channels.
-
Calcium Signaling: Intracellular calcium is a crucial second messenger that can be released from internal stores or enter the cell through plasma membrane channels. Changes in intracellular calcium concentration can activate Ca2+-activated K+ channels, leading to hyperpolarization, or have other complex effects on membrane potential. In polarized secretory cells, Ca2+ signaling proteins like STIM1 and Orai1 are localized to the apical pole, leading to polarized Ca2+ signals.
The following diagram illustrates a generalized signaling pathway that can lead to changes in membrane potential and subsequent this compound translocation.
Caption: A generalized signaling cascade leading to this compound translocation.
Quantitative Data on Voltage-Sensitive Dyes
The following tables summarize key quantitative parameters for commonly used voltage-sensitive dyes, including this compound and the related DiBAC4(3). This data is essential for experimental design and interpretation.
Table 1: Spectroscopic Properties of Voltage-Sensitive Dyes
| Dye | Excitation (nm) | Emission (nm) | Solvent |
| This compound | 540 | 560 | Not Specified |
| DiBAC4(3) | ~490 | Not Specified | Not Specified |
| DiSBAC2(3) | ~530 | Not Specified | Not Specified |
| DiBAC4(5) | ~590 | Not Specified | Not Specified |
| BeRST 1 | 633 | Not Specified | Not Specified |
Table 2: Performance Characteristics of Voltage-Sensitive Dyes
| Dye | Response Time | Typical Sensitivity | Key Application |
| This compound | Slow (ms to s) | FRET-based assays | Monitoring membrane potential |
| DiBAC4(3) | Slow (ms to s) | ~1% fluorescence change per mV | High-throughput drug screening |
| BeRST 1 | Fast (µs to ns) | High signal-to-noise ratio | Imaging spontaneous neuronal activity |
Experimental Protocols
Accurate measurement of membrane potential changes using this compound requires careful experimental design and execution. The following protocols provide general guidelines for labeling cells and imaging this compound translocation.
Protocol 1: Preparation of Stock Solution
-
Dissolve this compound: Prepare a concentrated stock solution (e.g., 1-10 mM) by dissolving this compound in high-quality, anhydrous DMSO.
-
Storage: Store the stock solution protected from light and moisture at -20°C. For use at -80°C, it is recommended to use within 6 months, and for -20°C, within 1 month. To aid solubility, the tube can be heated to 37°C and sonicated.
Protocol 2: Labeling of Adherent Cells in Culture
-
Cell Culture: Plate cells on a suitable imaging dish or slide and grow to the desired confluency.
-
Working Solution: Prepare a working solution of this compound in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) at the desired final concentration.
-
Incubation: Remove the culture medium and wash the cells with the buffer. Incubate the cells with the this compound working solution in the dark for at least 30 minutes. Do not remove the dye solution for imaging.
-
Imaging: Proceed with fluorescence microscopy to image the translocation of this compound in response to stimuli that alter membrane potential.
The following diagram outlines the general experimental workflow for using a voltage-sensitive dye like this compound.
Caption: A general workflow for this compound imaging experiments.
Conclusion
This compound is a valuable tool for investigating the electrophysiology of polarized cells. Its translocation across the plasma membrane in response to changes in membrane potential provides a direct readout of cellular electrical activity. Understanding the signaling pathways that modulate ion channels and pumps is crucial for interpreting this compound translocation data. The provided protocols and quantitative data serve as a foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their studies of polarized cell function and pathophysiology.
References
Unveiling Ion Channel Dynamics: A Technical Guide to DiSBACs for High-Throughput Screening and Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of the DiSBAC family of voltage-sensitive fluorescent probes, with a primary focus on the well-characterized DiSBAC₄(3) (bis-(1,3-dibutylbarbituric acid)trimethine oxonol), for studying ion channel activity. While the less common DiSBAC₁₀ is noted as a commercially available voltage-sensitive probe, the wealth of published data and established protocols for DiSBAC₄(3) makes it a more robust subject for a comprehensive guide. The principles and methodologies described herein for DiSBAC₄(3) are largely applicable to other members of the DiSBAC family.
Core Principles and Mechanism of Action
DiSBAC₄(3) is a slow-response, lipophilic, anionic fluorescent dye that acts as a translational reporter of cell membrane potential.[1][2] Its mechanism relies on its voltage-dependent partitioning between the extracellular medium and the inner leaflet of the plasma membrane.
In a polarized cell with a negative intracellular potential, the negatively charged DiSBAC₄(3) is largely excluded from the cell interior. Upon membrane depolarization, the reduction in the negative transmembrane potential allows the dye to enter the cell and bind to intracellular proteins and membranes.[3][4] This binding event leads to a significant enhancement of its fluorescence.[1] Conversely, membrane hyperpolarization results in the expulsion of the dye and a decrease in fluorescence. This relationship between membrane potential and fluorescence intensity provides a powerful tool for monitoring the activity of various ion channels that modulate membrane potential.
DiSBAC₁₀ is also described as a voltage-sensitive fluorescent probe that operates in Förster Resonance Energy Transfer (FRET) assays. In its resting state in a polarized cell, it resides on the outer membrane leaflet and can act as an acceptor for a donor fluorophore. Upon depolarization, it translocates to the inner leaflet, increasing the distance between the donor and acceptor and thus reducing the FRET signal.
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} enddot Caption: Mechanism of DiSBAC₄(3) as a membrane potential indicator.
Quantitative Data and Performance Characteristics
The following tables summarize key quantitative data for DiSBAC₄(3) based on available literature. This information is crucial for experimental design and data interpretation.
Table 1: Spectroscopic Properties of DiSBAC₄(3)
| Property | Value | Reference |
| Excitation Maximum (λex) | 493 nm (in Methanol) | |
| Emission Maximum (λem) | 516-517 nm (in Methanol) | |
| Molecular Weight | 519 g/mol | |
| Fluorescence Change per mV | ~1% |
Table 2: Binding and Kinetic Properties of DiSBAC₄(3)
| Property | Value | Condition | Reference |
| Dissociation Constant (Kd) | 0.03 ± 0.01 µM | Binding to Bovine Serum Albumin (BSA) | |
| Dissociation Constant (Kd) | 0.45 ± 0.08 µM | Adsorption to Egg Lecithin SUVs | |
| Fluorescence Lifetime (in solution) | < 100 ps | In aqueous solution | |
| Response Time | Slow (seconds to minutes) | Compared to fast-response dyes |
Detailed Experimental Protocols
The following protocols provide a general framework for using DiSBAC₄(3) to measure changes in membrane potential in cell-based assays. Optimization for specific cell types and experimental conditions is recommended.
Preparation of DiSBAC₄(3) Stock and Working Solutions
-
Stock Solution Preparation:
-
Dissolve DiSBAC₄(3) powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a stock concentration of 1-10 mM.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
-
-
Working Solution Preparation:
-
On the day of the experiment, dilute the stock solution in a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES) to the final working concentration.
-
Typical working concentrations range from 100 nM to 5 µM. The optimal concentration should be determined empirically for each cell type to maximize the signal-to-noise ratio while minimizing cytotoxicity.
-
Cell Staining and Assay Procedure (96-Well Plate Format)
This protocol is suitable for high-throughput screening of ion channel modulators.
-
Cell Plating:
-
Plate cells in a clear-bottom, black-walled 96-well microplate to minimize background fluorescence and well-to-well crosstalk.
-
Culture cells to a confluent monolayer.
-
-
Dye Loading:
-
Remove the culture medium from the wells.
-
Add the DiSBAC₄(3) working solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark to allow the dye to equilibrate.
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of test compounds (agonists or antagonists) in the assay buffer.
-
Add the compounds to the wells.
-
Measure the fluorescence intensity using a fluorescence plate reader. The excitation and emission wavelengths should be set according to the dye's properties (e.g., Ex/Em = 490/515 nm).
-
For kinetic assays, record the fluorescence signal over time before and after the addition of compounds.
-
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} enddot Caption: High-throughput screening workflow using DiSBAC₄(3).
Flow Cytometry Protocol
DiSBAC₄(3) can also be used with flow cytometry to assess membrane potential changes in single cells within a population.
-
Cell Preparation:
-
Prepare a single-cell suspension at a concentration of approximately 1 x 10⁶ cells/mL in a suitable buffer.
-
-
Dye Loading:
-
Add DiSBAC₄(3) working solution to the cell suspension.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Sample Acquisition:
-
Analyze the cells on a flow cytometer equipped with a 488 nm laser for excitation.
-
Collect the emission fluorescence in the green channel (e.g., 515-545 nm bandpass filter).
-
Establish a baseline fluorescence reading before adding stimuli.
-
-
Stimulation and Data Analysis:
-
Add the desired stimulus (e.g., high potassium solution to induce depolarization, or a specific ion channel modulator) and continue to acquire data to monitor changes in fluorescence over time.
-
Analyze the data to determine the percentage of responding cells and the magnitude of the fluorescence change.
-
Applications in Ion Channel Research and Drug Discovery
DiSBAC₄(3) has been successfully employed in a variety of applications to study ion channel function:
-
High-Throughput Screening (HTS): Its suitability for use in multi-well plate formats makes it an excellent tool for screening large compound libraries to identify novel ion channel modulators.
-
Characterization of Voltage-Gated Ion Channels: The dye has been used to study the activity of voltage-gated potassium (K⁺) and sodium (Na⁺) channels.
-
Investigation of Ligand-Gated Ion Channels: DiSBAC₄(3) has been applied to study the function of channels such as the vanilloid receptor-1 (TRPV1).
-
Safety Pharmacology: A key application is in assessing the potential for drug candidates to inhibit the hERG potassium channel, a critical component of cardiac safety assessment.
Limitations and Considerations
While DiSBAC₄(3) is a powerful tool, it is important to be aware of its limitations:
-
Slow Response Time: As a slow-response dye, it is not suitable for resolving rapid changes in membrane potential, such as individual action potentials.
-
Indirect Measurement: The fluorescence signal is an indirect measure of ion channel activity, reflecting the net change in membrane potential.
-
Potential for Artifacts: The dye's interaction with intracellular components can sometimes lead to artifacts. It is crucial to perform appropriate controls, including testing for direct compound-dye interactions.
-
Calibration: For semi-quantitative measurements of absolute membrane potential, calibration using techniques like patch-clamp is necessary.
Conclusion
The voltage-sensitive dye DiSBAC₄(3) provides a robust and versatile platform for studying ion channel activity in a variety of cellular contexts. Its ease of use, significant fluorescence signal change, and adaptability to high-throughput formats have made it a valuable tool in both academic research and industrial drug discovery. By understanding its mechanism of action, performance characteristics, and limitations, researchers can effectively leverage this probe to gain critical insights into the function of ion channels and to identify novel therapeutic agents.
References
- 1. biotium.com [biotium.com]
- 2. DiBAC4(3) [Bis-(1,3-dibutylbarbituric acid)trimethine oxonol] | AAT Bioquest [aatbio.com]
- 3. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. DiBAC4(3) [Bis-(1,3-dibutylbarbituric acid)trimethine oxonol] UltraPure Grade - 25 mg [anaspec.com]
Mechanism of Action: How Oxonol Dyes Sense Voltage
An In-depth Technical Guide to Oxonol Dyes for Membrane Potential Sensing: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate measurement of cellular membrane potential is crucial for understanding a vast array of biological processes, from neuronal activity to ion channel function.[1][2] Voltage-sensitive dyes are indispensable tools for these investigations, and among them, the oxonol family of dyes offers a robust method for monitoring changes in membrane potential.[3]
This guide provides a detailed comparison of common oxonol dyes, with a focus on the widely-used bis-barbituric acid oxonols, often referred to as DiBAC dyes. These are "slow-response" probes that function by redistributing across the plasma membrane in response to potential changes, leading to significant and readily detectable fluorescence signals.[4][5]
Oxonol dyes are typically anionic, lipophilic molecules. At a normal, negative resting membrane potential, these negatively charged dyes are largely excluded from the cell's interior. When the cell membrane depolarizes (becomes more positive on the inside), the anionic dye is driven into the cell. Once inside, the dye binds to intracellular proteins and membranes, a process that significantly enhances its fluorescence. Conversely, hyperpolarization (the cell interior becoming more negative) leads to the dye's exclusion from the cell and a decrease in fluorescence. This redistribution mechanism is the basis of their function as potentiometric probes.
dot
Caption: Mechanism of anionic oxonol dyes for membrane potential sensing.
Comparative Analysis of Oxonol Dyes
The most commonly used oxonol dyes belong to the bis-barbituric acid (DiBAC) and bis-isoxazolone families. While they share a common mechanism, their spectral properties and specific applications can differ. The DiBAC dyes are particularly noted for being largely excluded from mitochondria due to their negative charge, making them superior to some cationic dyes for specifically measuring plasma membrane potential.
Quantitative Data Summary
The following tables summarize the key quantitative and qualitative characteristics of several common oxonol dyes.
Table 1: Spectral and Performance Characteristics of Common Oxonol Dyes
| Dye Name | Excitation Max (nm) | Emission Max (nm) | Typical Sensitivity | Key Characteristics |
| DiBAC₄(3) | 490 - 493 | 516 | ~1% per mV | Most commonly cited "bis-oxonol"; green fluorescence; used in HTS. |
| DiSBAC₂(3) | 530 - 535 | 560 | Slower response than styryl dyes, but larger signal change. | Often used for simultaneous measurements with UV-excitable Ca²⁺ indicators. |
| DiBAC₄(5) | 590 | 616 | Large fluorescence change upon membrane potential shift. | Longer wavelength alternative to DiBAC₄(3), useful for multiplexing. |
| Oxonol V | ~610 (in membrane) | ~640 (in membrane) | Slower response time compared to Oxonol VI. | Anionic bis-isoxazolone; accumulates in cytoplasm of depolarized cells. |
| Oxonol VI | ~620 (in membrane) | ~660 (in membrane) | Responds more rapidly than Oxonol V. | Considered the better probe for measuring faster potential changes. |
Table 2: General Properties of Selected Oxonol Dyes
| Dye Name | CAS Number | Molecular Weight | Common Solvents |
| DiBAC₄(3) | 70363-83-6 | 516.64 g/mol (as acid), 538.61 g/mol (as sodium salt) | DMSO, DMF, Ethanol |
| DiSBAC₂(3) | Not readily available | 436.55 g/mol | DMSO, Ethanol |
| DiBAC₄(5) | Not readily available | 542.67 g/mol | DMSO |
Experimental Protocols
This section provides a generalized methodology for using a slow-response oxonol dye like DiBAC₄(3) to measure relative changes in plasma membrane potential in live cells.
Reagent Preparation
-
Stock Solution: Prepare a 1-10 mM stock solution of the oxonol dye in high-quality, anhydrous DMSO. For DiBAC₄(3), a 1 mg/mL concentration in DMSO is equivalent to approximately 1.9 mM.
-
Storage: Store the powdered dye at 4°C. The stock solution can be stored at room temperature, protected from light, for up to 3 months. For longer-term storage, aliquoting and freezing at -20°C is recommended.
Cell Preparation
-
Adherent Cells: Plate cells in a multi-well plate (e.g., 96-well or 384-well) at a density that will result in a near-confluent monolayer on the day of the experiment. A typical density is 40,000 to 80,000 cells/well for a 96-well plate.
-
Suspension Cells: Centrifuge cells from their culture medium and resuspend them in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) or a phosphate-buffered saline (PBS).
Dye Loading
-
Working Solution: Dilute the dye stock solution into the desired assay buffer (e.g., culture medium or HBSS). A typical final concentration for DiBAC₄(3) is between 0.5 µM and 10 µM. It is critical to optimize the concentration for each cell type, as high concentrations can be toxic. A common starting dilution is 1:1000 from a 1.9 mM stock.
-
Incubation: Remove the culture medium from adherent cells and add the dye-loading solution. For suspension cells, add the dye-loading solution to the cell pellet.
-
Incubate the cells for 15-60 minutes at 37°C or room temperature, protected from light. The optimal time and temperature should be determined empirically.
-
Washing (Optional but Recommended): After incubation, you can wash the cells with fresh buffer to remove unbound dye and reduce background fluorescence. However, for some protocols, washing is omitted.
Fluorescence Measurement
-
Instrumentation: Use a fluorescence microscope, plate reader, or flow cytometer equipped with appropriate filters for the specific dye. For DiBAC₄(3), a standard FITC/GFP filter set is suitable (Excitation ~490 nm, Emission ~516 nm).
-
Baseline Reading: Measure the baseline fluorescence of the dye-loaded cells.
-
Stimulation: Add the experimental compound (e.g., ion channel modulator, drug) and monitor the change in fluorescence intensity over time. An increase in fluorescence typically indicates depolarization, while a decrease indicates hyperpolarization.
Data Correction (for Microscopy)
To obtain quantitative data from fluorescence microscopy, two corrections are essential:
-
Darkfield Correction: Acquire an image with the shutter closed using the same exposure time as the experiment. This "darkfield" image represents the electronic noise from the camera. Subtract this image from all experimental images.
-
Flatfield Correction: Acquire an out-of-focus image of the dye in solution without cells. This "flatfield" image represents uneven illumination. Divide each darkfield-corrected experimental image by the darkfield-corrected flatfield image.
dot
References
A Technical Guide to the Safety and Toxicity of Fluorescent Dyes in Live-Cell Imaging
Disclaimer: A comprehensive search of scientific literature and commercial databases did not yield specific safety or toxicity data for a compound designated "Disbac10." This guide therefore provides a broader overview of the principles and methodologies for assessing the safety and toxicity of fluorescent dyes used in live-cell imaging, intended for researchers, scientists, and drug development professionals.
Mechanisms of Toxicity in Live-Cell Imaging
The adverse effects of fluorescent dyes in live-cell imaging can be broadly categorized into cytotoxicity and phototoxicity.
1.1 Cytotoxicity
Cytotoxicity refers to the inherent toxicity of the fluorescent dye to the cells, independent of light exposure. This can manifest in various ways:
-
Disruption of Cellular Functions: Some dyes, particularly lipophilic cationic compounds used to measure mitochondrial membrane potential (e.g., Rhodamine 123, DiOC6(3)), can interfere with mitochondrial respiration and ATP synthesis.[4][5]
-
Inhibition of Cell Proliferation and Motility: Even at concentrations that do not induce cell death, some dyes can negatively impact cellular processes like proliferation and migration, compromising the biological relevance of the observations.
-
Induction of Apoptosis: Prolonged exposure or high concentrations of certain dyes can trigger programmed cell death pathways.
1.2 Phototoxicity
Phototoxicity occurs when a fluorescent dye (fluorophore), upon excitation by light, generates reactive chemical species that are harmful to cellular components. This is a major concern in fluorescence microscopy, where high-intensity light sources are often used.
The primary mechanism of phototoxicity involves the generation of Reactive Oxygen Species (ROS) . When a fluorophore absorbs a photon, it transitions to an excited singlet state. It can then transition to a longer-lived triplet state. This excited triplet state fluorophore can react with molecular oxygen in two ways (Figure 1):
-
Type I Reaction: The fluorophore transfers an electron to another molecule, producing superoxide anions and other free radicals.
-
Type II Reaction: The fluorophore transfers energy directly to molecular oxygen, generating highly reactive singlet oxygen.
These ROS can cause widespread damage to lipids, proteins, and nucleic acids, leading to cellular stress, altered signaling, and eventually, cell death. Some synthetic fluorophores, such as certain mitochondrial and nuclear stains, can be highly toxic when illuminated.
Quantitative Assessment of Dye Toxicity
A systematic evaluation of a dye's toxicity is crucial before its application in live-cell imaging experiments. This typically involves determining the concentration range over which the dye does not perturb normal cell physiology.
Table 1: Common Assays for Cytotoxicity Assessment
| Assay Type | Principle | Endpoint Measurement | Advantages | Disadvantages |
| Membrane Integrity Assays | Dyes like Propidium Iodide (PI) or SYTOX Green are excluded by viable cells but enter cells with compromised membranes and bind to nucleic acids. | Fluorescence intensity of the dye bound to DNA. | Simple, rapid, and allows for real-time analysis. | Only identifies cells in late-stage apoptosis or necrosis. |
| Metabolic Activity Assays | Reduction of tetrazolium salts (e.g., MTT) or resazurin by metabolically active cells into colored or fluorescent products. | Colorimetric or fluorometric signal. | High-throughput and sensitive. | Can be influenced by changes in cellular metabolism not related to viability. |
| ATP Content Assays | Quantification of ATP, which is rapidly depleted in non-viable cells. | Luminescence signal from a luciferase-based reaction. | Highly sensitive and rapid. | ATP levels can fluctuate with metabolic state. |
| Caspase Activation Assays | Use of fluorogenic substrates that are cleaved by active caspases (key mediators of apoptosis). | Fluorescence signal upon substrate cleavage. | Detects early stages of apoptosis. | Specific to apoptosis; will not detect other forms of cell death. |
| Proliferation Assays | Measurement of DNA synthesis (e.g., BrdU incorporation) or cell number over time. | Colorimetric, fluorometric, or imaging-based cell counting. | Provides information on cytostatic effects. | Can be time-consuming. |
Experimental Protocols for Toxicity Assessment
Detailed and controlled experiments are necessary to determine the safe working concentrations of a fluorescent dye and appropriate imaging parameters.
3.1 Protocol for a General Cytotoxicity Assay using a Membrane Impermeable Dye
This protocol provides a method to determine the effect of a dye on cell viability by measuring membrane integrity.
-
Cell Seeding:
-
Seed cells in a 96-well, clear-bottom, black-walled plate at a density that will result in 70-80% confluency at the time of the assay.
-
Incubate for 24 hours in standard culture conditions (e.g., 37°C, 5% CO₂).
-
-
Dye Incubation:
-
Prepare a range of concentrations of the test fluorescent dye in complete culture medium. It is advisable to perform a serial dilution (e.g., 1:2 or 1:3).
-
Include a "no dye" vehicle control and a positive control for cell death (e.g., treatment with a known cytotoxic agent like 1% Triton X-100 or staurosporine).
-
Remove the culture medium from the cells and add the dye solutions.
-
Incubate for the desired period (e.g., 1, 4, 12, 24 hours).
-
-
Staining with Viability Dye:
-
Prepare a solution of a membrane-impermeable DNA dye (e.g., Propidium Iodide at a final concentration of 1 µg/mL or SYTOX Green at 150 nM) and a nuclear counterstain for all cells (e.g., Hoechst 33342) in an appropriate buffer (e.g., PBS).
-
Wash the cells once with PBS.
-
Add the staining solution to each well and incubate for 15-30 minutes at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Image the plate using a high-content imager or a fluorescence microscope. Acquire images in the channels corresponding to the counterstain (total cells) and the viability dye (dead cells).
-
Use image analysis software to count the total number of nuclei and the number of nuclei stained with the viability dye.
-
Calculate the percentage of dead cells for each concentration of the test dye:
-
% Cytotoxicity = (Number of Dead Cells / Total Number of Cells) x 100
-
-
Plot the % Cytotoxicity against the dye concentration to determine the concentration at which toxicity becomes significant.
-
3.2 Protocol for Assessing Phototoxicity
This protocol helps to distinguish between cytotoxicity of the dye itself and phototoxicity induced by the imaging process.
-
Sample Preparation:
-
Seed cells on an imaging-compatible plate or dish (e.g., glass-bottom dish).
-
Stain the cells with the desired concentration of the fluorescent dye, determined to be non-toxic from the cytotoxicity assay above.
-
Prepare four experimental groups:
-
No Dye, No Imaging: Control for baseline cell health.
-
Dye, No Imaging: To assess cytotoxicity of the dye over the experimental duration.
-
No Dye, Imaging: To assess phototoxicity from endogenous fluorophores and the imaging conditions alone.
-
Dye, Imaging: To assess the combined effect of the dye and light.
-
-
-
Live-Cell Imaging:
-
Place the sample on a live-cell imaging system equipped with environmental control (37°C, 5% CO₂).
-
For the imaging groups, acquire time-lapse images using the intended experimental parameters (e.g., light intensity, exposure time, imaging frequency, and duration).
-
-
Endpoint Analysis:
-
After the imaging period, assess cell viability across all groups using a viability assay (as described in Protocol 3.1) or by observing morphological indicators of cell stress and death (e.g., membrane blebbing, cell rounding, detachment).
-
Compare the viability and morphology of cells between the four groups. A significant decrease in viability in the "Dye, Imaging" group compared to the others indicates phototoxicity.
-
Workflow for Evaluating a Novel Fluorescent Dye
The systematic evaluation of a new fluorescent dye should follow a logical progression to ensure its suitability for live-cell imaging experiments.
Conclusion and Best Practices
While the specific properties of "this compound" remain unknown, the principles outlined in this guide are universally applicable for ensuring the responsible and effective use of any fluorescent dye in live-cell imaging. The key to minimizing toxicity is a rigorous validation process.
Best Practices:
-
Minimize Dye Concentration: Use the lowest effective concentration of the dye that provides an adequate signal-to-noise ratio.
-
Minimize Light Exposure: Reduce illumination intensity and exposure times to the minimum required for image acquisition. Consider using more sensitive detectors to reduce the required light dose.
-
Choose Appropriate Wavelengths: Whenever possible, use longer wavelength (e.g., red or far-red) fluorophores, as this light is less energetic and generally causes less damage to cells.
-
Perform Control Experiments: Always include the appropriate controls (e.g., stained but not imaged, imaged but not stained) to differentiate between cytotoxicity, phototoxicity, and the effects of the experimental manipulation itself.
By adhering to these principles and conducting thorough validation, researchers can confidently use fluorescent dyes to illuminate the intricate workings of living cells while ensuring the integrity and validity of their experimental data.
References
- 1. Evaluation of Chemo- and Photo-toxicity of a Live Fluorescent Dye for Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for DiSBAC₄(3) in Live-Cell Imaging
A Guide for Researchers, Scientists, and Drug Development Professionals
Note: The specific protocol for a dye named "Disbac10" could not be found in the available literature. It is presumed that this may be a typographical error. This document provides a detailed protocol and application notes for DiSBAC₄(3) , a widely used bis-oxonol, slow-response, voltage-sensitive fluorescent dye, which belongs to the same family of dyes and is likely what was intended.
Introduction
DiSBAC₄(3) (Bis-(1,3-Dibutylbarbituric Acid) Trimethine Oxonol) is a lipophilic, anionic fluorescent dye used to measure the membrane potential of living cells. As a slow-response potentiometric probe, it is well-suited for detecting changes in membrane potential over seconds to minutes. In polarized cells, the dye is largely excluded due to its negative charge. However, upon membrane depolarization, the dye enters the cell, binds to intracellular membranes and proteins, and exhibits a significant increase in fluorescence intensity.[1][2] This property makes DiSBAC₄(3) a valuable tool for studying ion channel activity, screening for compounds that modulate membrane potential, and investigating cellular processes associated with changes in electrical potential.[1][3]
Quantitative Data
The following table summarizes the key quantitative properties of DiSBAC₄(3) for easy reference.
| Property | Value | References |
| Excitation Wavelength (λex) | ~490-493 nm | [4] |
| Emission Wavelength (λem) | ~505-517 nm | |
| Molecular Weight | 516.6 g/mol | |
| Solubility | DMSO, DMF, Ethanol | |
| Typical Stock Solution | 1 mg/mL (1.9 mM) in DMSO | |
| Typical Working Concentration | 0.1 - 10 µM | |
| Fluorescence Change per mV | ~1% |
Mechanism of Action
DiSBAC₄(3) is a negatively charged, hydrophobic molecule that partitions between the extracellular medium and the cell membrane. In a resting, polarized cell with a negative internal potential, the anionic dye is electrostatically repelled from the cell interior. When the cell membrane depolarizes (becomes more positive on the inside), the electrostatic barrier is reduced, allowing the dye to enter the cell. Once inside, DiSBAC₄(3) binds to intracellular proteins and lipid membranes, which enhances its fluorescence. Therefore, an increase in fluorescence intensity directly correlates with membrane depolarization, while a decrease in fluorescence indicates hyperpolarization.
Mechanism of DiSBAC₄(3) fluorescence in response to changes in membrane potential.
Experimental Protocols
This section provides a general protocol for using DiSBAC₄(3) in live-cell imaging. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
DiSBAC₄(3) powder or stock solution
-
Dimethyl sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer
-
Cells of interest cultured on a suitable imaging dish or plate
-
Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)
Protocol:
-
Preparation of Stock Solution:
-
Dissolve DiSBAC₄(3) powder in high-quality, anhydrous DMSO to a final concentration of 1 mg/mL (1.9 mM).
-
Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the DiSBAC₄(3) stock solution.
-
Dilute the stock solution in a physiological buffer (e.g., HBSS) to the desired final working concentration. A typical starting concentration is 1 µM, but this may need to be optimized (range 0.1 - 10 µM).
-
Vortex the working solution to ensure the dye is evenly distributed.
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with the physiological buffer.
-
Add the DiSBAC₄(3) working solution to the cells.
-
Incubate the cells for 20-60 minutes at 37°C, protected from light. The optimal incubation time should be determined empirically.
-
-
Live-Cell Imaging:
-
Image the cells directly in the dye-containing solution. Do not wash the cells after incubation, as the dye's fluorescence is dependent on the equilibrium between the extracellular and intracellular concentrations.
-
Use a fluorescence microscope equipped with a filter set appropriate for DiSBAC₄(3) (e.g., excitation ~490 nm, emission ~516 nm).
-
Minimize light exposure to reduce phototoxicity and photobleaching.
-
Acquire a baseline fluorescence image before applying any stimulus.
-
Apply the experimental treatment (e.g., ion channel agonist/antagonist, drug candidate) and acquire images at desired time points to monitor changes in fluorescence intensity.
-
-
Controls:
-
Negative Control: Image unstained cells to assess autofluorescence.
-
Positive Control: To confirm that an increase in fluorescence corresponds to depolarization, treat cells with a high concentration of potassium (e.g., 150 mM KCl) to induce depolarization. This should result in a significant increase in fluorescence intensity.
-
Data Analysis:
-
Quantify the mean fluorescence intensity of individual cells or regions of interest over time.
-
Normalize the fluorescence intensity to the baseline (pre-stimulus) level to determine the relative change in membrane potential.
A flowchart of the experimental workflow for live-cell imaging with DiSBAC₄(3).
Troubleshooting and Considerations
-
Phototoxicity and Photobleaching: DiSBAC₄(3), like many fluorescent dyes, can be phototoxic and is susceptible to photobleaching with prolonged or intense light exposure. To mitigate these effects, use the lowest possible excitation light intensity and exposure time that still provides a good signal-to-noise ratio.
-
Dye Concentration: The optimal concentration of DiSBAC₄(3) can vary between cell types. High concentrations may be toxic or lead to signal saturation. It is recommended to perform a concentration-response curve to determine the optimal working concentration for your specific application.
-
Signal-to-Noise Ratio: If the signal is weak, consider increasing the dye concentration or incubation time. However, be mindful of potential toxicity.
-
"Sparkles" in the Image: The appearance of bright, sparkling artifacts may indicate undissolved dye particles. To avoid this, ensure the working solution is well-vortexed and consider centrifuging it before application.
-
Calibration: For more quantitative measurements, it is possible to calibrate the fluorescence signal to absolute membrane potential values. This typically involves using ionophores like valinomycin in solutions with varying potassium concentrations to clamp the membrane potential at known values. However, interactions between anionic oxonols and valinomycin can complicate this process.
Applications
-
High-Throughput Screening: DiSBAC₄(3) is suitable for high-throughput screening of compounds that modulate ion channel activity due to its robust signal and ease of use in a plate-based format.
-
Neuroscience: Studying changes in membrane potential in neurons and other excitable cells in response to neurotransmitters or other stimuli.
-
Cardiology: Investigating the electrophysiology of cardiomyocytes and the effects of cardiac drugs.
-
Drug Discovery: Identifying and characterizing new ion channel modulators.
-
Cell Biology: Monitoring changes in membrane potential associated with various cellular processes, such as cell volume regulation, apoptosis, and cell cycle progression.
References
Application Notes and Protocols for Optimal Cell Staining with DiBAC₄(3)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of the voltage-sensitive fluorescent dye, DiBAC₄(3) (Bis-(1,3-dibutylbarbituric acid)trimethine oxonol), for the optimal staining of cells to monitor membrane potential changes. DiBAC₄(3) is a slow-response, lipophilic, anionic dye that exhibits increased fluorescence upon membrane depolarization.[1][2][3] When the plasma membrane of a cell depolarizes, the negatively charged dye enters the cell and binds to intracellular hydrophobic components, leading to a significant enhancement in its fluorescence signal.[1][2] Conversely, hyperpolarization leads to the exclusion of the dye and a decrease in fluorescence. This characteristic makes it a valuable tool for studying membrane potential dynamics in various cell types.
Data Presentation
The optimal concentration and incubation time for DiBAC₄(3) staining can vary depending on the cell type, experimental application, and instrumentation. The following tables summarize recommended starting concentrations and conditions for fluorescence microscopy and flow cytometry based on published data. It is crucial to optimize these parameters for each specific experimental system.
Table 1: Recommended Staining Conditions for Fluorescence Microscopy
| Cell/Organism Type | DiBAC₄(3) Concentration | Incubation Time | Solvent | Notes |
| Cultured Mammalian Cells | 1 - 5 µM | 15 - 30 minutes | DMSO | High concentrations may affect cell viability. |
| PC-3 Cells | 5 µM | 30 minutes | Not Specified | Used to measure plasma membrane potential changes. |
| HEK293 Cells | 100 nM | 20 minutes | DMSO | For measuring membrane potentials regulated by ion channels. |
| Xenopus Embryos/Tadpoles | 0.95 µM | At least 30 minutes | DMSO | Do not remove the dye solution during imaging. |
| Planarians | ~0.1 ng/µL | At least 30 minutes | 70% Ethanol (stock) | Incubate in the dark. |
| Bacteria (B. subtilis) | 10 µM | Not specified | DMF | Used for time-lapse microscopy. |
| Diatoms | 16 µM | 1 hour | Not Specified | Staining intensity can be temperature-dependent. |
Table 2: Recommended Staining Conditions for Flow Cytometry
| Cell Type | DiBAC₄(3) Concentration | Incubation Time | Notes |
| Jurkat Cells | 150 ng/mL | 30 minutes | To measure plasma membrane depolarization during apoptosis. |
| Human Melanoma Cells (IGR1) | Below 100 nM | Not Specified | For linear relationship between fluorescence and dye concentration. |
| Neutrophils | Not Specified | 10 minutes (resting) | Fluorescence may decrease over time in unstimulated cells. |
Mechanism of Action: Visualizing Membrane Potential Changes
DiBAC₄(3) is a potentiometric probe that translates changes in membrane potential into a fluorescent signal. The dye is anionic and lipophilic, allowing it to partition between the extracellular medium and the cell membrane. In a polarized cell with a negative intracellular potential, the dye is largely excluded from the cell. Upon depolarization, the intracellular environment becomes less negative, facilitating the influx of the anionic DiBAC₄(3). Once inside, it binds to intracellular proteins and membranes, which enhances its fluorescence.
Caption: DiBAC₄(3) cellular uptake and fluorescence signaling pathway.
Experimental Protocols
Protocol 1: Live Cell Staining for Fluorescence Microscopy
This protocol is a general guideline for staining adherent or suspension cells for live-cell imaging.
Materials:
-
DiBAC₄(3) stock solution (1-10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate physiological buffer
-
HEPES buffer (20 mM)
-
Cells of interest
-
Fluorescence microscope with appropriate filters (Excitation/Emission: ~490/516 nm)
Procedure:
-
Cell Preparation:
-
For adherent cells, grow cells on coverslips or in imaging-compatible dishes to the desired confluency.
-
For suspension cells, wash and resuspend cells in the imaging buffer.
-
-
Preparation of Staining Solution:
-
Prepare a fresh working solution of DiBAC₄(3) in pre-warmed (37°C) imaging buffer (e.g., HBSS with 20 mM HEPES).
-
The final concentration should be optimized, starting within the range of 1-5 µM. To minimize precipitation, dilute the DMSO stock solution in buffer just before use.
-
-
Staining:
-
Replace the culture medium with the DiBAC₄(3) staining solution.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
-
Imaging:
-
Image the cells directly in the staining solution. Do not wash the cells, as the extracellular dye is required to maintain the equilibrium that reflects the membrane potential.
-
Acquire images using a fluorescence microscope with a filter set appropriate for DiBAC₄(3) (e.g., FITC/GFP channel).
-
Caption: Workflow for DiBAC₄(3) staining for fluorescence microscopy.
Protocol 2: Cell Staining for Flow Cytometry
This protocol provides a general procedure for analyzing membrane potential changes in a cell population using flow cytometry.
Materials:
-
DiBAC₄(3) stock solution (1-10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS) or other suitable buffer
-
Cells in suspension
-
Flow cytometer with a 488 nm laser for excitation
Procedure:
-
Cell Preparation:
-
Harvest and wash cells, then resuspend them in a suitable buffer (e.g., PBS) at a concentration of 1 x 10⁶ cells/mL.
-
-
Staining:
-
Add DiBAC₄(3) to the cell suspension to a final concentration that has been optimized for your cell type (a starting point of 100 nM to 1 µM can be tested).
-
Incubate for 15-30 minutes at room temperature or 37°C, protected from light.
-
-
Flow Cytometry Analysis:
-
Analyze the cells directly in the staining solution on a flow cytometer.
-
Use the 488 nm laser for excitation and collect the emission in the green channel (e.g., FITC filter).
-
An unstained cell sample should be used as a negative control to set the baseline fluorescence.
-
A depolarized cell sample (e.g., treated with a high concentration of potassium chloride) can serve as a positive control.
-
Caption: Workflow for DiBAC₄(3) staining for flow cytometry.
Troubleshooting and Considerations
-
Low Signal-to-Noise Ratio: If the fluorescence signal is weak, consider increasing the DiBAC₄(3) concentration or the incubation time. However, be mindful of potential cytotoxicity at higher concentrations.
-
Phototoxicity and Photobleaching: DiBAC₄(3) is susceptible to photobleaching. Minimize light exposure during staining and imaging. Use the lowest possible excitation light intensity and exposure time.
-
Cytotoxicity: High concentrations of DiBAC₄(3) can be toxic to cells. It is essential to perform a concentration-response curve to determine the optimal concentration that provides a good signal without compromising cell viability for your specific cell type.
-
Dye Precipitation: DiBAC₄(3) has a tendency to precipitate in aqueous solutions. Prepare fresh working solutions and ensure the DMSO stock is fully dissolved before dilution. Centrifuging the final working solution can help remove undissolved particles.
-
Calibration: For quantitative measurements of membrane potential, it is necessary to calibrate the fluorescence signal. This can be achieved by using ionophores like valinomycin in the presence of varying extracellular potassium concentrations to clamp the membrane potential at known values. However, interactions between anionic oxonols and the cationic K+-valinomycin complex can complicate calibration. Gramicidin can be a preferable alternative for creating a calibration curve with depolarized cells in flow cytometry.
References
Application Notes and Protocols for the DiBAC4(3) FRET Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing the DiBAC4(3) Förster Resonance Energy Transfer (FRET) assay to measure changes in plasma membrane potential. This technique is a powerful tool in various research areas, including ion channel screening, pharmacology, and neurobiology.
Introduction
Changes in cellular membrane potential are fundamental to numerous physiological processes, such as nerve impulse propagation, muscle contraction, and cell signaling.[1][2] The DiBAC4(3) FRET assay is a fluorescence-based method used to monitor these changes in real-time. DiBAC4(3) is a slow-response, lipophilic, anionic oxonol dye.[2][3] Its fluorescence significantly increases when it binds to intracellular proteins or membranes.[1]
The assay's principle relies on the voltage-sensitive redistribution of DiBAC4(3) across the plasma membrane. In resting cells with a negative internal charge, the negatively charged DiBAC4(3) is largely excluded. Upon membrane depolarization (the cell interior becomes more positive), the anionic dye enters the cell, binds to hydrophobic intracellular components, and exhibits enhanced fluorescence. Conversely, hyperpolarization (the cell interior becomes more negative) leads to the dye's exclusion from the cell and a decrease in fluorescence.
This assay is often performed as a FRET-based ratiometric measurement, commonly pairing DiBAC4(3) with a fluorescent partner like CC2-DMPE. CC2-DMPE remains localized to the outer leaflet of the plasma membrane and acts as the FRET donor, while DiBAC4(3) serves as the acceptor. The ratio of the two fluorescence signals provides a more robust and quantitative measure of membrane potential changes, minimizing artifacts from variations in cell number or dye loading.
Signaling Pathway and Assay Principle
The DiBAC4(3) FRET assay directly measures the consequence of ion channel activity—the change in membrane potential. It does not target a specific signaling pathway but rather provides a readout of the integrated electrical state of the cell membrane, which can be influenced by a multitude of signaling events that modulate ion channel function.
For instance, the activation of a ligand-gated ion channel, a G-protein coupled receptor that modulates an ion channel, or a voltage-gated ion channel will all lead to changes in ion flux and consequently, the membrane potential, which can be detected by this assay.
Figure 1: Principle of the DiBAC4(3) FRET assay for membrane potential.
Experimental Protocols
This section provides a detailed protocol for a cell-based DiBAC4(3) FRET assay using a 96-well microplate format, suitable for high-throughput screening.
Materials and Reagents
| Reagent | Supplier | Catalog No. (Example) | Storage |
| DiBAC4(3) | Biotium | 61012 | -20°C, desiccated, protected from light |
| CC2-DMPE | Thermo Fisher Scientific | T23560 | -20°C, desiccated, protected from light |
| Pluronic F-127 | Thermo Fisher Scientific | P3000MP | Room Temperature |
| Dimethyl sulfoxide (DMSO), anhydrous | Sigma-Aldrich | 276855 | Room Temperature |
| Hanks' Balanced Salt Solution (HBSS) | Thermo Fisher Scientific | 14025092 | 2-8°C |
| HEPES | Sigma-Aldrich | H3375 | Room Temperature |
| Cell line of interest (e.g., HEK293 expressing a target ion channel) | ATCC | CRL-1573 | Liquid Nitrogen |
| Black, clear-bottom 96-well microplates | Corning | 3603 | Room Temperature |
| Test compounds | Various | N/A | As recommended |
Reagent Preparation
-
DiBAC4(3) Stock Solution (1.9 mM): Dissolve 1 mg of DiBAC4(3) in 1 mL of anhydrous DMSO. Aliquot and store at -20°C, protected from light. The stock is stable for approximately 6 months.
-
CC2-DMPE Stock Solution (5 mM): Prepare a 5 mM stock solution in DMSO. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles. The stock is stable for about 2 months.
-
Pluronic F-127 (20% w/v): Dissolve 2 g of Pluronic F-127 in 10 mL of deionized water. This may require gentle heating and stirring. Store at room temperature.
-
Assay Buffer: HBSS supplemented with 20 mM HEPES, pH 7.4.
-
Loading Buffer: Prepare fresh before use. For a final concentration of ~5 µM DiBAC4(3) and 5 µM CC2-DMPE, dilute the stock solutions into the Assay Buffer. To aid in dye solubilization, first mix the required volume of dye stocks with an equal volume of 20% Pluronic F-127 before adding to the final volume of Assay Buffer.
Step-by-Step Assay Protocol
Figure 2: Experimental workflow for the DiBAC4(3) FRET assay.
-
Cell Plating: Seed cells into a black, clear-bottom 96-well microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: On the day of the experiment, remove the cell culture medium. Add 100 µL of the freshly prepared Loading Buffer containing CC2-DMPE and DiBAC4(3) to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light. Do not remove the dye solution.
-
Compound Addition: Prepare serial dilutions of test compounds and controls (e.g., a known ion channel opener or blocker, high potassium solution for depolarization) in Assay Buffer. Add the desired volume of compound solution to the wells.
-
Fluorescence Measurement: Immediately after compound addition, or after a specified incubation time, measure the fluorescence using a microplate reader equipped for FRET.
-
Excitation: ~405 nm (for CC2-DMPE)
-
Emission 1 (Donor): ~460 nm (for CC2-DMPE)
-
Emission 2 (Acceptor/FRET): ~570 nm (for DiBAC4(3))
-
-
Data Analysis: Calculate the FRET ratio by dividing the acceptor emission intensity by the donor emission intensity (570 nm / 460 nm). Normalize the data to the vehicle control wells. Plot the normalized ratio against the compound concentration to generate dose-response curves.
Data Presentation
Quantitative data from the DiBAC4(3) FRET assay should be summarized to facilitate comparison between different experimental conditions or compounds.
| Compound | Target | Assay Condition | IC50 / EC50 (µM) | Max Response (% of Control) | Z'-factor |
| Compound A | hERG Channel | Antagonist Mode | 0.25 ± 0.03 | 95% Inhibition | 0.78 |
| Compound B | NaV1.7 Channel | Agonist Mode | 1.2 ± 0.15 | 250% Increase | 0.65 |
| Veratridine | Na+ Channel Agonist | Positive Control | 0.5 ± 0.08 | 310% Increase | N/A |
| Tetrodotoxin | Na+ Channel Blocker | Negative Control | 0.01 ± 0.002 | 98% Inhibition | N/A |
Note: The values presented in this table are for illustrative purposes only and do not represent actual experimental data.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low signal-to-noise ratio | - Insufficient dye loading- Low cell number- Instrument settings not optimal | - Increase incubation time or dye concentration- Increase cell seeding density- Optimize gain and exposure settings on the plate reader |
| High well-to-well variability | - Inconsistent cell seeding- Edge effects in the microplate- Inaccurate pipetting | - Ensure even cell suspension before seeding- Avoid using the outer wells of the plate- Use calibrated pipettes and proper technique |
| "Sparkles" or precipitates in the image | - Undissolved dye particles | - Centrifuge the final DiBAC4(3) solution after dilution in buffer (e.g., 3500g for 5 min) |
| Fluorescent signal fades (photobleaching) | - Excessive exposure to excitation light | - Minimize light exposure- Use the lowest necessary excitation intensity- Focus on the region of interest using a longer, non-excitatory wavelength if possible |
| Compound interference (autofluorescence) | - Test compound is fluorescent at the assay wavelengths | - Run a control plate with compound but without dye to measure background fluorescence and subtract it from the assay data |
Conclusion
The DiBAC4(3) FRET assay is a robust and versatile method for monitoring changes in plasma membrane potential in a high-throughput format. Its sensitivity and ratiometric nature make it an invaluable tool in drug discovery for screening compound libraries against ion channel targets and for characterizing the pharmacology of lead compounds. Careful optimization of assay parameters and adherence to the detailed protocol will ensure the generation of high-quality, reproducible data.
References
Application Notes and Protocols for Measuring Mitochondrial Membrane Potential Using DiS-C3(3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mitochondrial membrane potential (ΔΨm) is a critical indicator of cellular health and a key parameter in mitochondrial function. A decrease in ΔΨm is an early hallmark of apoptosis and is also implicated in various pathologies and drug-induced toxicity. DiS-C3(3) (3,3'-dipropylthiadicarbocyanine iodide), often referred to as Disbac10, is a lipophilic, cationic fluorescent probe used to measure changes in plasma and mitochondrial membrane potential. This document provides detailed application notes and protocols for the use of DiS-C3(3) in assessing mitochondrial membrane potential in various research and drug development settings.
DiS-C3(3) accumulates in the cytoplasm and mitochondria of healthy cells, driven by the negative-inside membrane potential. This accumulation leads to an increase in fluorescence intensity. Conversely, depolarization of the mitochondrial membrane results in the release of the dye and a decrease in fluorescence, which can be quantified using fluorescence microscopy, flow cytometry, or a microplate reader.
Quantitative Data Summary
The following tables summarize the key quantitative data for DiS-C3(3) and its application.
Table 1: Physicochemical and Spectral Properties of DiS-C3(3)
| Property | Value | Reference |
| Full Chemical Name | 3,3'-dipropylthiadicarbocyanine iodide | [1] |
| Molecular Formula | C23H25IN2S2 | |
| Molecular Weight | 516.5 g/mol | |
| Excitation Maximum (λex) | ~531 nm | |
| Emission Maximum (λem) | ~572 nm (can shift to ~582 nm upon binding) | [2] |
| Molar Extinction Coefficient (ε) | High (specific value not consistently reported) | [3] |
| Quantum Yield (Φ) | High in cellular environments (specific value not consistently reported) | [3] |
| Solubility | Soluble in DMSO and ethanol |
Note: Spectral properties can vary depending on the solvent and local environment (e.g., binding to intracellular components).
Table 2: Recommended Staining Parameters for DiS-C3(3)
| Parameter | Recommended Range | Notes | Reference |
| Working Concentration | |||
| Mammalian Cells | 5 x 10⁻⁸ M to 2 x 10⁻⁷ M (50-200 nM) | Optimal concentration should be determined empirically for each cell type and application. | [3] |
| Yeast (S. cerevisiae) | 1 x 10⁻⁷ M (100 nM) | ||
| Incubation Time | |||
| Mammalian Cells | 15 - 30 minutes | Time may need optimization based on cell type and experimental conditions. | |
| Yeast Protoplasts | ~5 minutes | ||
| Intact Yeast Cells | 10 - 30 minutes | The cell wall can act as a barrier, increasing the required incubation time. | |
| Incubation Temperature | 37°C | For mammalian cells, to maintain physiological conditions. | |
| Cell Density | |||
| Suspension Cells (Flow Cytometry) | 1 x 10⁶ cells/mL | ||
| Adherent Cells (Microscopy) | 50-80% confluency |
Signaling Pathway: The Intrinsic Pathway of Apoptosis
Changes in mitochondrial membrane potential are a central event in the intrinsic pathway of apoptosis. Various cellular stresses can trigger this pathway, leading to mitochondrial outer membrane permeabilization (MOMP), the release of pro-apoptotic factors, and ultimately, programmed cell death.
Caption: Intrinsic pathway of apoptosis initiated by cellular stress.
Experimental Protocols
General Considerations
-
Controls: It is crucial to include appropriate controls in every experiment.
-
Positive Control: Cells treated with a known mitochondrial uncoupler, such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP), to induce mitochondrial depolarization.
-
Negative Control: Untreated, healthy cells to establish a baseline for normal mitochondrial membrane potential.
-
Vehicle Control: Cells treated with the same solvent (e.g., DMSO) used to dissolve the test compounds.
-
-
Optimization: The provided protocols are a starting point. Optimal conditions, including dye concentration and incubation time, should be determined empirically for each cell type and experimental setup.
-
Light Sensitivity: DiS-C3(3) is light-sensitive. Protect the dye stock solution and stained cells from light as much as possible to prevent photobleaching.
Protocol 1: Measurement of Mitochondrial Membrane Potential by Flow Cytometry
This protocol describes the use of DiS-C3(3) to analyze changes in mitochondrial membrane potential in a cell population using a flow cytometer.
Experimental Workflow
Caption: Workflow for mitochondrial membrane potential analysis by flow cytometry.
Materials
-
DiS-C3(3) stock solution (e.g., 1 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Test compounds and controls (e.g., CCCP)
-
Suspension cells or trypsinized adherent cells
-
Flow cytometer tubes
-
Centrifuge
-
Flow cytometer with appropriate laser and filters (e.g., 488 nm or 532 nm laser for excitation, and a detector for emission around 570-580 nm, such as a PE or FITC-A detector, though optimization is needed).
Step-by-Step Procedure
-
Cell Preparation:
-
For suspension cells, collect the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin with complete medium and collect the cells by centrifugation.
-
Wash the cell pellet once with pre-warmed PBS or culture medium.
-
Resuspend the cells in complete culture medium to a concentration of 1 x 10⁶ cells/mL.
-
-
Compound Treatment:
-
Aliquot 1 mL of the cell suspension into flow cytometer tubes for each experimental condition (untreated, vehicle control, positive control, and test compounds).
-
Add the test compounds and controls to the respective tubes at the desired final concentrations.
-
Incubate the cells for the desired treatment period under appropriate culture conditions (e.g., 37°C, 5% CO₂).
-
-
Staining with DiS-C3(3):
-
Prepare a working solution of DiS-C3(3) in pre-warmed complete culture medium. A final concentration in the range of 50-200 nM is recommended to start.
-
Add the DiS-C3(3) working solution to each tube.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Carefully aspirate the supernatant.
-
Resuspend the cell pellet in 1 mL of pre-warmed PBS or culture medium.
-
Repeat the centrifugation and resuspension steps for a second wash.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 0.5 mL of PBS.
-
Analyze the samples on the flow cytometer immediately.
-
Use an appropriate laser for excitation and collect the emission in the corresponding channel (e.g., PE channel).
-
Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
-
Data Analysis:
-
Gate the cell population of interest based on forward and side scatter to exclude debris.
-
Analyze the geometric mean fluorescence intensity (MFI) of the DiS-C3(3) signal for each sample.
-
A decrease in MFI compared to the untreated control indicates mitochondrial depolarization.
-
Protocol 2: Measurement of Mitochondrial Membrane Potential by Fluorescence Microscopy
This protocol allows for the qualitative and semi-quantitative assessment of mitochondrial membrane potential in adherent cells by visualizing the fluorescence of DiS-C3(3).
Experimental Workflow
Caption: Workflow for mitochondrial membrane potential analysis by microscopy.
Materials
-
DiS-C3(3) stock solution (e.g., 1 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Test compounds and controls (e.g., CCCP)
-
Adherent cells cultured on glass-bottom dishes, chamber slides, or coverslips
-
Fluorescence microscope with appropriate filter sets (e.g., a TRITC or Rhodamine filter set).
Step-by-Step Procedure
-
Cell Seeding:
-
Seed adherent cells onto a suitable imaging vessel (e.g., glass-bottom dish or coverslips in a multi-well plate) and allow them to adhere and grow to 50-80% confluency.
-
-
Compound Treatment:
-
Remove the culture medium and replace it with fresh medium containing the test compounds or controls at the desired concentrations.
-
Incubate the cells for the appropriate duration under standard culture conditions.
-
-
Staining with DiS-C3(3):
-
Prepare a working solution of DiS-C3(3) in pre-warmed complete culture medium (e.g., 50-200 nM).
-
Remove the medium containing the test compounds and replace it with the DiS-C3(3) staining solution.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Carefully aspirate the staining solution.
-
Wash the cells twice with pre-warmed PBS or HBSS.
-
After the final wash, add fresh pre-warmed imaging buffer (e.g., HBSS) to the cells.
-
-
Imaging:
-
Immediately visualize the cells using a fluorescence microscope.
-
Use a filter set appropriate for the spectral properties of DiS-C3(3) (e.g., excitation around 530-550 nm and emission around 570-600 nm).
-
Acquire images using consistent settings (e.g., exposure time, gain) for all experimental conditions to allow for comparison.
-
-
Image Analysis (Optional):
-
For semi-quantitative analysis, use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of individual cells or regions of interest.
-
A decrease in fluorescence intensity in treated cells compared to controls indicates a loss of mitochondrial membrane potential.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak fluorescence signal | - Dye concentration is too low. - Incubation time is too short. - Cells are unhealthy or dead. - Incorrect filter set used. | - Increase the DiS-C3(3) concentration. - Increase the incubation time. - Check cell viability using a viability dye (e.g., Trypan Blue). - Ensure the filter set matches the dye's spectral properties. |
| High background fluorescence | - Dye concentration is too high. - Insufficient washing. | - Decrease the DiS-C3(3) concentration. - Increase the number of wash steps. |
| High variability between samples | - Inconsistent cell numbers. - Inconsistent incubation times or temperatures. - Photobleaching. | - Ensure accurate cell counting and plating. - Standardize all incubation steps. - Minimize light exposure to the samples. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fluorescent probing of membrane potential in walled cells: diS-C3(3) assay in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transmembrane potentials in cells: a diS-C3(3) assay for relative potentials as an indicator of real changes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening for Bacterial Membrane Depolarization Using DiSC3(5)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The bacterial cytoplasmic membrane is a critical target for novel antimicrobial agents. Its primary function is to maintain a membrane potential (ΔΨ), which is essential for vital cellular processes such as ATP synthesis, motility, and transport. Compounds that disrupt this potential can lead to rapid bacterial cell death. DiSC3(5) (3,3'-Dipropylthiadicarbocyanine iodide) is a lipophilic, cationic fluorescent probe widely used to monitor bacterial membrane potential.[1] Its properties make it an ideal tool for high-throughput screening (HTS) to identify new membrane-active antimicrobial compounds.[2][3]
Principle of the Assay
The DiSC3(5) assay is based on the principle of fluorescence quenching and de-quenching.[4] In healthy bacteria with a polarized cytoplasmic membrane (negative inside), the cationic DiSC3(5) dye is driven into the cells, where it accumulates and forms non-fluorescent aggregates, leading to a quenching of the overall fluorescence signal.[5] When a test compound disrupts the membrane and causes depolarization, the dye is rapidly released from the cells into the surrounding medium. This release reverses the quenching effect, resulting in a measurable increase in fluorescence intensity that is proportional to the degree of membrane depolarization.
Mechanism of Action
The mechanism involves the potential-dependent accumulation and self-quenching of the DiSC3(5) probe. A disruption of the membrane integrity by a test compound leads to the dissipation of the membrane potential, release of the probe, and a subsequent increase in fluorescence.
Materials and Reagents
-
Bacterial Strains: e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli.
-
Growth Media: e.g., Luria-Bertani (LB) Broth, Tryptic Soy Broth (TSB).
-
DiSC3(5) Dye: Stock solution (1-5 mM) in DMSO, stored at -20°C.
-
Assay Buffer: e.g., 5 mM HEPES, 20 mM glucose, 100 mM KCl, pH 7.2. Alternatively, PBS with glucose can be used.
-
Positive Control: Gramicidin (e.g., 5 µM) or Valinomycin (e.g., 5 µM) for complete depolarization.
-
Negative Control: DMSO (at the same final concentration as test compounds).
-
Microplates: Black, clear-bottom 96-well or 384-well plates suitable for fluorescence measurements.
-
Equipment: Fluorescence microplate reader, incubator, centrifuge, spectrophotometer (for OD measurements).
Experimental Protocols
This protocol is a general guideline and should be optimized for specific bacterial strains and experimental conditions. Key parameters for optimization include cell density and dye concentration.
Preparation of Bacterial Cells
-
Inoculate a single colony of the target bacterium into appropriate growth medium. Incubate overnight at 37°C with shaking.
-
The next day, subculture the bacteria into fresh, pre-warmed medium and grow to the mid-logarithmic phase (typically OD600 of 0.2-0.5).
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet twice with the desired assay buffer.
-
Resuspend the cells in assay buffer to the desired final OD600 (e.g., 0.2 for B. subtilis, 0.3 for S. aureus) or cell density (e.g., 1x10⁸ CFU/mL).
High-Throughput Screening Protocol (96-Well Plate)
-
Compound Plating: Add test compounds and controls (dissolved in DMSO) to the wells of a black microplate. Typically, 1 µL of compound stock is added for a final volume of 100-200 µL.
-
Cell and Dye Addition:
-
In a separate tube, add DiSC3(5) stock solution to the prepared bacterial cell suspension to a final concentration of 0.4-1.0 µM.
-
Incubate this suspension in the dark at room temperature for 15-30 minutes to allow for dye uptake and fluorescence quenching.
-
Dispense the cell-dye suspension into the wells of the compound-containing plate (e.g., 199 µL per well).
-
-
Incubation: Incubate the plate at 37°C.
-
Fluorescence Measurement:
-
Measure the fluorescence kinetically over a period of 30-60 minutes using a microplate reader.
-
Typical Settings: Excitation: 622 nm, Emission: 670 nm.
-
The initial reading (before significant compound action) serves as the baseline fluorescence. An increase in fluorescence over time indicates membrane depolarization.
-
HTS Workflow Diagram
The following diagram outlines the key steps in a typical HTS campaign using the DiSC3(5) assay.
Data Presentation and Analysis
Data Normalization
The raw fluorescence data should be normalized to the controls on each plate. The percent depolarization can be calculated using the following formula:
% Depolarization = [ (F_sample - F_negative) / (F_positive - F_negative) ] * 100
Where:
-
F_sample: Fluorescence of the test well.
-
F_negative: Average fluorescence of the negative control wells (e.g., DMSO).
-
F_positive: Average fluorescence of the positive control wells (e.g., Gramicidin).
Assay Quality Control
The robustness of the HTS assay should be evaluated using the Z'-factor, a statistical parameter that reflects the separation between the positive and negative control distributions.
Z' = 1 - [ (3σ_p + 3σ_n) / |μ_p - μ_n| ]
Where:
-
σ_p and σ_n: Standard deviations of the positive and negative controls.
-
μ_p and μ_n: Means of the positive and negative controls.
| Parameter | Interpretation |
| Z' > 0.5 | An excellent assay, suitable for HTS. |
| 0 < Z' < 0.5 | A marginal assay. |
| Z' < 0 | The assay is not suitable for screening. |
Quantitative Data Summary
The DiSC3(5) assay can be used to determine the potency of active compounds by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).
Table 1: Example Assay Parameters for Different Bacterial Species
| Parameter | S. aureus / S. epidermidis | B. subtilis | E. coli | Reference(s) |
| Cell Density | 1 x 10⁸ CFU/mL | OD600 = 0.2 | 2 x 10⁷ cells/mL | |
| DiSC3(5) Conc. | 400 nM | 1 µM | 50 nM | |
| Assay Buffer | PBS + Glucose | LB + BSA | HEPES + Glucose + KCl | |
| Excitation (nm) | 652 | ~622 | 622 | |
| Emission (nm) | 672 | ~670 | 670 |
Table 2: Example IC50 Values Determined by Membrane Depolarization Assays (Note: These values are illustrative and can vary based on specific assay conditions and bacterial strains.)
| Compound | Target Organism | IC50 / EC50 (µM) | Assay Method |
| Gramicidin D | S. epidermidis | ~0.5 - 1 | DiSC3(5) Assay |
| Melittin | S. aureus | ~1 - 2 | DiSC3(5) Assay |
| Nisin | B. subtilis | ~0.1 - 0.5 | Membrane Potential Assay |
| Polymyxin B | E. coli | ~0.2 - 1 | Membrane Potential Assay |
Troubleshooting and Optimization
-
Compound Interference: Test compounds may be inherently fluorescent at the assay wavelengths. It is crucial to run a parallel plate with compounds in assay buffer without cells to identify and exclude autofluorescent hits.
-
Low Signal-to-Noise Ratio: This can be caused by suboptimal cell density or dye concentration. Titrate both parameters to find a condition that provides a large window between the quenched (negative control) and de-quenched (positive control) signals.
-
Dye Precipitation: DiSC3(5) can precipitate from aqueous solutions. Ensure the DMSO concentration is maintained (e.g., 1%) and that stock solutions are properly stored.
-
Adsorption to Plates: Some compounds and the dye itself may adsorb to polystyrene microplates. Supplementing the assay buffer with 0.5 mg/ml BSA can help mitigate this issue.
References
- 1. DiSC3(5) | 3,3'-Dipropylthiadicarbocyanine iodide | TargetMol [targetmol.com]
- 2. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
- 3. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 5. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Dynamic Membrane Potential Changes with DiSBAC₁(3): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of DiSBAC₁(3), a slow-response, lipophilic, anionic fluorescent probe, for measuring dynamic changes in cell membrane potential. This dye is a valuable tool for studying the function of ion channels and transporters, as well as for high-throughput screening of compounds that modulate their activity. Depolarization of the plasma membrane leads to the entry of the negatively charged DiSBAC₁(3) into the cell, where it binds to intracellular proteins and membranes, resulting in a significant increase in fluorescence intensity. Conversely, hyperpolarization leads to the exclusion of the dye and a decrease in fluorescence. This voltage-dependent redistribution allows for the sensitive detection of membrane potential changes in various cell types.
While the user requested information on "Disbac10," our comprehensive search found no reference to a probe with this specific name. It is highly probable that this was a typographical error and the intended subject was the well-documented DiSBAC family of dyes, particularly DiSBAC₁(3) or similar derivatives. The information presented herein is based on the properties and applications of DiSBAC₁(3) and related oxonol dyes.
Mechanism of Action
DiSBAC₁(3) is a negatively charged, lipophilic oxonol dye. Its mechanism as a membrane potential sensor is based on its voltage-dependent partitioning between the extracellular medium and the cytoplasm.
Caption: Mechanism of DiSBAC₁(3) as a membrane potential probe.
Applications
DiSBAC₁(3) is particularly well-suited for applications in drug discovery and basic research, including:
-
High-Throughput Screening (HTS): Its robust signal and compatibility with automated fluorescence plate readers make it ideal for screening large compound libraries for activity against ion channels and electrogenic transporters.[1][2][3]
-
Ion Channel Research: Studying the function and pharmacology of various ion channels, such as GABA-A receptors, by monitoring membrane potential changes in response to agonists, antagonists, and modulators.[1][2]
-
Studying Cellular Electrophysiology: Investigating stimulus-response coupling in non-excitable cells where changes in membrane potential are a key signaling event.
Data Presentation
Table 1: Spectroscopic Properties of DiSBAC₁(3) and Related Dyes
| Dye Name | Excitation (nm) | Emission (nm) | Solvent |
| DiSBAC₂(3) | 535 | 560 | DMSO |
| DiBAC₄(3) | 493 | 516 | DMSO |
| DiBAC₄(5) | 590 | 616 | DMSO |
| FMP-Red-Dye | 510-545 | 565-625 | Not Specified |
Data sourced from multiple studies and product information sheets.
Table 2: Typical Experimental Parameters for DiSBAC Probes
| Parameter | Value | Cell Type | Notes |
| Cell Seeding Density (96-well) | 40,000 - 80,000 cells/well | Adherent Cells | Optimal density should be determined for each cell line. |
| Cell Seeding Density (384-well) | 10,000 - 20,000 cells/well | Adherent Cells | Optimal density should be determined for each cell line. |
| Dye Loading Concentration | 2 - 40 µM | Various | Concentration may need optimization depending on the cell type and specific dye. |
| Dye Loading Time | 30 - 60 minutes | Various | Incubation time can be adjusted to optimize signal-to-noise ratio. |
| Dye Loading Temperature | Room Temperature or 37°C | Various | Room temperature incubation is often sufficient. |
| Pluronic F-127 Concentration | 0.04% - 0.08% | Various | Used to aid in dye solubilization and loading. |
Experimental Protocols
Protocol 1: General Protocol for Measuring Membrane Potential Changes in Adherent Cells
This protocol provides a general workflow for using DiSBAC₁(3) to measure changes in membrane potential in adherent cells cultured in 96- or 384-well plates.
Caption: Experimental workflow for measuring membrane potential.
Materials:
-
Adherent cells of interest
-
Appropriate cell culture medium
-
96- or 384-well black, clear-bottom tissue culture plates
-
DiSBAC₁(3) or a similar oxonol dye
-
High-quality, anhydrous DMSO
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS), pH 7.4
-
Pluronic® F-127
-
Test compounds
-
Fluorescence plate reader with bottom-read capabilities and appropriate filter sets (e.g., excitation 510-545 nm, emission 565-625 nm for FMP-Red-Dye).
Procedure:
-
Cell Plating:
-
For adherent cells, plate them in a 96- or 384-well black, clear-bottom plate at a density of 40,000-80,000 or 10,000-20,000 cells per well, respectively.
-
Allow the cells to adhere and grow overnight in a cell culture incubator.
-
-
Preparation of Dye Loading Solution:
-
Prepare a stock solution of DiSBAC₁(3) in DMSO (e.g., 10-30 mM). Store aliquots at -20°C, protected from light and repeated freeze-thaw cycles.
-
On the day of the experiment, prepare a 2X working solution of the dye in HHBS. A final concentration in the well of 2-40 µM is a good starting point for optimization.
-
To aid in dye solubilization, add Pluronic® F-127 to the 2X dye solution to a final concentration of 0.04-0.08%.
-
-
Dye Loading:
-
Remove the growth medium from the cell plate.
-
Add an equal volume of the 2X dye loading solution to each well.
-
Incubate the plate for 30-60 minutes at room temperature or 37°C, protected from light. Note: Do not wash the cells after dye loading.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader.
-
Set the instrument with the appropriate excitation and emission wavelengths for the specific dye being used.
-
Record a baseline fluorescence reading for a period of time (e.g., 2 minutes) before the addition of compounds.
-
Add the test compounds to the wells.
-
Immediately begin recording the fluorescence signal for a defined period (e.g., 10 minutes) to capture the dynamic change in membrane potential.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the change in fluorescence (ΔF) over the initial fluorescence (F₀), or ΔF/F₀.
-
For dose-response experiments, plot the change in fluorescence as a function of compound concentration to determine EC₅₀ or IC₅₀ values.
-
Protocol 2: Investigating GABA-A Receptor Modulation
This protocol is adapted from studies using a DiSBAC-type dye to investigate the modulation of GABA-A receptors.
Caption: Signaling pathway of GABA-A receptor activation.
Cell Lines:
-
HEK293 cells stably or transiently expressing specific GABA-A receptor subunits (e.g., α1β3γ2).
-
A parental cell line not expressing the receptor of interest should be used as a negative control.
Procedure:
-
Follow the general protocol for cell plating and dye loading as described above.
-
Compound Addition:
-
To study agonists, add varying concentrations of GABA and measure the increase in fluorescence (in cases where the dye itself causes some channel opening and depolarization, GABA can potentiate this) or decrease in fluorescence (in a more typical hyperpolarizing response).
-
To study antagonists or channel blockers, pre-incubate the cells with the antagonist (e.g., picrotoxin) before adding the agonist (GABA) and measure the inhibition of the GABA-induced fluorescence change.
-
To study positive allosteric modulators (PAMs), add the PAM in the presence of a sub-maximal concentration of GABA and look for potentiation of the GABA response.
-
Expected Results:
-
Agonists like GABA will cause a concentration-dependent change in fluorescence.
-
Antagonists will block the effect of agonists.
-
Channel blockers will prevent ion flux and the associated change in fluorescence.
-
PAMs will enhance the fluorescence response to a given concentration of agonist.
Concluding Remarks
DiSBAC₁(3) and related oxonol dyes are powerful tools for the study of cellular membrane potential. Their ease of use and high-throughput compatibility make them particularly valuable in drug discovery for identifying and characterizing novel ion channel modulators. As with any fluorescent probe, proper controls and optimization of experimental parameters are crucial for obtaining reliable and reproducible results. It is also important to be aware that these dyes can sometimes exhibit pharmacological activity themselves, and appropriate controls should be included to account for any such effects.
References
- 1. Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Membrane Potential Measurement in Plant Protoplasts using the Fluorescent Dye DiBAC4(3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mechanism of DiBAC4(3) relies on its voltage-sensitive distribution across the plasma membrane. In a typical plant cell with a negative-inside membrane potential, the anionic dye is largely excluded from the cell. Upon depolarization (the membrane potential becomes less negative), the dye enters the cell and binds to intracellular membranes and proteins, leading to a significant increase in fluorescence intensity[1][2][3]. Conversely, hyperpolarization (the membrane potential becomes more negative) results in dye extrusion and a decrease in fluorescence[3][4].
Data Presentation
Table 1: Fluorescence Properties of DiBAC4(3)
| Property | Value |
| Excitation Maximum (λex) | ~490-493 nm |
| Emission Maximum (λem) | ~516-517 nm |
| Solvent for Stock Solution | DMSO |
| Reported Working Concentration | 1 - 5 µM |
Experimental Protocols
Part 1: Plant Protoplast Isolation
This protocol is a general guideline and may require optimization depending on the plant species and tissue type.
Materials:
-
Plant leaves (e.g., from 3-4 week old Arabidopsis thaliana)
-
Enzyme Solution:
-
1-1.5% (w/v) Cellulase (e.g., Onozuka R-10)
-
0.2-0.4% (w/v) Macerozyme R-10
-
0.4 M Mannitol
-
20 mM KCl
-
20 mM MES buffer
-
Adjust pH to 5.7 with KOH
-
Filter-sterilize the solution.
-
-
W5 Solution:
-
154 mM NaCl
-
125 mM CaCl2
-
5 mM KCl
-
5 mM Glucose
-
2 mM MES buffer
-
Adjust pH to 5.7 with KOH
-
-
MMg Solution:
-
0.4 M Mannitol
-
15 mM MgCl2
-
4 mM MES buffer
-
Adjust pH to 5.7 with KOH
-
-
Scalpel, forceps, and petri dishes
-
Nylon mesh (e.g., 40-100 µm pore size)
-
Centrifuge tubes
-
Swinging bucket centrifuge
Procedure:
-
Select young, healthy, fully expanded leaves.
-
Using a sharp scalpel or razor blade, gently slice the leaves into thin strips (0.5-1 mm).
-
Transfer the leaf strips into a petri dish containing the Enzyme Solution. Ensure the leaf pieces are fully submerged.
-
Incubate in the dark for 3-4 hours with gentle shaking (40-50 rpm).
-
After incubation, gently swirl the petri dish to release the protoplasts.
-
Filter the enzyme-protoplast mixture through a nylon mesh into a centrifuge tube to remove undigested tissue.
-
Centrifuge at 100 x g for 5 minutes to pellet the protoplasts.
-
Carefully remove the supernatant and gently resuspend the protoplast pellet in W5 solution.
-
Centrifuge at 100 x g for 3 minutes. Repeat this washing step twice.
-
Resuspend the final protoplast pellet in MMg solution to the desired density.
-
Determine protoplast viability and density using a hemocytometer and a viability stain such as fluorescein diacetate (FDA).
Part 2: DiBAC4(3) Staining of Plant Protoplasts
Materials:
-
Isolated plant protoplasts in MMg solution
-
DiBAC4(3) stock solution (1-10 mM in DMSO)
-
MMg solution (or a suitable buffer for your experiment)
-
Microcentrifuge tubes or 96-well plate
-
Fluorescence microscope or plate reader with appropriate filter sets (Excitation: ~490 nm, Emission: ~520 nm)
Procedure:
-
Prepare a working solution of DiBAC4(3) by diluting the stock solution in MMg solution to a final concentration of 1-5 µM. The optimal concentration should be determined empirically for your specific protoplast type and experimental conditions.
-
Add the DiBAC4(3) working solution to the protoplast suspension.
-
Incubate for 15-30 minutes at room temperature in the dark. Do not wash the protoplasts after loading, as the dye needs to be present in the external medium to partition across the membrane according to the membrane potential.
-
Mount the stained protoplasts on a microscope slide or transfer to a 96-well plate for analysis.
-
Image the protoplasts using a fluorescence microscope with a filter set appropriate for DiBAC4(3) (e.g., a standard FITC filter set). Alternatively, measure the fluorescence intensity using a fluorescence plate reader.
-
To induce depolarization as a positive control, you can treat the protoplasts with a high concentration of external KCl (e.g., 50 mM). This should result in a significant increase in fluorescence intensity.
Mandatory Visualization
Caption: Experimental workflow for DiBAC4(3) staining of plant protoplasts.
Caption: Mechanism of DiBAC4(3) as a membrane potential probe.
References
Application Notes and Protocols: Combining Disbac10 with Other Fluorescent Probes
These application notes provide detailed protocols and guidelines for researchers, scientists, and drug development professionals on the simultaneous use of Disbac10, a fluorescent probe for monitoring plasma membrane potential, with other fluorescent indicators. This approach, known as multiplex imaging, enables the contextual analysis of cellular signaling events, providing deeper insights into complex biological pathways.
Introduction to this compound (DiBAC₄(3))
This compound is a member of the bis-oxonol family of slow-response potentiometric probes, with the most common variant being DiBAC₄(3) . These probes are powerful tools for measuring changes in cellular plasma membrane potential.
Mechanism of Action: DiBAC₄(3) is an anionic, lipophilic dye. Due to its negative charge, it is typically excluded from cells that maintain a negative resting membrane potential. Upon membrane depolarization (the cell interior becoming less negative), the dye translocates into the cell's cytoplasm. Inside the cell, it binds to intracellular proteins and lipid-rich structures, leading to a significant enhancement in its fluorescence quantum yield.[1][2][3] Consequently, an increase in fluorescence intensity directly correlates with cellular depolarization, while a decrease indicates hyperpolarization.[4] Because it is an anionic dye, it is actively excluded from the negatively charged interior of healthy mitochondria, making it specific for reporting plasma membrane potential.[1]
References
- 1. interchim.fr [interchim.fr]
- 2. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Characterization of the steady-state and dynamic fluorescence properties of the potential-sensitive dye bis-(1,3-dibutylbarbituric acid)trimethine oxonol (Dibac4(3)) in model systems and cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DiBAC4(3) [Bis-(1,3-dibutylbarbituric acid)trimethine oxonol] UltraPure Grade - 25 mg [eurogentec.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Weak DiBAC4(3) Fluorescence Signal
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting solutions for common issues encountered when using DiBAC4(3), a voltage-sensitive fluorescent dye, to measure cell membrane potential.
Frequently Asked Questions (FAQs)
Q1: What is DiBAC4(3) and how does it work?
DiBAC4(3) (Bis-(1,3-dibarbituric acid)-trimethine oxanol) is a slow-response, lipophilic, anionic dye used to measure changes in cell membrane potential. In polarized cells with a negative intracellular environment, the dye is largely excluded. However, upon membrane depolarization, the cell's interior becomes less negative, allowing the negatively charged DiBAC4(3) to enter.[1][2] Once inside, it binds to intracellular proteins and membranes, leading to a significant increase in fluorescence.[1][3][4] Conversely, hyperpolarization leads to a decrease in fluorescence intensity.
Q2: My DiBAC4(3) signal is very weak or non-existent. What are the possible causes?
A weak or absent signal can stem from several factors, including issues with the dye itself, suboptimal experimental conditions, or problems with the cells. Common culprits include incorrect dye concentration, insufficient incubation time, poor cell health, or issues with the imaging setup.
Q3: The fluorescence signal is fading rapidly during imaging. What can I do?
Rapid signal loss is often due to photobleaching. To mitigate this, minimize the exposure of the sample to excitation light. Consider using an anti-fade mounting medium if your experimental setup allows. You can also try reducing the laser power and increasing the gain on your microscope. For time-lapse imaging, allowing a 20-30 second interval between exposures can give unbleached dye time to replace bleached dye.
Q4: I see bright, sparkling particles in my image. What are they?
These "sparkles" are typically undissolved dye particles. To resolve this, it is crucial to properly dissolve the DiBAC4(3) stock solution and to centrifuge the final working solution before applying it to the cells.
Troubleshooting Guide: Weak Fluorescence Signal
This section provides a systematic approach to diagnosing and resolving issues with weak DiBAC4(3) fluorescence.
Problem 1: Suboptimal Dye Concentration and Incubation
The concentration of DiBAC4(3) and the incubation time are critical for achieving a robust signal.
Possible Cause & Solution
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Incorrect Dye Concentration: The optimal concentration can vary between cell types and experimental conditions.
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Recommendation: Perform a titration study to determine the optimal dye concentration for your specific cell type. Start with a concentration in the recommended range and test both higher and lower concentrations.
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Insufficient Incubation Time: The dye requires adequate time to partition into the cell membrane and respond to the membrane potential.
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Recommendation: Ensure an incubation period of at least 30 minutes. Some protocols suggest up to 60 minutes. The incubation should be done in the dark to prevent photobleaching.
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Problem 2: Issues with Dye Preparation and Handling
Improper preparation and storage of the DiBAC4(3) stock and working solutions can lead to a weak signal.
Possible Cause & Solution
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Degraded Dye: DiBAC4(3) is sensitive to light and improper storage.
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Recommendation: Store the DMSO stock solution at -20°C or -80°C, protected from light, and in aliquots to avoid repeated freeze-thaw cycles. The stock solution is typically stable for several months when stored correctly.
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Undissolved Dye Particles: As mentioned in the FAQs, undissolved dye can lead to artifacts and a non-uniform, weak signal.
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Recommendation: Ensure the dye is fully dissolved in DMSO for the stock solution. For the working solution, after diluting the stock in your buffer, vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any aggregates, using the supernatant for your experiment.
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Problem 3: Cell Health and Experimental Conditions
The physiological state of your cells and the experimental buffer can significantly impact the fluorescence signal.
Possible Cause & Solution
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Poor Cell Viability: Unhealthy or dying cells will have compromised membrane integrity and potential, leading to unreliable staining.
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Recommendation: Ensure your cells are healthy and have a normal resting membrane potential before starting the experiment.
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Buffer Composition: The buffer used for dye loading and imaging can affect the signal.
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Recommendation: Use a buffer that maintains cell viability and normal physiological conditions, such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
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Problem 4: Instrumentation and Image Acquisition
Incorrect microscope settings can result in a weak detected signal.
Possible Cause & Solution
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Incorrect Filter Set: DiBAC4(3) has an excitation maximum around 490 nm and an emission maximum around 516 nm.
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Recommendation: Use a standard FITC or GFP filter set for imaging.
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Low Signal-to-Noise Ratio: Electronic noise from the camera and other equipment can obscure a weak signal.
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Recommendation: Perform darkfield and flatfield corrections to reduce noise and account for uneven illumination.
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Data Presentation
Table 1: Recommended DiBAC4(3) Concentrations and Incubation Times
| Application | Recommended Concentration | Incubation Time | Reference(s) |
| Cell Culture | 0.1 µM - 47.5 µM | 20 - 60 minutes | |
| Whole Organisms (e.g., embryos) | 0.95 µM | At least 30 minutes | |
| Bacteria | 10 µM | Not specified |
Table 2: DiBAC4(3) Stock Solution Preparation and Storage
| Parameter | Recommendation | Reference(s) |
| Solvent | DMSO | |
| Stock Concentration | 1 mg/mL (1.9 mM) or 10-40 mM | |
| Storage Temperature | -20°C or -80°C | |
| Storage Conditions | Protect from light, aliquot to avoid freeze-thaw cycles |
Experimental Protocols
Key Experiment: Staining Cells with DiBAC4(3)
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Prepare DiBAC4(3) Stock Solution: Dissolve DiBAC4(3) in high-quality, anhydrous DMSO to a stock concentration of 1-10 mM. Aliquot and store at -20°C, protected from light.
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Prepare Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 1-5 µM) in an appropriate buffer (e.g., HBSS with 20 mM HEPES). Vortex the solution thoroughly.
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Centrifuge Working Solution: To remove any undissolved particles, centrifuge the working solution at high speed (e.g., 14,000 rpm for 10 minutes) and use the supernatant.
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Cell Preparation: Culture cells to the desired confluency in a suitable imaging plate (e.g., clear-bottomed black 96-well plate).
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Dye Loading: Remove the culture medium and add the DiBAC4(3) working solution to the cells.
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Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light. Note: Do not wash the cells after dye loading.
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Imaging: Image the cells using a fluorescence microscope with a filter set appropriate for FITC/GFP (Excitation ~490 nm, Emission ~516 nm).
Visualizations
Mechanism of DiBAC4(3) Action
Caption: Mechanism of DiBAC4(3) fluorescence in response to changes in membrane potential.
Troubleshooting Workflow for Weak DiBAC4(3) Signal
References
Technical Support Center: Reducing Disbac10 Phototoxicity in Live-Cell Imaging
Welcome to the technical support center for Disbac10, your resource for troubleshooting and optimizing live-cell imaging experiments. This guide provides practical advice in a question-and-answer format to help researchers, scientists, and drug development professionals mitigate phototoxicity and acquire high-quality data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a slow-response, lipophilic, anionic bis-oxonol dye used to measure cell membrane potential. It enters depolarized cells, binds to intracellular proteins and membranes, and exhibits enhanced fluorescence. Conversely, hyperpolarized cells exclude the dye, leading to a decrease in fluorescence. This change in fluorescence intensity allows for the monitoring of membrane potential dynamics in live cells.
Q2: What are the primary signs of this compound phototoxicity?
Phototoxicity from this compound illumination can manifest in several ways, ranging from subtle to severe. Early signs include changes in cell morphology, such as membrane blebbing or rounding, altered motility, and inhibition of cell division. More severe effects can include vacuole formation, mitochondrial swelling, and ultimately, apoptosis or necrosis.
Q3: How can I determine the optimal concentration of this compound for my cells?
The optimal concentration of this compound should be the lowest concentration that provides a sufficient signal-to-noise ratio. It is crucial to perform a concentration titration for your specific cell type and experimental conditions. High concentrations can lead to dye aggregation and cytotoxicity, independent of light exposure. Based on protocols for the similar dye, DiBAC4(3), a starting point for cultured cells is in the low micromolar range (e.g., 0.5-5 µM), but this should be empirically determined.
Troubleshooting Guide
Problem: Weak fluorescent signal.
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Possible Cause: Suboptimal excitation/emission wavelengths.
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Possible Cause: Low dye concentration.
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Solution: Gradually increase the this compound concentration. Be mindful that higher concentrations can increase the risk of toxicity.
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Possible Cause: Insufficient incubation time.
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Solution: Increase the incubation time to allow for adequate dye loading into the cells. A typical starting point is 30 minutes, but this may need to be optimized.
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Problem: Rapid photobleaching.
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Possible Cause: Excessive excitation light intensity.
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Solution: Reduce the illumination intensity to the lowest level that still provides a usable signal.
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Possible Cause: Long exposure times.
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Solution: Use the shortest possible exposure time for each image acquisition.
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Possible Cause: High frequency of image acquisition.
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Solution: Increase the time interval between successive images in a time-lapse experiment.
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Problem: Signs of cell stress or death.
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Possible Cause: High illumination dose (intensity x duration).
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Solution: Minimize the total light exposure by reducing both the intensity and the duration of illumination.
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Possible Cause: Use of shorter, higher-energy wavelengths.
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Solution: If your imaging system allows, use longer excitation wavelengths (e.g., in the red or far-red spectrum) which are generally less phototoxic.
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Possible Cause: Generation of reactive oxygen species (ROS).
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Solution: Supplement the imaging medium with antioxidants.
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Experimental Protocols and Data
Protocol 1: General Staining Protocol for Live Cells with this compound
This protocol is adapted from methods for the similar voltage-sensitive dye, DiBAC4(3), and should be optimized for your specific cell type and experimental setup.
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Cell Preparation: Culture cells on glass-bottom dishes or coverslips suitable for live-cell imaging.
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Dye Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in a serum-free, phenol red-free imaging medium to the desired final concentration (start with a titration from 0.5 to 5 µM).
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Cell Staining: Remove the culture medium and wash the cells once with the imaging medium. Add the this compound-containing imaging medium to the cells.
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Incubation: Incubate the cells for at least 30 minutes at 37°C, protected from light. Do not remove the dye solution before imaging.
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Imaging: Proceed with live-cell imaging using the lowest possible excitation intensity and exposure time.
Quantitative Data on Phototoxicity Reduction Strategies
The following table summarizes general strategies to reduce phototoxicity. The effectiveness of each strategy should be empirically validated for this compound in your specific experimental system.
| Strategy | Parameter to Modify | Recommended Action | Expected Outcome |
| Minimize Light Exposure | Excitation Intensity | Reduce to the lowest level for adequate signal | Decreased rate of photobleaching and phototoxicity |
| Exposure Time | Use the shortest possible duration | Reduced total light dose per image | |
| Imaging Frequency | Increase the interval between time-lapse images | Lower cumulative light exposure over time | |
| Optimize Wavelength | Excitation Wavelength | Use the longest possible wavelength that excites the dye | Reduced cellular damage from lower energy photons |
| Supplement Imaging Medium | Antioxidants | Add antioxidants like Trolox or Ascorbic Acid | Neutralization of reactive oxygen species (ROS) |
Visualizations
Signaling Pathway: Mechanism of this compound-Induced Phototoxicity
Caption: this compound absorbs excitation light, leading to the production of ROS and subsequent cellular damage.
Experimental Workflow: Optimizing this compound Imaging to Reduce Phototoxicity
Optimizing DiBAC4(3) Loading and Incubation: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DiBAC4(3), a voltage-sensitive fluorescent dye. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is DiBAC4(3) and how does it work?
DiBAC4(3) (Bis-(1,3-dibutylbarbituric acid)trimethine oxonol) is a slow-response, lipophilic, anionic dye used to measure relative changes in cell membrane potential.[1][2][3] Its fluorescence significantly increases when it binds to intracellular proteins and membranes.[3][4] In healthy, polarized cells with a negative internal charge, the dye is largely excluded. However, when the cell membrane depolarizes (becomes less negative), the anionic dye enters the cell, leading to an increase in fluorescence intensity. This makes it a valuable tool for monitoring membrane potential changes in various cell types.
Q2: What are the typical loading concentrations and incubation times for DiBAC4(3)?
Optimal loading concentrations and incubation times can vary depending on the cell type and experimental conditions. However, a general starting point is to test a range of concentrations and incubation periods to determine the best signal-to-noise ratio for your specific setup.
| Parameter | Recommended Range | Notes |
| Stock Solution Concentration | 1-40 mM in DMSO | Aliquot and store at -20°C or -80°C, protected from light, to avoid repeated freeze-thaw cycles. |
| Working Concentration | 100 nM - 47.5 µM | For cell culture, a common range is 10-40 µM. For whole organisms, lower concentrations around 0.95 µM may be more suitable. |
| Incubation Time | 20 - 60 minutes | Incubation is typically performed at room temperature or in a cell incubator. |
Q3: Should I wash the cells after incubation with DiBAC4(3)?
No, it is generally recommended not to wash the cells after loading with DiBAC4(3). The dye's equilibrium between the extracellular medium and the cell's interior is what allows for the detection of membrane potential changes. Removing the extracellular dye would disrupt this equilibrium.
Troubleshooting Guide
Problem: Low or No Fluorescence Signal
| Possible Cause | Recommended Solution |
| Suboptimal Dye Concentration | Perform a titration experiment to determine the optimal DiBAC4(3) concentration for your cell type. You may need to increase the concentration. |
| Incorrect Filter Set | Ensure you are using the appropriate filter set for DiBAC4(3) (Excitation/Emission ≈ 490/515 nm). |
| Low Cell Viability | Check cell viability using a standard method like Trypan Blue exclusion. Compromised cells may not retain the dye properly. |
| Instrument Settings Too Low | Increase the gain or exposure time on your fluorescence microscope or plate reader. |
Problem: High Background Fluorescence or "Sparkles" in the Image
| Possible Cause | Recommended Solution |
| Undissolved Dye Particles | Centrifuge the DiBAC4(3) working solution before adding it to the cells to pellet any aggregates. Avoid introducing any debris from the cell culture into the staining solution. |
| Dye Binding to Surfaces | DiBAC4(3) can bind to glass surfaces, causing interference. Consider using plastic-bottom plates or pre-treating glass coverslips. |
| Autofluorescence | Image unstained control cells to assess the level of natural autofluorescence. |
Problem: Signal Fades Quickly (Photobleaching)
| Possible Cause | Recommended Solution |
| Excessive Exposure to Excitation Light | Minimize the exposure time and intensity of the excitation light. Use neutral density filters if available. Allow for a recovery period of 20-30 seconds between exposures to let unbleached dye replace the bleached dye. |
Problem: No Change in Fluorescence After Stimulation
| Possible Cause | Recommended Solution |
| Ineffective Stimulus | Verify that your stimulus (e.g., high potassium solution, ionophore) is active and being delivered correctly. |
| Slow Dye Response | DiBAC4(3) is a slow-response dye. Ensure you are imaging for a sufficient duration to capture the change in membrane potential. |
| Cellular Buffering | Strong intracellular buffering or mucus secretion (in some organisms) can dampen the change in membrane potential. |
Experimental Protocols
1. Preparation of DiBAC4(3) Stock and Working Solutions
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Stock Solution: Dissolve DiBAC4(3) powder in high-quality, anhydrous DMSO to a final concentration of 1-40 mM. Aliquot into smaller volumes and store at -20°C or -80°C, protected from light.
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Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 10-40 µM) in a suitable buffer such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES. It is crucial to use the working solution immediately and keep it protected from light.
2. Cell Staining and Imaging
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Plate cells in a suitable vessel for fluorescence microscopy or plate reader analysis (e.g., black-walled, clear-bottom 96-well plates).
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Remove the culture medium and add the DiBAC4(3) working solution to the cells.
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Incubate for 30-60 minutes at room temperature or in a cell incubator, protected from light.
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Do not wash the cells.
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Proceed with imaging using a fluorescence microscope or plate reader with the appropriate filter set (Ex/Em ≈ 490/515 nm).
Visualizations
References
Technical Support Center: Disbac10 Signal-to-Noise Ratio Enhancement
Welcome to the technical support center for Disbac10, your resource for troubleshooting and optimizing experimental results. This guide is designed for researchers, scientists, and drug development professionals to help improve the signal-to-noise ratio in your fluorescence microscopy experiments.
Troubleshooting Guide
This section addresses common issues encountered during this compound experiments in a question-and-answer format.
Question 1: What are the primary causes of a low signal-to-noise ratio (SNR) in my this compound experiments?
A low SNR in fluorescence microscopy can stem from two main factors: a weak signal from your target and/or high background noise.[1] In the context of this compound, this can be due to issues such as suboptimal dye concentration, photobleaching, high background fluorescence from the sample or media, and incorrect microscope settings.[2][3]
Question 2: My fluorescence signal is weak. How can I increase the signal intensity?
To enhance a weak signal, consider the following strategies:
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Optimize Dye Concentration: Titrate the this compound concentration to find the optimal balance between a strong signal and minimal toxicity. While manufacturer protocols provide a starting point, the ideal concentration can vary between cell types and experimental conditions.[4]
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Ensure Proper Dye Loading: Allow sufficient incubation time for the dye to effectively load into the cells. You may also need to include a de-esterification step by incubating the cells in a dye-free medium to allow for complete cleavage of any AM ester, if applicable to the specific this compound variant you are using.[4]
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Use High-Quality Fluorophores: Ensure your this compound dye is fresh and has been stored correctly, protected from light and repeated freeze-thaw cycles, to prevent degradation.
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Amplify the Signal: If direct fluorescence is insufficient, consider using signal amplification techniques, such as tyramide signal amplification, if your experimental design allows for it.
Question 3: I'm experiencing high background fluorescence. What steps can I take to reduce it?
High background can obscure your signal. Here are several methods to reduce it:
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Background Subtraction: Acquire an image from a region of your sample without cells and use image analysis software to subtract this background value from your experimental images.
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Reduce Autofluorescence: Autofluorescence can originate from cellular components like NADH, flavins, and collagen, or be induced by aldehyde fixatives. Consider using a chemical quencher or photobleaching the background before imaging.
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Optimize Wash Steps: Increase the number and duration of wash steps after dye incubation to remove unbound dye.
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Use Appropriate Media: Cell culture media containing phenol red can contribute to background fluorescence. Switch to a phenol red-free medium for imaging.
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Adjust Microscope Settings: For confocal microscopy, optimizing the pinhole size (typically 1 Airy unit) can help reject out-of-focus light and reduce background.
Logical Workflow for Troubleshooting High Background Fluorescence
Caption: A step-by-step workflow for diagnosing and resolving high background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is phototoxicity and how can I minimize it with this compound?
Phototoxicity refers to cell damage or death caused by the interaction of light with fluorescent molecules, which can produce reactive oxygen species (ROS). To minimize phototoxicity:
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Reduce Excitation Light: Use the lowest possible excitation intensity that still provides a detectable signal.
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Minimize Exposure Time: Limit the duration of light exposure. Using pulsed or stroboscopic illumination can be beneficial.
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Use Antioxidants: Supplementing the imaging medium with antioxidants like ascorbic acid may help to buffer ROS.
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Consider Hypoxic Conditions: Growing cells in a hypoxic environment (e.g., 3% oxygen) can sometimes reduce phototoxicity.
Q2: My this compound signal is fading quickly during imaging. What is happening and how can I prevent it?
This phenomenon is called photobleaching, the irreversible degradation of a fluorophore due to light exposure. While related, photobleaching is a separate process from phototoxicity. To reduce photobleaching:
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Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium.
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Limit Light Exposure: As with phototoxicity, reducing the intensity and duration of excitation light is crucial.
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Image Sequentially: In multi-color imaging, acquire images for each channel sequentially to minimize exposure of each fluorophore.
Q3: How do I choose the right microscope settings for my this compound experiment?
Optimal microscope settings are key for a good SNR:
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Filter Sets: Ensure the excitation and emission filters on your microscope are appropriate for the spectral properties of this compound.
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Detector Gain: Adjust the detector gain to an optimal level. Excessively high gain can amplify noise.
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Binning: For very weak signals, you can use binning to sum the signal from adjacent pixels, which increases sensitivity at the cost of spatial resolution.
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Image Averaging: Acquiring and averaging multiple frames can reduce random noise.
Experimental Protocols
Protocol 1: General Staining Protocol Optimization for this compound
This protocol provides a framework for optimizing this compound staining to improve the signal-to-noise ratio.
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Cell Preparation:
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Plate cells on an appropriate imaging-quality coverslip or plate. Ensure a cell density that is not too high, as this can increase background.
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Allow cells to adhere and reach the desired confluency.
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Dye Concentration Titration:
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Prepare a series of this compound dilutions in a suitable buffer or medium (e.g., phenol red-free).
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Incubate different sets of cells with each concentration for a fixed period (e.g., 30 minutes) at 37°C.
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Wash the cells thoroughly with dye-free buffer.
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Image the cells under consistent microscope settings.
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Determine the concentration that provides the best signal-to-noise ratio.
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Incubation Time Optimization:
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Using the optimal dye concentration determined above, vary the incubation time (e.g., 15, 30, 60 minutes).
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Wash and image the cells as described previously.
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Select the incubation time that yields the strongest signal without significant background or signs of cytotoxicity.
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Washing Procedure Optimization:
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After incubation with the optimal dye concentration and time, test different washing procedures.
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Vary the number of washes (e.g., 2, 3, 4 times) and the duration of each wash.
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Image the cells to find the washing protocol that most effectively reduces background fluorescence.
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Experimental Workflow for Staining Optimization
Caption: A sequential workflow for optimizing the this compound staining protocol.
Quantitative Data Summary
The following tables summarize general quantitative data that can be applied to this compound experiments for improving the signal-to-noise ratio.
Table 1: Comparison of Illumination Sources on Photobleaching and Phototoxicity
| Illumination Source | Relative Photobleaching | Relative Phototoxicity | Key Advantage |
| Mercury/Xenon Arc Lamp | High | High | High intensity |
| Pulsed LED | Low | Low | Minimizes exposure time, reduces phototoxicity |
| Controlled Light-Exposure (CLEM) | Reduced (up to 7-fold) | Reduced (up to 8-fold) | Spatially controls light exposure |
Table 2: Strategies for Background Reduction
| Technique | Typical Reduction in Background | Notes |
| Photobleaching Pre-treatment | Up to 95% reduction in autofluorescence | Can be time-consuming but effective |
| Autofluorescence Quenching Reagents | Variable | Effectiveness depends on the specific quencher and sample type |
| Background Subtraction | Variable | A post-acquisition image processing technique |
| Dark Sectioning | ~10 dB improvement in SBR | A computational method to remove out-of-focus background |
References
Common artifacts in Disbac10 imaging and how to avoid them
Welcome to the technical support center for DiBAC₄(3) imaging. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot common artifacts and provide clear protocols for successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is DiBAC₄(3) and what is it used for?
DiBAC₄(3) (Bis-(1,3-Dibutylbarbituric Acid)Trimethine Oxonol) is a slow-response, lipophilic, anionic fluorescent dye used to measure relative changes in cell membrane potential.[1][2] It enters depolarized cells, where it binds to intracellular membranes and proteins, leading to an increase in fluorescence. Conversely, hyperpolarization of the cell membrane leads to the exclusion of the dye and a decrease in fluorescence.[1]
Q2: What are the most common artifacts encountered in DiBAC₄(3) imaging?
The most frequently observed artifacts include:
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Photobleaching: A rapid decrease in fluorescence intensity upon prolonged or high-intensity light exposure.
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High Background Fluorescence: Excessive fluorescence signal outside the cells of interest, which can obscure the specific signal.
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Low Signal-to-Noise Ratio (SNR): A weak specific signal that is difficult to distinguish from background noise.[3]
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Dye Precipitation or "Sparkles": The appearance of bright, punctate spots in the image due to undissolved dye particles.[3]
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Phototoxicity: Light-induced damage to cells, which can alter their physiological responses.
Q3: How quickly does DiBAC₄(3) respond to changes in membrane potential?
DiBAC₄(3) is a "slow-response" dye. Its response time is on the order of seconds to minutes, as it relies on the physical translocation of the dye across the cell membrane. This makes it suitable for measuring steady-state membrane potential or slow dynamic changes rather than rapid, transient events like action potentials.
Troubleshooting Guide
Problem 1: Rapid loss of fluorescence signal (Photobleaching)
Symptoms:
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A steady and often rapid decline in the fluorescence intensity of your stained cells over the course of the imaging experiment, even without any experimental treatment.
Possible Causes & Solutions:
| Cause | Solution |
| Excessive Illumination Intensity | Reduce the intensity of the excitation light to the lowest level that still provides a detectable signal. Use neutral density filters if necessary. |
| Prolonged Exposure Time | Decrease the camera exposure time. For time-lapse imaging, increase the interval between image acquisitions. |
| High Dye Concentration | While counterintuitive, very high dye concentrations can sometimes be more prone to photobleaching. Optimize the dye concentration to the lowest effective level. |
| Lack of Anti-Fade Reagent | For fixed-cell imaging, consider using a mounting medium containing an anti-fade reagent. For live-cell imaging, this is generally not an option, so minimizing light exposure is key. |
Problem 2: High Background Fluorescence
Symptoms:
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The area surrounding your cells shows a bright, diffuse fluorescence, making it difficult to delineate cell boundaries and measure the specific signal from within the cells.
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete Removal of Unbound Dye | Although some protocols suggest imaging without washing, if background is high, a gentle wash with fresh medium or buffer after the incubation period can help remove excess dye. |
| Autofluorescence | Image unstained control cells under the same imaging conditions to assess the level of natural autofluorescence. If significant, you may need to use a different filter set or a dye with a longer wavelength. |
| Contaminated Media or Solutions | Ensure all buffers and media used for staining and imaging are fresh and free of fluorescent contaminants. |
| Non-Specific Binding | High dye concentrations can lead to increased non-specific binding to the coverslip or extracellular matrix. Optimize the dye concentration. |
Problem 3: Weak Signal or Low Signal-to-Noise Ratio (SNR)
Symptoms:
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The fluorescence signal from the cells is barely distinguishable from the background noise, making quantitative analysis unreliable.
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Dye Concentration | The dye concentration may be too low for your cell type. Perform a concentration titration to find the optimal staining concentration. |
| Insufficient Incubation Time | The cells may not have had enough time to take up the dye. Increase the incubation time, ensuring it is done in the dark to prevent premature photobleaching. |
| Incorrect Filter Set | Ensure you are using the correct excitation and emission filters for DiBAC₄(3) (Excitation max ~490 nm, Emission max ~516 nm). |
| Low Cell Viability | Dead or unhealthy cells will not maintain a proper membrane potential and may not retain the dye effectively. Assess cell viability before and during the experiment. |
| Image Acquisition Settings | Increase the camera gain or use a more sensitive detector. However, be aware that high gain can also amplify noise. |
Problem 4: Bright Speckles or "Sparkles" in the Image
Symptoms:
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The presence of very bright, point-like artifacts scattered across the image.
Possible Causes & Solutions:
| Cause | Solution |
| Dye Precipitation | DiBAC₄(3) is often dissolved in DMSO to make a stock solution. If not properly dissolved or if it precipitates upon dilution in aqueous buffer, it can form these bright aggregates. |
| Cellular Debris | Debris from dead cells can non-specifically bind the dye and appear as bright spots. Ensure your cell cultures are healthy and wash gently to remove debris. |
To avoid dye precipitation, ensure the DMSO stock solution is fully dissolved before diluting it into your working buffer. It is also recommended to centrifuge the final working solution to pellet any undissolved particles before adding it to your cells.
Quantitative Data Summary
| Parameter | Typical Value(s) | Notes |
| Fluorescence Change per Millivolt (mV) | ~1% change in fluorescence intensity per mV change in membrane potential. | This is an approximation and can vary between cell types and experimental conditions. Calibration is recommended for precise quantitative measurements. |
| Optimal Dye Concentration | 100 nM to 5 µM | The optimal concentration is cell-type dependent and should be determined empirically. Higher concentrations can be toxic to cells. |
| Excitation Maximum | ~490 nm | |
| Emission Maximum | ~516 nm |
Experimental Protocols
Detailed Protocol for Staining and Imaging with DiBAC₄(3)
This protocol provides a general workflow for staining and imaging live cells with DiBAC₄(3). Optimization may be required for specific cell types and experimental setups.
Materials:
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DiBAC₄(3) powder
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Dimethyl sulfoxide (DMSO)
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Appropriate cell culture medium or buffer (e.g., HBSS, HEPES-buffered saline)
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Healthy, adherent cells cultured on glass-bottom dishes or coverslips
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Fluorescence microscope with appropriate filter set (e.g., FITC/GFP cube) and a sensitive camera
Procedure:
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Prepare a Stock Solution:
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Dissolve DiBAC₄(3) powder in high-quality, anhydrous DMSO to make a 1-10 mM stock solution.
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Vortex thoroughly to ensure the dye is completely dissolved.
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Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
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Prepare the Staining Solution:
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On the day of the experiment, thaw an aliquot of the DiBAC₄(3) stock solution.
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Dilute the stock solution in your desired imaging medium or buffer to the final working concentration (typically between 100 nM and 5 µM). It is crucial to add the stock solution to the buffer while vortexing to prevent precipitation.
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For optimal results, centrifuge the final staining solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any undissolved dye particles. Use the supernatant for staining.
-
-
Cell Staining:
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Aspirate the culture medium from your cells.
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Add the prepared staining solution to the cells, ensuring they are completely covered.
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Incubate the cells for 15-60 minutes at 37°C in the dark. The optimal incubation time will vary depending on the cell type and should be determined experimentally.
-
-
Image Acquisition:
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After incubation, you can either image the cells directly in the staining solution or gently wash them once with fresh, pre-warmed medium/buffer to reduce background.
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Place the dish or coverslip on the microscope stage.
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Using the appropriate filter set (Ex: ~490 nm, Em: ~516 nm), locate the cells and focus.
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Minimize light exposure to the sample to reduce photobleaching and phototoxicity. Use the lowest possible excitation light intensity and exposure time.
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Acquire images using a sensitive camera.
-
-
Controls:
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Unstained Control: Image unstained cells to determine the level of autofluorescence.
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Positive Control (Depolarization): After acquiring a baseline image, treat the cells with a high concentration of potassium chloride (e.g., 50 mM KCl) to induce depolarization. You should observe an increase in fluorescence intensity.
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Negative Control (Hyperpolarization): If applicable to your experimental system, use a hyperpolarizing agent to confirm a decrease in fluorescence intensity.
-
Diagrams
Workflow for Troubleshooting DiBAC₄(3) Imaging Artifacts
Caption: A flowchart outlining the steps to identify and resolve common artifacts in DiBAC₄(3) imaging.
Signaling Pathway of DiBAC₄(3) in Response to Membrane Potential Changes
Caption: Diagram illustrating how DiBAC₄(3) dye responds to changes in cellular membrane potential.
References
Disbac10 bleaching rate and photostability issues
Topic: DiBAC4(3) Bleaching Rate and Photostability Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered when using the fluorescent membrane potential probe DiBAC4(3), particularly concerning its photobleaching and photostability.
Frequently Asked Questions (FAQs)
Q1: What is DiBAC4(3) and how does it work?
DiBAC4(3) (Bis-(1,3-Dibutylbarbituric acid)trimethine oxonol) is a slow-response, lipophilic, anionic fluorescent dye used to measure changes in cellular membrane potential.[1][2] Its mechanism relies on its voltage-sensitive distribution across the plasma membrane. The negatively charged dye is largely excluded from healthy, polarized cells which maintain a negative intracellular potential. When a cell's membrane depolarizes (becomes less negative), the anionic dye enters the cell.[1][3] Once inside, it binds to intracellular proteins and membranes, leading to a significant enhancement of its fluorescence.[3] Therefore, an increase in fluorescence intensity corresponds to membrane depolarization, while a decrease in fluorescence indicates hyperpolarization.
Q2: Why is my DiBAC4(3) signal fading so quickly (photobleaching)?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. This is a common issue with many fluorescent dyes, including DiBAC4(3). The rate of photobleaching is directly proportional to the intensity and duration of light exposure. A user on a research forum reported a fluorescence drop of over 50% during their experiment, highlighting the significance of this issue. Factors such as high laser power, long exposure times, and repeated imaging of the same area can accelerate this process.
Q3: What factors influence the photostability of DiBAC4(3)?
Several factors in your experimental setup can impact the photostability of DiBAC4(3):
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Excitation Light Intensity: Higher intensity light sources (e.g., lasers, mercury lamps) lead to faster photobleaching.
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Exposure Duration: The total time the sample is exposed to excitation light is a critical factor.
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Oxygen Concentration: The presence of molecular oxygen can lead to the generation of reactive oxygen species (ROS) during fluorescence excitation, which in turn destroys the fluorophore.
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Chemical Environment: The pH, viscosity, and presence of certain ions in the mounting medium or buffer can affect dye stability.
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Dye Concentration: While not directly causing photobleaching, excessively high concentrations can lead to self-quenching, where dye molecules interact and reduce the overall fluorescence signal.
Q4: Can I use antifade reagents with DiBAC4(3) in live-cell imaging?
Using commercial antifade reagents is a common strategy to reduce photobleaching. Many antifade agents work by scavenging reactive oxygen species. However, their application in live-cell imaging must be approached with caution. Some antifade reagents, like p-Phenylenediamine (PPD), can be toxic to cells. For live-cell experiments, it is crucial to use reagents specifically designed for this purpose, such as Trolox, a vitamin E derivative that is cell-permeable and has antioxidant properties. Always verify the compatibility of the antifade reagent with your cell type and experimental conditions.
Q5: My baseline fluorescence is continuously decreasing. What should I do?
A continuously decreasing baseline is a classic sign of photobleaching. To obtain a stable baseline for quantitative measurements, you must minimize light exposure. This can be achieved by:
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Reducing the excitation light intensity to the lowest level that still provides an adequate signal-to-noise ratio.
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Using the shortest possible camera exposure time.
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Decreasing the frequency of image acquisition in time-lapse experiments.
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Using an antifade reagent if compatible with your live-cell experiment.
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Imaging a fresh field of view that has not been previously exposed to light when establishing a baseline.
Q6: Are there alternatives to DiBAC4(3) that are more photostable?
Yes, while DiBAC4(3) is widely used, other membrane potential dyes may offer better photostability depending on the application. For instance, some ANEPPS dyes, like Di-8-ANEPPS, are reported to be more photostable and less phototoxic than their counterparts. However, it's important to note that "fast-response" dyes like ANEPPS operate via a different mechanism (electrochromic shift) and typically produce smaller signal changes compared to "slow-response" dyes like DiBAC4(3). The choice of dye should be based on the specific requirements of your experiment, such as the need for temporal resolution versus signal magnitude.
Troubleshooting Guides
Troubleshooting: Rapid Photobleaching in Fluorescence Microscopy
Problem: You observe a significant and rapid decrease in DiBAC4(3) fluorescence intensity during image acquisition, making quantitative analysis unreliable.
Step 1: Optimize Microscope Acquisition Settings
The most immediate and effective way to combat photobleaching is to reduce the amount of light hitting your sample.
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Reduce Excitation Intensity: Use neutral density (ND) filters or lower the laser/lamp power to the minimum level required for a clear signal.
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Decrease Exposure Time: Use the shortest possible camera exposure time. If the signal is too weak, increase the camera gain or use binning, but be mindful of potential impacts on image resolution and noise.
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Minimize Illumination Time: Use the transmitted light or a different, less damaging wavelength to find and focus on your region of interest before switching to the fluorescence channel for final image capture. Keep the shutter closed when not actively acquiring images.
Step 2: Review Sample Preparation and Staining Protocol
An improper staining protocol can lead to a weak initial signal, which may be mistaken for rapid photobleaching.
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Dye Concentration: Titrate the DiBAC4(3) concentration. While a common starting point is 0.1-5 µM, the optimal concentration can vary between cell types. Too much dye can lead to self-quenching.
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Incubation Time: Ensure an adequate incubation period (typically 30-60 minutes) in the dark to allow the dye to equilibrate.
Step 3: Incorporate Antifade Reagents
For fixed-cell imaging, using a mounting medium with an antifade reagent is standard practice. For live-cell imaging, consider cell-permeable, non-toxic antioxidants.
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Recommended Live-Cell Antifade: Trolox is a commonly used antioxidant that can reduce photobleaching in live-cell experiments.
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Commercial Antifade Media: For fixed samples, products like ProLong™ Gold or Vectashield® can significantly improve signal stability.
Step 4: Perform Control Experiments
To confirm that the signal loss is due to photobleaching and not a physiological response or dye leakage:
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Image Unstained Cells: This will help you assess the level of autofluorescence.
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Create a Photobleaching Curve: Image a control sample under your standard acquisition settings continuously and plot the fluorescence intensity over time. This curve can be used to correct your experimental data for photobleaching-related signal loss.
Troubleshooting: Signal Loss and High Background in Flow Cytometry
Problem: You are experiencing weak DiBAC4(3) signal, high background fluorescence, or a high coefficient of variation (CV) in your flow cytometry data.
Step 1: Optimize Staining and Washing Protocol
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Antibody/Dye Concentration: High concentrations can lead to non-specific binding and high background. Titrate your DiBAC4(3) concentration to find the optimal balance between signal and background.
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Washing Steps: Insufficient washing can leave excess dye in the sample, contributing to high background. Consider adding extra wash steps.
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Blocking: For samples with Fc receptors (e.g., monocytes), use an Fc receptor blocking reagent to prevent non-specific antibody binding if you are co-staining.
Step 2: Check Instrument Settings
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Laser Power and PMT Voltage (Gain): Ensure the laser power is appropriate and the photomultiplier tube (PMT) gain is set correctly. A gain set too low will result in a weak signal, while a gain set too high can increase background noise. Use a positive control to set the optimal gain.
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Flow Rate: Use the lowest flow rate setting for acquisition. High flow rates can increase the CV and reduce the resolution between cell populations.
Step 3: Minimize Light Exposure Before Acquisition
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Protect from Light: Prepare and store your stained samples in the dark to prevent photobleaching before they are run on the cytometer.
Step 4: Assess Cell Health and Debris
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Viability Dye: Use a viability dye to exclude dead cells from your analysis. Dead cells can non-specifically take up DiBAC4(3), leading to false positives and high background.
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Cell Handling: Avoid harsh vortexing or high-speed centrifugation, which can lyse cells and create debris that increases background scatter.
Quantitative Data and Protocols
Data Presentation
Table 1: Key Properties of DiBAC4(3)
| Property | Value | Reference(s) |
| Dye Type | Slow-response, anionic, potentiometric | |
| Excitation Max (MeOH) | ~493 nm | |
| Emission Max (MeOH) | ~516 nm | |
| Molecular Weight | 516.64 g/mol | |
| Mechanism | Enters depolarized cells, binds to intracellular components, fluorescence enhances. | |
| Typical Signal Change | ~1% fluorescence change per mV | |
| Common Solvents | DMSO, DMF |
Table 2: Factors Influencing DiBAC4(3) Photostability and Mitigation Strategies
| Influencing Factor | Effect on Photostability | Mitigation Strategy | Reference(s) |
| High Excitation Light Intensity | Decreases (accelerates photobleaching) | Use ND filters; lower laser/lamp power. | |
| Long Exposure Time | Decreases | Use shortest possible exposure; reduce acquisition frequency. | |
| Presence of Oxygen | Decreases | Use antifade reagents that scavenge reactive oxygen species. | |
| Suboptimal Dye Concentration | May decrease apparent signal (self-quenching) | Titrate dye to optimal concentration for the cell type. | |
| Inappropriate Mounting Medium | Can decrease signal | Use a mounting medium with an appropriate pH and refractive index; add antifade agents. |
Experimental Protocols
Protocol 1: General Staining with DiBAC4(3) for Fluorescence Microscopy
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Cell Preparation: Plate adherent cells on coverslips or in imaging dishes and culture overnight to allow for attachment. For suspension cells, they can be stained in tubes.
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Prepare Staining Solution: Prepare a working solution of DiBAC4(3) in a suitable buffer (e.g., HBSS or culture medium without phenol red) at a final concentration between 0.1 µM and 5 µM. The optimal concentration should be determined empirically.
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Staining: Remove the culture medium from the cells and wash once with the buffer. Add the DiBAC4(3) staining solution to the cells.
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Incubation: Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light. Do not wash the cells after loading, as the dye's equilibrium across the membrane is what generates the signal.
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Imaging: Proceed to image the cells on a fluorescence microscope using appropriate filter sets (e.g., for GFP or FITC). Minimize light exposure during focusing and acquisition as detailed in the troubleshooting guide.
Protocol 2: Assessing DiBAC4(3) Photobleaching Rate
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Prepare Sample: Stain cells according to the general protocol above.
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Define Imaging Parameters: Set the microscope's excitation intensity, exposure time, and camera gain to the exact settings you plan to use for your experiment.
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Acquire Time-Lapse Series: Select a field of view and acquire a time-lapse series of images at the highest possible frame rate (or at your intended experimental frame rate) without intervals. Continue acquiring images until the fluorescence intensity has diminished significantly (e.g., to less than 50% of the initial value).
-
Data Analysis:
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Select several regions of interest (ROIs) within stained cells.
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Measure the mean fluorescence intensity for each ROI in every frame of the time-lapse series.
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Plot the normalized mean intensity (Intensity / Initial Intensity) against time or frame number.
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The resulting curve represents the photobleaching rate under your specific imaging conditions. This can be used to determine a "photobleaching half-life" (the time it takes for the signal to drop to 50%).
-
Visualizations
Diagrams
Caption: Mechanism of DiBAC4(3) action.
Caption: Workflow for troubleshooting photobleaching.
Caption: Logical relationships in photobleaching issues.
References
Minimizing Disbac10 background fluorescence in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background fluorescence and optimize assays using the voltage-sensitive dye Disbac10.
Troubleshooting Guide: Minimizing High Background Fluorescence
High background fluorescence can significantly impact the quality and reliability of your assay data by reducing the signal-to-noise ratio. This guide provides a step-by-step approach to identifying and mitigating common causes of high background when using this compound.
Question: What are the primary causes of high background fluorescence in my this compound assay?
Answer: High background fluorescence in assays using this compound can stem from several factors, often related to the dye itself, the experimental setup, or the biological sample. The most common culprits include:
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Excessive Dye Concentration: Using a higher concentration of this compound than necessary can lead to non-specific binding and increased background signal.[1]
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Dye Aggregation: At high concentrations or in suboptimal buffer conditions, this compound can form aggregates that are highly fluorescent and contribute to background noise.[2][3]
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Autofluorescence: Biological samples (cells, tissues) and assay materials (e.g., microplates, media components) can have intrinsic fluorescence that overlaps with the emission spectrum of this compound.[4]
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Inadequate Washing: Insufficient washing after staining can leave unbound dye in the assay well, leading to a high background signal.
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Suboptimal Buffer Composition: The pH, ionic strength, and presence of certain ions in the assay buffer can influence the fluorescence properties of this compound and its interaction with the cell membrane.
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Photobleaching: While seemingly counterintuitive, excessive exposure to excitation light can sometimes lead to the formation of fluorescent photoproducts, contributing to background. More commonly, it reduces the specific signal, thereby worsening the signal-to-noise ratio.
Below is a logical workflow to troubleshoot high background fluorescence:
References
Solving Disbac10 dye aggregation and precipitation problems
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with DiBAC4(3) dye. Our aim is to help you overcome common challenges related to dye aggregation and precipitation, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is DiBAC4(3) and what is its primary application?
DiBAC4(3), also known as bis-(1,3-dibutylbarbituric acid)trimethine oxonol, is a slow-response, lipophilic, anionic fluorescent dye used to measure changes in cellular membrane potential.[1][2][3][4] It is particularly useful for detecting depolarization of the plasma membrane in various cell types. Upon membrane depolarization, the dye enters the cells, binds to intracellular proteins and membranes, and exhibits a significant increase in fluorescence intensity. This property makes it a valuable tool in high-throughput screening and fluorescence microscopy applications.
Q2: How should I prepare and store DiBAC4(3) stock solutions?
Proper preparation and storage of DiBAC4(3) are crucial to prevent precipitation and ensure consistent performance.
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Reconstitution: DiBAC4(3) is typically supplied as a solid. It is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).
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Stock Solution Concentration: A common stock solution concentration is 1 mg/mL (approximately 1.9 mM) in DMSO.
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Storage: Store the powdered form at -20°C. The stock solution in DMSO can be stored at room temperature for up to three months or at -20°C for longer-term stability (up to one month recommended by some suppliers). It is advisable to protect the stock solution from light. To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes.
Q3: What are the optimal working concentrations for DiBAC4(3)?
The optimal working concentration of DiBAC4(3) can vary depending on the cell type and experimental conditions. However, a general starting range is 1 to 5 µM. For cell culture applications, concentrations around 47.5 µM have also been reported, while for whole organisms, a lower concentration of approximately 0.95 µM may be more suitable. It is always recommended to titrate the dye concentration for each specific application to achieve the best signal-to-noise ratio.
Troubleshooting Guide
Problem 1: I am observing precipitates or "sparkles" in my DiBAC4(3) working solution.
This is a common issue related to the dye's low solubility in aqueous buffers.
Cause: DiBAC4(3) is sparingly soluble in aqueous solutions. When the concentrated stock solution in an organic solvent is diluted into an aqueous buffer, the dye can precipitate out of solution, forming small aggregates that appear as bright "sparkles" under the microscope. This can be exacerbated by the presence of cellular debris.
Solution:
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Proper Dilution Technique: To minimize precipitation, first, dissolve the dye in DMSO and then dilute it with the aqueous buffer of choice. Some protocols suggest a two-step dilution: first, mix the dye stock with an equal volume of DMSO, then add the aqueous medium.
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Centrifugation: Centrifuge the final working solution to pellet any undissolved particles. A recommended method is to centrifuge at 14,000 rpm for at least 10 minutes, and then carefully pipette the supernatant for use. A subsequent centrifugation at 5000 rpm for 10 minutes can provide further clarification.
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Avoid Cellular Debris: Ensure that the cell suspension is free of large clumps or debris, as this can promote dye aggregation.
Problem 2: The fluorescence signal from my DiBAC4(3)-stained cells is weak or fades quickly.
Weak or fading fluorescence can be attributed to several factors, including dye concentration, incubation time, and photobleaching.
Cause:
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Suboptimal Dye Concentration: The working concentration of the dye may be too low for the specific cell type or density.
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Insufficient Incubation Time: The dye may not have had enough time to penetrate the cells and reach equilibrium.
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Photobleaching: DiBAC4(3) is susceptible to photobleaching, where prolonged exposure to excitation light leads to a loss of fluorescence.
Solution:
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Optimize Dye Concentration and Incubation Time: Titrate the DiBAC4(3) concentration and incubation time (typically 15-60 minutes) to find the optimal conditions for your experiment.
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Minimize Light Exposure: Reduce the exposure time and intensity of the excitation light as much as possible. Use neutral density filters if available.
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Allow for Dye Exchange: If bleaching occurs, you can try returning the sample to the staining solution for a period (e.g., 30 minutes) to allow for the exchange of bleached dye with fresh dye from the medium.
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Use an Antifade Reagent: For fixed-cell imaging, consider using an antifade mounting medium.
Data Presentation
Table 1: Solubility of DiBAC4(3) in Various Solvents
| Solvent | Approximate Solubility | Reference |
| DMSO | 15 mg/mL | |
| Ethanol | 5 mg/mL | |
| Dimethylformamide (DMF) | 10 mg/mL | |
| 1:2 solution of DMSO:PBS (pH 7.2) | 0.33 mg/mL |
Experimental Protocols
Protocol 1: Preparation of DiBAC4(3) Working Solution
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Prepare a 1 mg/mL (1.9 mM) stock solution of DiBAC4(3) in high-quality, anhydrous DMSO.
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Vortex thoroughly to ensure the dye is completely dissolved.
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For the working solution, dilute the stock solution in your desired aqueous buffer (e.g., cell culture medium, Hanks' Balanced Salt Solution). A final concentration of 1-5 µM is a good starting point.
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To avoid precipitation, it is recommended to perform a serial dilution. For example, first, dilute the stock solution in a small volume of buffer before adding it to the final volume.
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Crucially, centrifuge the final working solution at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any aggregates.
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Carefully collect the supernatant without disturbing the pellet. This clarified solution is ready for use.
Protocol 2: Staining Cells with DiBAC4(3)
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Culture cells to the desired confluency in a suitable vessel (e.g., 96-well plate, coverslips).
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Remove the culture medium and wash the cells once with the experimental buffer.
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Add the freshly prepared, clarified DiBAC4(3) working solution to the cells.
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Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal incubation time should be determined empirically.
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After incubation, you can proceed with fluorescence measurement. For some applications, washing the cells after staining may be necessary, while for others, measurements are taken in the presence of the dye.
Mandatory Visualizations
Caption: Experimental workflow for preparing and using DiBAC4(3) dye.
Caption: Mechanism of DiBAC4(3) as a membrane potential indicator.
References
- 1. DiBAC4(3) (Bis-(1,3-Dibutylbarbituric Acid)Trimethine Oxonol) 25 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 2. DiBAC4(3) [Bis-(1,3-dibutylbarbituric acid)trimethine oxonol] UltraPure Grade - 25 mg [anaspec.com]
- 3. Reagent for Monitoring Membrane Potential DiBAC4(3) | CAS 70363-83-6(free acid) Dojindo [dojindo.com]
- 4. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Head-to-Head Comparison of Disbac10 and DiBAC4(3) for Membrane Potential Analysis
For researchers, scientists, and drug development professionals, the accurate measurement of cellular membrane potential is crucial for understanding a myriad of physiological processes and for the screening of novel therapeutics. Voltage-sensitive dyes are indispensable tools in these investigations. This guide provides a comprehensive comparison of two such dyes, Disbac10 (this compound) and DiBAC4(3), to aid in the selection of the most appropriate probe for your experimental needs.
This comparison delves into the fundamental differences in their mechanism of action, spectral properties, and provides detailed experimental protocols. While direct comparative studies on performance metrics such as cytotoxicity and phototoxicity are limited, this guide presents the available data and offers practical considerations for experimental design.
At a Glance: Key Differences
| Feature | DiBAC4(3) | This compound (this compound) |
| Sensing Mechanism | Single-dye, slow-response, potentiometric probe. Enters depolarized cells, binds to intracellular components, leading to an increase in fluorescence intensity. | FRET (Förster Resonance Energy Transfer) acceptor. Used with a donor dye (e.g., CC2-DMPE). Translocates from the outer to the inner leaflet of the plasma membrane upon depolarization, causing a decrease in the FRET signal. |
| Signal Response | Increased fluorescence upon depolarization. | Decreased FRET signal upon depolarization. |
| Spectral Properties | Excitation: ~490-493 nm Emission: ~516-517 nm | Excitation: ~540 nm Emission: ~560 nm |
| Response Kinetics | Slower response time.[1][2] | Faster response time as part of a FRET pair.[3] |
| Signal-to-Noise Ratio | Generally reported to have a strong signal-to-noise ratio.[4] | FRET-based assays can have a lower signal-to-noise ratio due to the nature of the measurement.[5] |
Mechanism of Action
The operational principles of DiBAC4(3) and this compound are fundamentally different, which is a critical factor in experimental design and data interpretation.
DiBAC4(3): A Single-Dye Potentiometric Probe
DiBAC4(3) is a lipophilic, anionic oxonol dye. In a polarized cell with a negative intracellular environment, the dye is largely excluded from the cell. Upon depolarization, the intracellular environment becomes less negative, allowing the anionic dye to enter the cell. Once inside, DiBAC4(3) binds to intracellular proteins and membranes, which significantly enhances its fluorescence. Therefore, an increase in fluorescence intensity is indicative of membrane depolarization.
This compound (this compound): A FRET-Based Voltage Sensor
This compound, more accurately known as this compound, functions as a mobile FRET acceptor in conjunction with a stationary donor dye, such as CC2-DMPE, which is anchored to the outer leaflet of the cell membrane. In a resting, polarized cell, the negatively charged this compound resides on the outer leaflet, in close proximity to the donor, resulting in a high FRET signal. When the membrane depolarizes, this compound rapidly translocates to the inner leaflet of the membrane. This increased distance between the donor and acceptor leads to a decrease in FRET efficiency, observed as a decrease in the acceptor's emission and an increase in the donor's emission.
Quantitative Data Summary
| Parameter | DiBAC4(3) | This compound (this compound) | Reference(s) |
| Excitation Maximum | ~490-493 nm | ~540 nm | , Product Data |
| Emission Maximum | ~516-517 nm | ~560 nm | , Product Data |
| Response to Depolarization | Fluorescence Increase | FRET Decrease | |
| Typical Working Concentration | 0.1 - 5 µM | 1 - 20 µM (with donor) | |
| Response Speed | Slow (seconds to minutes) | Fast (sub-second) |
Experimental Protocols
Experimental Workflow for DiBAC4(3)
Detailed Protocol for DiBAC4(3):
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Cell Preparation: Plate cells in a suitable format (e.g., 96-well black, clear-bottom plates) and culture overnight to allow for adherence.
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Reagent Preparation: Prepare a stock solution of DiBAC4(3) in DMSO (e.g., 1-10 mM). On the day of the experiment, dilute the stock solution to the desired working concentration (typically 0.1-5 µM) in a buffered salt solution (e.g., HBSS) with 20 mM HEPES.
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Dye Loading: Remove the culture medium from the cells and add the DiBAC4(3) working solution. Incubate for 20-30 minutes at 37°C, protected from light. Do not wash the cells after loading.
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Compound Addition: Prepare serial dilutions of the test compounds in the same buffered salt solution. Add the compounds to the wells.
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Fluorescence Measurement: Immediately begin measuring fluorescence intensity using a microplate reader or fluorescence microscope with appropriate filter sets (Excitation: ~490 nm, Emission: ~515 nm).
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Data Analysis: The change in fluorescence intensity over time is proportional to the change in membrane potential. An increase in fluorescence indicates depolarization.
Experimental Workflow for this compound (this compound) FRET Assay
Detailed Protocol for this compound (this compound) FRET Assay (adapted from a similar FRET pair, CC2-DMPE/DiSBAC2(3)):
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Cell Preparation: Plate cells as described for the DiBAC4(3) protocol.
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Donor Loading: Prepare a working solution of the FRET donor (e.g., 5 µM CC2-DMPE) in a suitable buffer. Incubate the cells with the donor solution for 30-60 minutes at room temperature, protected from light.
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Washing: Gently wash the cells once or twice with the buffer to remove excess donor dye.
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Acceptor Loading: Prepare a working solution of this compound (typically 1-20 µM). Add the this compound solution to the cells and incubate for approximately 30 minutes at room temperature, protected from light. Do not wash after this step.
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Compound Addition: Add test compounds to the wells.
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FRET Measurement: Measure the fluorescence emission of both the donor and the acceptor using a microplate reader or microscope equipped for FRET analysis. Excite the donor at its excitation wavelength (e.g., ~405 nm for CC2-DMPE) and measure the emission of both the donor (e.g., ~460 nm) and the acceptor (e.g., ~560-580 nm for this compound).
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Data Analysis: Calculate the ratio of acceptor to donor fluorescence. A decrease in this ratio indicates a decrease in FRET, corresponding to membrane depolarization.
Performance Comparison and Considerations
Response Kinetics: FRET-based sensors, including those using DiSBAC acceptors, generally exhibit faster response kinetics (sub-second) compared to the slower (seconds to minutes) response of DiBAC4(3). This makes FRET-based systems more suitable for studying rapid changes in membrane potential, such as those occurring in excitable cells.
Signal-to-Noise Ratio: DiBAC4(3) is known for its large fluorescence signal change upon depolarization, which often results in a high signal-to-noise ratio. FRET measurements, while ratiometric and thus less susceptible to certain artifacts like cell number variation, can sometimes suffer from lower signal-to-noise ratios due to factors like spectral overlap and the efficiency of energy transfer.
Cytotoxicity and Phototoxicity: All fluorescent dyes have the potential to be cytotoxic and phototoxic, especially with prolonged exposure to excitation light. While specific comparative data for DiBAC4(3) and this compound is scarce, it is always advisable to perform control experiments to assess the impact of the dyes on cell viability and function under your specific experimental conditions. Use the lowest possible dye concentrations and light exposure to minimize these effects. Anionic oxonol dyes like DiBAC4(3) are generally considered to be excluded from mitochondria, which may reduce certain cytotoxic effects compared to cationic dyes that accumulate in mitochondria.
Conclusion
The choice between DiBAC4(3) and this compound (this compound) for measuring membrane potential hinges on the specific requirements of the experiment.
Choose DiBAC4(3) for:
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Endpoint or slow kinetic measurements in non-excitable cells.
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High-throughput screening where a simple, robust, single-dye assay is preferred.
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Experiments where a large signal window (increase in fluorescence) is advantageous.
Choose a this compound (this compound)-based FRET assay for:
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Measuring rapid changes in membrane potential in excitable cells.
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Ratiometric measurements that can correct for variations in cell number or dye loading.
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Multiplexing with other fluorescent probes, taking advantage of its distinct spectral properties.
Ultimately, empirical testing of both systems in your specific cell type and experimental setup is the most reliable way to determine the optimal probe for your research.
References
- 1. interchim.fr [interchim.fr]
- 2. A novel membrane potential-sensitive fluorescent dye improves cell-based assays for ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study of membrane potential-sensitive fluorescent probes and their use in ion channel screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring Resting Membrane Potential Using the Fluorescent Voltage Reporters DiBAC4(3) and CC2-DMPE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating Fluorescent Voltage-Sensitive Dye Assays with Patch-Clamp Electrophysiology: A Comparative Guide
In the landscape of cellular electrophysiology, researchers and drug development professionals are continually seeking methods that offer both high-throughput screening capabilities and high-fidelity data. This guide provides a detailed comparison of a common fluorescence-based method using slow-response voltage-sensitive dyes (VSDs), exemplified here as Disbac-type anionic dyes, and the gold-standard patch-clamp electrophysiology technique. The focus is on the validation of VSD results, ensuring that the optical signals translate to physiologically relevant changes in membrane potential.
Introduction to Membrane Potential Measurement Techniques
Voltage-sensitive dyes are chemical probes that report changes in cellular membrane potential through alterations in their fluorescence properties. Slow-response VSDs, such as anionic bis-barbituric acid oxonol (e.g., DiBAC4(3)), exhibit an increased fluorescence signal upon membrane depolarization.[1][2] This class of dyes is excluded from cells with a polarized (negative) membrane potential and enters the cell to bind to intracellular components and fluoresce when the membrane depolarizes.[1] This mechanism makes them valuable tools for monitoring changes in membrane potential in populations of cells, particularly in high-throughput screening applications.
Patch-clamp electrophysiology, on the other hand, is the benchmark technique for directly measuring ion channel activity and cellular membrane potential.[3][4] It offers unparalleled resolution by forming a high-resistance (gigaohm) seal between a glass micropipette and the cell membrane, allowing for the precise measurement of ionic currents through single channels or across the entire cell membrane. Due to its precision, patch-clamp is often used to validate data obtained from higher-throughput, indirect methods like VSD assays.
Comparative Data Summary
The following table summarizes the key performance characteristics of Disbac-type voltage-sensitive dyes and patch-clamp electrophysiology, providing a clear comparison for researchers selecting the appropriate technique for their experimental needs.
| Feature | Disbac-type Voltage-Sensitive Dyes | Patch-Clamp Electrophysiology |
| Principle of Operation | Indirect measurement of membrane potential via fluorescence changes of a potential-sensitive dye. | Direct measurement of ionic currents and membrane potential. |
| Throughput | High-throughput compatible (e.g., 96- or 384-well plates). | Low-throughput, typically one cell at a time. Automated systems can increase throughput. |
| Temporal Resolution | Slower response times (milliseconds to seconds). | High temporal resolution (microseconds). |
| Spatial Resolution | Typically population-level measurements; single-cell imaging is possible with microscopy. | Single-cell or single-channel resolution. |
| Data Output | Relative fluorescence units (RFU), fluorescence ratios. | Current (pA, nA), Voltage (mV). |
| Invasiveness | Minimally invasive, but potential for phototoxicity and pharmacological effects. | Highly invasive (requires physical contact and often membrane rupture). |
| Cell Type Compatibility | Broad applicability to various cell types, including bacteria and mammalian cells. | Applicable to a wide range of cell types, including neurons, cardiomyocytes, and cultured cell lines. |
| Advantages | High throughput, suitable for screening large compound libraries, population-level analysis. | Gold-standard for accuracy and detail, allows for mechanistic studies of ion channels. |
| Limitations | Indirect measurement, susceptible to artifacts, potential for dye-induced toxicity, lower temporal resolution. | Low throughput, technically demanding, potential for intracellular content washout in whole-cell mode. |
Experimental Protocols
Protocol 1: Membrane Potential Assay using a Disbac-type Voltage-Sensitive Dye
This protocol describes a general procedure for measuring changes in membrane potential in cultured cells using a slow-response, anionic VSD.
1. Cell Preparation:
- Plate cells in a multi-well plate (e.g., 96-well black, clear bottom) at a suitable density and allow them to adhere overnight.
- On the day of the experiment, wash the cells with a balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).
2. Dye Loading:
- Prepare a stock solution of the Disbac-type dye in DMSO.
- Dilute the stock solution to the final working concentration (typically in the low micromolar range) in the assay buffer. The optimal concentration should be determined empirically to maximize the signal-to-noise ratio.
- Remove the wash buffer from the cells and add the dye-containing solution.
- Incubate the cells with the dye for a sufficient period (e.g., 30-60 minutes) at room temperature or 37°C, protected from light.
3. Compound Addition and Signal Measurement:
- Prepare serial dilutions of the test compounds (e.g., ion channel modulators) in the assay buffer.
- Use a fluorescence plate reader equipped with appropriate excitation and emission filters.
- Establish a baseline fluorescence reading before adding the compounds.
- Add the test compounds to the wells.
- Immediately begin kinetic fluorescence measurements to capture the change in fluorescence over time.
- As a positive control for depolarization, a high concentration of potassium chloride (KCl) can be added to a subset of wells.
4. Data Analysis:
- Subtract the background fluorescence from all measurements.
- Normalize the fluorescence signal to the baseline reading to obtain ΔF/F values.
- Plot the change in fluorescence as a function of time or compound concentration.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the steps for performing whole-cell voltage-clamp recordings to measure ion channel currents, which can be used to validate the effects of compounds identified in a VSD screen.
1. Preparation of Solutions and Electrodes:
- Prepare an external (extracellular) solution that mimics the physiological ionic environment and an internal (intracellular) solution to be loaded into the patch pipette. The composition of these solutions will depend on the specific ion channel being studied.
- Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The ideal pipette resistance is typically 2-8 MΩ.
- Fill the pipette with the internal solution and ensure there are no air bubbles.
2. Cell Preparation and Sealing:
- Plate cells on glass coverslips suitable for microscopy.
- Mount the coverslip on the stage of an inverted microscope equipped with manipulators.
- Using a manipulator, carefully approach a target cell with the patch pipette.
- Apply gentle positive pressure to the pipette to keep the tip clean.
- Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
3. Establishing Whole-Cell Configuration:
- After achieving a gigaohm seal, apply a brief pulse of strong suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior. This is the whole-cell configuration.
4. Electrophysiological Recording:
- Switch the amplifier to voltage-clamp mode.
- Set the holding potential to a value appropriate for the ion channel of interest.
- Apply a series of voltage steps (a voltage protocol) to elicit ion channel currents.
- Record the resulting currents using data acquisition software.
- After obtaining a stable baseline recording, perfuse the test compound onto the cell and record the changes in the ionic currents.
5. Data Analysis:
- Analyze the recorded currents to determine parameters such as current amplitude, activation and inactivation kinetics, and dose-response relationships.
- Compare the effects of the compound on the specific ion channel currents with the results obtained from the VSD assay.
Visualizing the Validation Workflow and Signaling Pathway
To effectively validate the results from a high-throughput VSD screen, a logical workflow is employed, culminating in the high-fidelity data provided by patch-clamp electrophysiology. The following diagrams illustrate this workflow and the underlying cellular signaling.
Caption: Workflow for validating VSD screening hits with patch-clamp.
Caption: Mechanism of a Disbac-type voltage-sensitive dye.
This comparative guide provides the necessary framework for researchers to understand the complementary roles of voltage-sensitive dye assays and patch-clamp electrophysiology. While VSDs offer a powerful tool for high-throughput screening, the validation of these findings with the precision of patch-clamp is crucial for advancing our understanding of ion channel function and for the successful development of novel therapeutics.
References
A Comparative Guide to Mitochondrial Membrane Potential Probes: JC-1 vs. DiBAC4(3)
For Researchers, Scientists, and Drug Development Professionals
The assessment of mitochondrial membrane potential (ΔΨm) is a critical indicator of cellular health and a key parameter in studies of apoptosis, drug toxicity, and various mitochondrial pathologies. The selection of an appropriate fluorescent probe is paramount for obtaining accurate and reliable data. This guide provides a comprehensive comparison of two fluorescent dyes, JC-1 and DiBAC4(3), often considered in the context of membrane potential studies. While both are valuable tools, their mechanisms of action and primary applications differ significantly, making a direct comparison for mitochondrial potential studies an important clarification for researchers.
At a Glance: Key Differences
| Feature | JC-1 | DiBAC4(3) |
| Primary Application | Mitochondrial Membrane Potential | Plasma Membrane Potential |
| Mechanism of Action | Cationic dye that accumulates in mitochondria based on membrane potential. Forms J-aggregates (red fluorescence) in healthy, polarized mitochondria and exists as monomers (green fluorescence) in depolarized mitochondria. | Anionic dye that is excluded from negatively charged mitochondria. Enters cells with depolarized plasma membranes, binding to intracellular proteins and enhancing its fluorescence. |
| Charge | Cationic (+) | Anionic (-) |
| Readout | Ratiometric (Red/Green Fluorescence) | Intensity-based (Increased fluorescence upon depolarization) |
| Suitability for ΔΨm | Excellent | Not Recommended |
Mechanism of Action: A Tale of Two Charges
The fundamental difference between JC-1 and DiBAC4(3) lies in their ionic charge, which dictates their cellular localization and utility in membrane potential studies.
JC-1: A Cationic Probe for a Negative Environment
JC-1 is a lipophilic, cationic dye that is actively taken up by healthy mitochondria due to their highly negative membrane potential.[1][2] In these energized mitochondria, the high concentration of JC-1 molecules leads to the formation of "J-aggregates," which emit a distinct red fluorescence.[1][2] Conversely, in apoptotic or metabolically stressed cells with a collapsed mitochondrial membrane potential, JC-1 cannot accumulate within the mitochondria and remains in the cytoplasm as monomers, which emit a green fluorescence.[1] This ratiometric shift from red to green fluorescence provides a sensitive and internally controlled measure of mitochondrial depolarization.
DiBAC4(3): An Anionic Probe for the Cell Periphery
In stark contrast, DiBAC4(3) is an anionic, lipophilic dye. Due to its negative charge, it is actively repelled by the negatively charged interior of healthy mitochondria and is therefore unsuitable for measuring mitochondrial membrane potential. Instead, DiBAC4(3) is a valuable tool for assessing changes in the plasma membrane potential. In cells with a depolarized plasma membrane, the less negative intracellular environment allows the anionic DiBAC4(3) to enter the cell, where it binds to intracellular proteins and membranes, leading to a significant increase in its fluorescence intensity.
Signaling Pathways and Experimental Workflows
The distinct mechanisms of JC-1 and DiBAC4(3) are reflected in their experimental workflows and the signaling pathways they interrogate.
Experimental Protocols
JC-1 Staining Protocol for Mitochondrial Membrane Potential
This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.
-
Cell Preparation: Culture cells to the desired confluency in a suitable format (e.g., 96-well plate, chamber slide).
-
Induce Apoptosis (Optional): Treat cells with an apoptosis-inducing agent (e.g., staurosporine) to serve as a positive control for mitochondrial depolarization.
-
Prepare JC-1 Staining Solution: Dilute the JC-1 stock solution (typically in DMSO) to a final working concentration of 1-10 µM in pre-warmed cell culture medium.
-
Staining: Remove the culture medium from the cells and add the JC-1 staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
Washing (Optional): Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) or culture medium to remove excess dye.
-
Imaging and Analysis: Analyze the cells using a fluorescence microscope, flow cytometer, or plate reader.
-
Green Fluorescence (Monomers): Excitation ~488 nm, Emission ~525 nm.
-
Red Fluorescence (J-Aggregates): Excitation ~550 nm, Emission ~600 nm.
-
The ratio of red to green fluorescence is calculated to determine the relative mitochondrial membrane potential.
-
DiBAC4(3) Staining Protocol for Plasma Membrane Potential
This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.
-
Cell Preparation: Culture cells to the desired confluency.
-
Induce Depolarization (Optional): Treat cells with a depolarizing agent (e.g., high extracellular potassium concentration) as a positive control.
-
Prepare DiBAC4(3) Staining Solution: Dilute the DiBAC4(3) stock solution (typically in DMSO) to a final working concentration of 1-5 µM in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Staining and Incubation: Add the DiBAC4(3) staining solution to the cells and incubate for 15-30 minutes at room temperature or 37°C, protected from light.
-
Washing: Wash the cells with fresh buffer to remove unbound dye.
-
Imaging and Analysis: Analyze the cells using a fluorescence microscope or flow cytometer.
-
Fluorescence: Excitation ~490 nm, Emission ~516 nm.
-
An increase in fluorescence intensity indicates plasma membrane depolarization.
-
Data Interpretation and Considerations
JC-1:
-
Advantages: The ratiometric nature of JC-1 provides a robust measurement that is less sensitive to variations in cell number, dye loading, and mitochondrial mass. It allows for the clear distinction between healthy and apoptotic cell populations.
-
Disadvantages: JC-1 has poor aqueous solubility and can form precipitates, which may lead to artifacts. Newer, more soluble formulations like JC-10 are available to mitigate this issue. Additionally, JC-1 is a substrate for P-glycoprotein (P-gp) drug transporters, which can lead to its extrusion from cells overexpressing this transporter, potentially confounding results.
DiBAC4(3):
-
Advantages: It is a sensitive probe for detecting changes in plasma membrane potential and is particularly useful for high-throughput screening applications. Its exclusion from mitochondria makes it a specific indicator of plasma membrane events.
-
Disadvantages: As an intensity-based probe, its signal can be influenced by factors such as cell size and dye concentration. It is not suitable for measuring mitochondrial membrane potential.
Conclusion: Choosing the Right Tool for the Job
References
A Comparative Analysis of Voltage-Sensitive Dyes: ANNINE-6 vs. DiBAC4(3)
For researchers, scientists, and drug development professionals, the accurate measurement of cellular membrane potential is crucial for understanding physiological processes and for high-throughput screening. Voltage-sensitive dyes (VSDs) are powerful tools for this purpose, offering optical readouts of membrane potential changes. This guide provides a detailed comparison of two commonly used VSDs, the fast-response electrochromic dye ANNINE-6 and the slow-response dye DiBAC4(3), to aid in the selection of the appropriate tool for specific research needs.
Overview of Voltage-Sensitive Dyes
Voltage-sensitive dyes are fluorescent molecules that report changes in membrane potential as a change in their fluorescence intensity. They are broadly categorized into two main types based on their mechanism of action: fast-response dyes and slow-response dyes.
ANNINE-6 is a prime example of a fast-response dye. It operates via an electrochromic mechanism , where the dye molecule is embedded in the cell membrane, and changes in the electric field across the membrane directly alter the dye's electronic structure. This results in a rapid (nanosecond to microsecond) shift in its fluorescence spectrum, providing a near-instantaneous readout of voltage changes.[1] ANNINE-6 and its more water-soluble analog, ANNINE-6plus , are known for their high sensitivity and are particularly well-suited for monitoring rapid events such as action potentials in neurons.[2][3]
DiBAC4(3) , on the other hand, is a representative of the slow-response dyes. Its mechanism relies on the redistribution of the negatively charged dye molecules across the cell membrane in response to changes in membrane potential.[4][5] Depolarization of the cell makes the intracellular environment more positive, driving the anionic dye into the cell where it binds to intracellular proteins and membranes, leading to a significant increase in fluorescence. This process is slower (millisecond to second timescale) and is more suitable for measuring bulk changes in membrane potential in cell populations or for high-throughput screening applications where temporal resolution of single action potentials is not the primary goal.
Quantitative Comparison of ANNINE-6 and DiBAC4(3)
The following table summarizes the key performance characteristics of ANNINE-6 and DiBAC4(3) based on available experimental data.
| Feature | ANNINE-6 / ANNINE-6plus | DiBAC4(3) |
| Mechanism of Action | Electrochromic (Molecular Stark Effect) | Membrane Potential-Dependent Redistribution |
| Response Time | Nanoseconds to Microseconds | Milliseconds to Seconds |
| Sensitivity | High (~0.5%/mV or 30-50% ΔF/F per 100 mV) | Moderate (~1% per mV) |
| Typical Application | High-speed neuronal imaging, action potential recording | High-throughput screening, population-level assays |
| Potential Artifacts | Phototoxicity at high illumination intensities | Slow response can miss fast events, sensitive to cell volume changes |
| Excitation Maximum | ~420 nm (in membrane) | ~490 nm |
| Emission Maximum | ~565 nm (in membrane) | ~516 nm |
Signaling and Experimental Workflows
The distinct mechanisms of ANNINE-6 and DiBAC4(3) dictate their experimental workflows.
ANNINE-6: Electrochromic Voltage Sensing
The signaling pathway for ANNINE-6 is direct and rapid. A change in membrane potential directly induces a spectral shift in the dye, leading to a change in fluorescence intensity at a given excitation and emission wavelength.
DiBAC4(3): Redistributive Voltage Sensing
The workflow for DiBAC4(3) involves the translocation of the dye across the membrane, which is a slower, multi-step process.
Detailed Experimental Protocols
ANNINE-6 Staining and Imaging Protocol (for cultured neurons)
-
Preparation of Staining Solution: ANNINE-6 is poorly water-soluble and typically requires a surfactant like Pluronic F-127 for dispersion in aqueous solution. A stock solution is often prepared in ethanol or DMSO. ANNINE-6plus offers improved water solubility, simplifying this step.
-
Cell Staining:
-
Wash cultured cells with a balanced salt solution (e.g., HBSS).
-
Incubate the cells with the ANNINE-6 staining solution (typically in the low micromolar range) for 5-20 minutes at room temperature or 37°C.
-
Wash the cells gently to remove excess dye.
-
-
Imaging:
-
Mount the stained cells on a microscope equipped for epifluorescence or two-photon imaging.
-
Excite the dye at the red edge of its absorption spectrum (e.g., 488 nm or longer for one-photon excitation) to maximize the voltage-dependent fluorescence change.
-
Record the fluorescence emission (e.g., >515 nm) using a high-speed camera or photodiode.
-
Stimulate the cells electrically or with neurotransmitters to evoke changes in membrane potential.
-
Analyze the change in fluorescence intensity (ΔF/F) relative to the baseline fluorescence.
-
DiBAC4(3) Staining and Measurement Protocol (for high-throughput screening)
-
Preparation of Staining Solution: Prepare a working solution of DiBAC4(3) in a suitable buffer (e.g., HBSS with Hepes) at a final concentration of 1-10 µM.
-
Cell Staining:
-
Plate cells in a multi-well plate (e.g., 96-well black, clear-bottom plate).
-
Add the DiBAC4(3) working solution to each well.
-
Incubate for 30-60 minutes at room temperature or 37°C to allow the dye to equilibrate. No washing step is typically required.
-
-
Measurement:
-
Use a fluorescence plate reader or a fluorescence microscope.
-
Excite the dye at ~490 nm and measure the emission at ~516 nm.
-
Add the test compound or stimulus (e.g., high potassium solution to induce depolarization).
-
Record the fluorescence intensity over time to measure the change in membrane potential.
-
Conclusion
The choice between ANNINE-6 and DiBAC4(3) is fundamentally dependent on the experimental question. For resolving fast electrical events in individual cells, such as neuronal action potentials, the high speed and sensitivity of ANNINE-6 are indispensable. For high-throughput screening of ion channel modulators or for assessing population-level changes in membrane potential where temporal resolution is less critical, the larger signal and simpler protocol of DiBAC4(3) make it a more practical choice. Researchers should carefully consider the trade-offs in response time, sensitivity, and potential for artifacts when selecting the appropriate voltage-sensitive dye for their studies.
References
- 1. Frontiers | Primer to Voltage Imaging With ANNINE Dyes and Two-Photon Microscopy [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. DiBAC4(3) (Bis-(1,3-Dibutylbarbituric Acid)Trimethine Oxonol) 25 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 5. caymanchem.com [caymanchem.com]
A Comparative Guide to Membrane Potential Measurement: Disbac10 vs. Traditional Electrode Methods
For researchers, scientists, and drug development professionals investigating cellular electrophysiology, the accurate measurement of membrane potential is paramount. While traditional electrode-based methods have long been the gold standard, fluorescent probes like Disbac10 offer a high-throughput alternative. This guide provides an objective comparison of this compound and traditional electrode methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
At a Glance: this compound vs. Traditional Electrode Methods
The choice between using a fluorescent dye like this compound and a traditional electrode method such as patch-clamping hinges on the specific requirements of the experiment, including the need for throughput, temporal resolution, and the sensitivity of the cells to invasive procedures.
| Feature | This compound (Oxonol Dyes) | Traditional Electrode Methods (e.g., Patch-Clamp) |
| Principle of Measurement | Optical: Fluorescence intensity changes in response to membrane potential variations. | Electrical: Direct measurement of the potential difference across the cell membrane. |
| Throughput | High-throughput, suitable for screening large numbers of compounds. | Low-throughput, typically one cell at a time. |
| Invasiveness | Minimally invasive, as it involves adding a dye to the cell culture. | Highly invasive, as it requires physical contact with and often rupture of the cell membrane. |
| Temporal Resolution | Generally lower than electrode methods, in the millisecond range. | Very high, in the microsecond range, allowing for the resolution of individual action potentials. |
| Signal-to-Noise Ratio | Can be lower than patch-clamp and may be affected by dye bleaching and pharmacological interactions. | High, providing a direct and clear measure of membrane potential. |
| Data Type | Relative changes in fluorescence intensity, requiring calibration for absolute voltage. | Direct, quantitative measurement of absolute membrane potential in millivolts (mV). |
| Cellular Integrity | Preserves the intracellular environment. | The intracellular environment is dialyzed with the pipette solution in whole-cell configuration. |
| Potential Artifacts | Phototoxicity, dye-compound interactions, and potential pharmacological effects of the dye itself. | Seal leakage, changes in cell properties due to dialysis, and mechanical stress on the cell. |
In-Depth Comparison of Performance
| Performance Metric | This compound (Oxonol Dyes) - Representative Values | Traditional Electrode Methods (Patch-Clamp) - Representative Values |
| Sensitivity | Can detect changes on the order of millivolts, with some studies reporting a fluorescence change of ~1% per 1 mV change. | Sub-millivolt resolution is achievable. |
| Temporal Resolution | Typically in the range of milliseconds to seconds, suitable for slower kinetic studies. | In the microsecond range, capable of resolving rapid events like action potentials. |
| Signal-to-Noise Ratio (SNR) | Generally lower than patch-clamp; can be improved by signal averaging. | High, allowing for clear detection of small fluctuations in membrane potential. |
| Ease of Use | Relatively simple, involving dye loading and fluorescence measurement. | Technically demanding, requiring specialized equipment and significant operator skill. |
| Suitability for Screening | Excellent, due to its high-throughput nature. | Poor, due to its low-throughput nature. |
Experimental Methodologies
This compound Membrane Potential Assay Protocol (Generalized)
This protocol is a generalized procedure for using a slow-response oxonol dye like this compound for measuring plasma membrane potential changes in a 96-well plate format, suitable for high-throughput screening.
Materials:
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Pluronic F-127 (for aiding dye solubilization)
-
Cells of interest, plated in a 96-well black, clear-bottom plate
-
Compounds to be tested
-
Fluorescence plate reader with appropriate filters for this compound
Procedure:
-
Cell Preparation: Plate cells in a 96-well plate at a suitable density and allow them to adhere and reach the desired confluency.
-
Preparation of Loading Buffer:
-
Prepare the assay buffer.
-
On the day of the experiment, prepare the this compound loading buffer. A typical final concentration of the dye is in the low micromolar range.
-
To aid in dye dispersal and prevent aggregation, Pluronic F-127 may be added to the loading buffer.
-
-
Dye Loading:
-
Remove the cell culture medium from the wells.
-
Add the this compound loading buffer to each well.
-
Incubate the plate at room temperature or 37°C for 30-60 minutes in the dark to allow the dye to partition into the cell membranes.
-
-
Compound Addition: Add the test compounds to the wells at the desired concentrations.
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader.
-
Excite the sample at the appropriate wavelength for this compound and measure the emission at the corresponding wavelength.
-
Record a baseline fluorescence reading before and after the addition of the compound to measure the change in fluorescence, which corresponds to the change in membrane potential.
-
Whole-Cell Patch-Clamp Protocol for Membrane Potential Measurement
This protocol outlines the steps for performing a whole-cell patch-clamp recording to directly measure the membrane potential of a single cell.
Materials:
-
Inverted microscope with micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for pulling micropipettes
-
Pipette puller and fire-polisher
-
Extracellular solution (e.g., artificial cerebrospinal fluid)
-
Intracellular solution (pipette solution)
-
Cell culture dish with adherent cells
Procedure:
-
Pipette Preparation: Pull a micropipette from a borosilicate glass capillary using a pipette puller to create a tip with a resistance of 2-10 MΩ when filled with the intracellular solution. Fire-polish the tip to ensure a smooth surface for sealing.
-
Cell Approach: Under microscopic observation, carefully lower the micropipette towards the target cell. Apply slight positive pressure to the pipette to keep the tip clean.
-
Seal Formation: Gently press the pipette tip against the cell membrane. Release the positive pressure to allow the membrane to form a high-resistance seal (a "giga-seal," >1 GΩ) with the pipette tip. This is a critical step for a stable recording.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and physical continuity between the pipette interior and the cell cytoplasm.
-
Membrane Potential Recording:
-
Switch the amplifier to current-clamp mode (I=0) to measure the resting membrane potential.
-
Record the membrane potential over time. Changes in membrane potential in response to stimuli (e.g., drug application) can be directly measured.
-
Visualizing the Underlying Mechanisms
To understand the context in which these measurements are made, it is helpful to visualize the experimental workflows and the biological pathways involved.
Figure 1. Simplified experimental workflows for this compound assay and patch-clamp recording.
Changes in membrane potential are often key events in cellular signaling. One such example is the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
Figure 2. Signaling pathway of G-protein-coupled inwardly-rectifying potassium (GIRK) channel activation leading to membrane hyperpolarization.
Conclusion
This compound and other voltage-sensitive dyes are powerful tools for high-throughput screening and for studying membrane potential changes in a large population of cells with minimal invasiveness. However, for experiments requiring high fidelity, sub-millisecond temporal resolution, and direct quantitative measurement of membrane potential, traditional electrode methods like patch-clamping remain the unparalleled gold standard. The choice of method should be guided by a careful consideration of the experimental goals and the inherent advantages and limitations of each technique.
Unveiling Ion Channel Dynamics: A Comparative Guide to Disbac10 Fluorescence and Known Modulators
For researchers, scientists, and drug development professionals, understanding the intricate dance of ion channels is paramount. This guide provides a comprehensive comparison of the fluorescent probe Disbac10 with other methods for monitoring ion channel activity, supported by experimental data. We delve into detailed methodologies and present signaling pathways and experimental workflows using Graphviz visualizations to facilitate a deeper understanding of these critical cellular components.
Ion channels, as key regulators of cellular excitability and signaling, are significant targets in drug discovery. High-throughput screening (HTS) methodologies are essential for identifying and characterizing novel ion channel modulators. Among the various techniques, fluorescence-based assays using voltage-sensitive dyes like the Disbac family of probes offer a powerful tool for monitoring changes in membrane potential, a direct consequence of ion channel activity.
Correlating Fluorescence with Function: The this compound Advantage
This compound is a slow-response, lipophilic, and anionic bis-oxonol dye that exhibits an increase in fluorescence upon membrane depolarization. When the cell membrane depolarizes, the negatively charged dye enters the cell and binds to intracellular proteins and membranes, leading to a significant enhancement of its fluorescence signal. This property allows for the sensitive detection of ion channel activation or inhibition that results in changes to the membrane potential. Disbac dyes are often utilized in Fluorescence Resonance Energy Transfer (FRET)-based assays, where they act as a mobile acceptor, providing a ratiometric output that is less susceptible to artifacts such as cell number variability and dye loading inconsistencies.
Performance Comparison: this compound and Alternative Ion Channel Assays
The efficacy of this compound and its analogs in ion channel screening is best understood through direct comparison with other available technologies. The following table summarizes quantitative data from studies evaluating various ion channel modulators.
| Ion Channel Target | Modulator | Assay Type | Probe/Method | Reported IC50/EC50 (µM) | Reference |
| Inward Rectifier K+ Channel (IRK1) | Barium | Membrane Potential | DiSBAC FRET | 1.8 | [1] |
| Inward Rectifier K+ Channel (IRK1) | Cesium | Membrane Potential | DiSBAC FRET | 120 | [1] |
| Inward Rectifier K+ Channel (IRK1) | Quinidine | Membrane Potential | DiSBAC FRET | 1.5 | [1] |
| Inward Rectifier K+ Channel (IRK1) | Verapamil | Membrane Potential | DiSBAC FRET | 0.8 | [1] |
| Inward Rectifier K+ Channel (IRK1) | Dofetilide | Membrane Potential | DiSBAC FRET | 0.003 | [1] |
| Inward Rectifier K+ Channel (IRK1) | Amitriptyline | Membrane Potential | DiSBAC FRET | 0.6 | |
| Inward Rectifier K+ Channel (IRK1) | Astemizole | Membrane Potential | DiSBAC FRET | 0.002 | |
| Inward Rectifier K+ Channel (IRK1) | Terfenadine | Membrane Potential | DiSBAC FRET | 0.001 | |
| GABA-A Receptor (α4β3δ) | Eltanolone | Membrane Potential | DiSBAC1(3) | 0.008 ± 0.001 | |
| GABA-A Receptor (α4β3δ) | Allopregnanolone | Membrane Potential | DiSBAC1(3) | 0.003 ± 0.001 | |
| GABA-A Receptor (α4β3δ) | Ganaxolone | Membrane Potential | DiSBAC1(3) | 0.012 ± 0.002 | |
| GABA-A Receptor (α1β3γ2) | GABA | Membrane Potential | DiSBAC1(3) | 40 ± 11 |
Experimental Protocols
A detailed methodology is crucial for reproducible and reliable results. The following protocol outlines a FRET-based membrane potential assay using a Disbac dye, which is a common application for this class of probes.
Protocol: FRET-Based Membrane Potential Assay for Ion Channel Modulator Screening
1. Cell Preparation:
-
Seed cells expressing the ion channel of interest in a 96- or 384-well black-walled, clear-bottom plate at a density that ensures a confluent monolayer on the day of the assay.
-
Culture the cells in their appropriate growth medium at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
2. Dye Loading:
-
Prepare a loading buffer containing the FRET donor (e.g., CC2-DMPE) and the FRET acceptor (e.g., a DiSBAC dye like this compound) in a physiological saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Aspirate the growth medium from the cell plate and wash the cells once with the saline solution.
-
Add the dye loading solution to each well and incubate for 30-60 minutes at room temperature, protected from light.
3. Compound Addition:
-
Prepare serial dilutions of the ion channel modulators (test compounds) and control compounds in the saline solution.
-
After the dye loading incubation, add the compound solutions to the respective wells.
4. Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader equipped for FRET measurements (e.g., a FLIPR or similar instrument).
-
Excite the FRET donor (e.g., at ~405 nm) and measure the emission from both the donor (e.g., at ~460 nm) and the acceptor (e.g., at ~580 nm) simultaneously.
-
Record a baseline fluorescence for a few seconds before initiating ion channel activity.
5. Assay Triggering and Data Acquisition:
-
To study voltage-gated ion channels, inject a depolarizing stimulus (e.g., a high concentration of KCl) into each well to activate the channels.
-
For ligand-gated ion channels, inject the specific agonist.
-
Continue to record the fluorescence emission from both the donor and acceptor for a defined period to capture the change in membrane potential.
6. Data Analysis:
-
Calculate the ratio of the acceptor fluorescence to the donor fluorescence (FRET ratio).
-
A decrease in the FRET ratio typically indicates membrane depolarization.
-
Plot the change in FRET ratio against the compound concentration to determine the IC50 or EC50 values for inhibitors and activators, respectively.
Visualizing the Molecular Mechanisms
To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict a typical experimental workflow and the signaling pathways affected by common ion channel modulators.
Caption: A typical high-throughput screening workflow.
The following diagrams illustrate the general signaling pathways for a potassium channel blocker and a sodium channel activator.
Caption: Signaling cascade for a K+ channel blocker.
Caption: Signaling cascade for a Na+ channel activator.
References
A Comparative Guide to the Temporal Resolution of Voltage-Sensitive Dyes for Monitoring Fast Cellular Events
For researchers, scientists, and drug development professionals, the precise measurement of rapid changes in cellular membrane potential is paramount. Voltage-sensitive dyes (VSDs) are indispensable tools for this purpose, offering a direct, optical readout of electrical activity. However, not all VSDs are created equal, particularly concerning their temporal resolution. This guide provides a detailed comparison of slow-response and fast-response VSDs, with a focus on their suitability for capturing ephemeral cellular events like action potentials.
While the specific dye "Disbac10" is not prominently documented in scientific literature, it likely belongs to the DiSBaC family of dyes. These, along with the related DiBAC dyes, are classified as slow-response, translational probes.[1][2][3] Their mechanism involves redistribution across the cell membrane in response to voltage changes, a process that inherently limits their speed.[2][4]
This guide will compare the characteristics of these slow-response dyes with several well-established fast-response VSDs to highlight the critical importance of selecting a dye with appropriate kinetics for studying fast physiological phenomena.
Mechanism of Action: A Tale of Two Speeds
The fundamental difference between slow and fast VSDs lies in their mechanism of action. This directly impacts their response times and suitability for different biological questions.
Slow-response dyes, such as DiBAC4(3), are anionic molecules that partition between the extracellular medium and the cell's interior based on the membrane potential. Depolarization, which makes the inside of the cell less negative, drives more of the negatively charged dye into the cell. Upon entering the cell, the dye binds to intracellular membranes and proteins, leading to a significant increase in its fluorescence. Because this process relies on the physical movement of the dye across the membrane, the response time is on the order of milliseconds to seconds.
In contrast, fast-response dyes operate on a much faster timescale. These dyes, which include styryl dyes like di-4-ANEPPS and more advanced probes like ANNINE-6 and the VoltageFluor (VF) series, are typically amphiphilic molecules that embed themselves in the cell membrane. Changes in membrane potential alter the electric field across the membrane, which in turn causes a near-instantaneous shift in the electron distribution within the dye's chromophore. This phenomenon, known as the electrochromic or molecular Stark effect, results in a rapid change in the dye's fluorescence or absorption properties. The response times for these dyes are in the nanosecond to microsecond range, making them capable of tracking individual action potentials.
Quantitative Comparison of Voltage-Sensitive Dyes
The choice of a VSD for a particular application depends on a trade-off between response speed, signal-to-noise ratio, and potential phototoxicity. The following table summarizes the key performance characteristics of representative slow and fast-response dyes.
| Dye | Type | Response Time | Voltage Sensitivity (ΔF/F per 100 mV) | Mechanism | Key Advantages | Limitations |
| DiBAC4(3) | Slow-Response | Milliseconds to seconds | ~10% (varies) | Translational | Large fluorescence change | Too slow for single action potentials, potential pharmacological effects |
| di-4-ANEPPS | Fast-Response | < 1 µs | ~8% | Electrochromic | Fast response, well-established | Lower sensitivity, some phototoxicity |
| ANNINE-6plus | Fast-Response | Nanoseconds | ~30-50% | Electrochromic | High sensitivity, fast response, low phototoxicity | Requires specific imaging setups (e.g., two-photon) |
| VoltageFluor (VF) 2.1.Cl | Fast-Response | << 140 µs | ~27% | Photoinduced Electron Transfer (PeT) | High sensitivity, fast response, low capacitive load | Can have phototoxic effects in some cell types |
| BeRST 1 | Fast-Response | Sub-millisecond | High signal-to-noise ratio | Photoinduced Electron Transfer (PeT) | High signal-to-noise, far-red shifted spectra reduce background | Newer dye, less extensive literature |
Experimental Protocols
The successful application of VSDs requires careful attention to experimental detail. Below are generalized protocols for staining and imaging with slow and fast-response dyes for the detection of changes in membrane potential.
This protocol is suitable for detecting slower changes in membrane potential in a population of cells.
-
Dye Preparation: Prepare a stock solution of DiBAC4(3) in DMSO (e.g., 1 mg/mL).
-
Staining: Dilute the stock solution in your imaging medium to a final concentration of 0.5-5 µM. Incubate the cells in the dye solution for 20-30 minutes at room temperature or 37°C, protected from light. It is not necessary to wash out the dye before imaging.
-
Imaging:
-
Use a fluorescence microscope equipped with a filter set appropriate for DiBAC4(3) (e.g., excitation ~490 nm, emission ~516 nm).
-
Acquire images using an exposure time that provides a good signal without significant photobleaching. For time-lapse experiments, acquire images at intervals appropriate for the biological process being studied (e.g., every 2 seconds).
-
Depolarization will be observed as an increase in fluorescence intensity, while hyperpolarization will result in a decrease.
-
-
Data Analysis:
-
Correct for background fluorescence by subtracting the average intensity of a cell-free region.
-
Quantify the change in fluorescence intensity over time for regions of interest corresponding to individual cells or cell populations.
-
This protocol is designed for high-speed imaging to resolve individual action potentials in cultured neurons.
-
Cell Preparation: Plate dissociated neurons on glass-bottom dishes and culture for 14-16 days to allow for the development of mature synaptic connections.
-
Staining: Prepare a 500 nM solution of BeRST 1 in your culture medium. Replace the existing medium with the dye solution and incubate for 30 minutes at 37°C.
-
Imaging:
-
Use a high-speed fluorescence microscope with a sensitive camera (e.g., EMCCD or sCMOS) and an appropriate light source. For BeRST 1, use an excitation wavelength of ~633 nm.
-
Acquire images at a high frame rate (e.g., 500 Hz or higher) to capture the rapid rising and falling phases of an action potential. A typical recording might last for 10 seconds.
-
Simultaneous electrophysiological recording (e.g., patch-clamp) can be used to correlate the optical signal with the true membrane voltage.
-
-
Data Analysis:
-
Identify regions of interest corresponding to individual neuronal cell bodies.
-
Extract the average fluorescence intensity for each region of interest over time.
-
The resulting traces will show sharp peaks in fluorescence corresponding to action potentials. A signal-to-noise threshold can be set to distinguish true spikes from background noise.
-
Conclusion
The temporal resolution of a voltage-sensitive dye is a critical parameter that dictates its utility for studying cellular electrophysiology. Slow-response dyes like the DiSBaC and DiBAC families are effective for monitoring gradual changes in membrane potential and are well-suited for high-throughput screening applications where resolving individual spikes is not necessary. However, for investigating the dynamics of fast cellular events such as neuronal action potentials and synaptic transmission, fast-response dyes are essential. Advanced probes like ANNINE-6plus and the VoltageFluor series offer the nanosecond-to-microsecond response times required to faithfully track these rapid signals, providing researchers with a powerful optical toolkit to dissect the intricacies of neural circuits and other electrically active systems. The choice between these dyes will ultimately depend on the specific biological question, the cell type under investigation, and the available imaging instrumentation.
References
A Comparative Guide to Slow vs. Fast Response Voltage-Sensitive Dyes
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Potentiometric Probes for Monitoring Membrane Potential.
Voltage-sensitive dyes (VSDs) are indispensable tools for monitoring changes in cell membrane potential, providing a real-time window into cellular excitability and signaling.[1] These fluorescent probes bind to the plasma membrane and translate shifts in the transmembrane electric field into optical signals, enabling high-resolution spatial and temporal measurements of electrical activity in single cells and neuronal populations.[1][2] This guide offers a detailed comparison of the two main classes of VSDs—slow and fast response dyes—supported by quantitative data and experimental protocols to aid in the selection of the optimal probe for your research needs.
At a Glance: Key Differences Between Slow and Fast Response Dyes
| Feature | Slow Response Dyes | Fast Response Dyes |
| Response Time | Milliseconds to seconds[1][3] | Microseconds to nanoseconds |
| Mechanism | Transmembrane redistribution | Electrochromism, Photoinduced Electron Transfer (PeT) |
| Sensitivity (ΔF/F) | High (up to 80% per 100 mV) | Moderate (typically 2-10% per 100 mV) |
| Temporal Resolution | Suitable for detecting changes in resting potential | Capable of resolving individual action potentials |
| Typical Applications | High-throughput screening, measuring average membrane potential | Imaging action potentials, synaptic transmission |
Quantitative Comparison of Common Voltage-Sensitive Dyes
The selection of a VSD is critically dependent on its photophysical properties, sensitivity, and response kinetics. The table below summarizes key parameters for several widely used slow and fast response dyes.
Table 1: Performance Characteristics of Selected Voltage-Sensitive Dyes
| Dye Name | Type | Response Time | Sensitivity (ΔF/F per 100 mV) | Excitation (nm) | Emission (nm) | Key Features |
| DiBAC4(3) | Slow | Milliseconds to seconds | High | ~490 | ~516 | Increased fluorescence with depolarization; suitable for HTS. |
| DiOC5(3) | Slow | Milliseconds to seconds | High | ~482 | ~500 | Widely used carbocyanine dye for membrane potential studies. |
| TMRE | Slow | Milliseconds to seconds | High | ~549 | ~574 | Rhodamine-based dye suitable for quantitative assessment of membrane potential. |
| di-4-ANEPPS | Fast | Milliseconds | ~2-10% | ~475 | ~617 | Well-characterized; suitable for short-term experiments due to rapid internalization. |
| di-8-ANEPPS | Fast | Milliseconds | ~10% | ~467 | ~631 | More hydrophobic and photostable than di-4-ANEPPS, better for longer-term studies. |
| ANNINE-6plus | Fast | Nanoseconds | ~30% (1-photon), >50% (2-photon) | ~488 | ~600 | High sensitivity and fast response. |
| VF2.1.Cl | Fast (PeT-based) | Sub-millisecond | ~26% | ~485 | ~515 | VoltageFluor dye with good photostability. |
| RH795 | Fast | Milliseconds | Varies | ~530 | ~712 | Suitable for long-term experiments due to slow bleaching and weak phototoxic effects. |
Signaling Pathways and Mechanisms of Action
The distinct response times of slow and fast VSDs are a direct result of their different mechanisms for sensing voltage changes across the cell membrane.
Slow Response Dyes: A Change in Distribution
Slow response dyes, such as the anionic oxonol dye DiBAC4(3) and cationic carbocyanine dyes, operate on a timescale of milliseconds to seconds. Their mechanism relies on a voltage-dependent redistribution across the plasma membrane. A change in membrane potential alters the equilibrium of the charged dye molecules, causing them to move into or out of the cell, leading to a change in fluorescence. For example, upon depolarization, the cell interior becomes less negative, driving anionic dyes like DiBAC4(3) into the cell where they bind to intracellular components and exhibit enhanced fluorescence.
Fast Response Dyes: A Molecular Rearrangement
Fast response dyes are capable of detecting rapid neuronal signaling events like action potentials, with response times in the microsecond to nanosecond range. These amphiphilic molecules insert into the membrane with a specific orientation and employ sophisticated photophysical mechanisms to transduce voltage changes. Two primary mechanisms are:
-
Electrochromism: This mechanism is characteristic of styryl dyes like di-4-ANEPPS. A change in the membrane's electric field directly interacts with the dye's chromophore, causing a shift in its electronic structure. This results in a change in the dye's absorption and emission spectra.
-
Photoinduced Electron Transfer (PeT): In PeT-based sensors, the dye molecule contains a fluorescent reporter and a quencher connected by a molecular "wire". The efficiency of electron transfer between the reporter and quencher is voltage-dependent. Changes in membrane potential alter the rate of PeT, thereby modulating the fluorescence intensity.
Experimental Protocols
Accurate and reproducible measurements with VSDs require meticulous experimental execution. Below are generalized protocols for cell loading and data acquisition.
General Cell Loading Protocol for Adherent Cells
This protocol provides a general guideline for labeling adherent cells in culture with either slow or fast response dyes.
Methodology:
-
Prepare Stock Solution: Dissolve the VSD in high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 1-10 mM). Store protected from light and moisture at -20°C.
-
Prepare Working Solution: On the day of the experiment, dilute the stock solution to the desired working concentration (typically 1-10 µM) in a suitable buffer or culture medium (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). For some dyes, the addition of a dispersing agent like Pluronic F-127 may be necessary to prevent aggregation.
-
Cell Preparation: Grow cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes).
-
Staining: Remove the culture medium and wash the cells once with the buffer used for the working solution. Add the dye working solution to the cells and incubate for 15-60 minutes at 37°C, protected from light. The optimal staining time and concentration should be determined empirically for each cell type and dye.
-
Washing: After incubation, gently wash the cells two to three times with fresh buffer or medium to remove unbound dye.
-
Imaging: The cells are now ready for imaging. It is recommended to perform imaging within a reasonable timeframe after staining, as some dyes can be internalized or extruded over time.
Data Acquisition Protocol
The following is a generalized workflow for acquiring data from VSD-stained cells.
Methodology:
-
Microscope Setup: Use a fluorescence microscope equipped with a high-speed camera (for fast dyes) or a sensitive CCD camera (for slow dyes), and appropriate filter sets for the chosen VSD.
-
Locate Region of Interest (ROI): Identify the cells or region of the tissue to be imaged.
-
Acquisition Parameters: Set the appropriate excitation and emission wavelengths. Adjust the exposure time and excitation light intensity to obtain a good signal-to-noise ratio while minimizing phototoxicity and photobleaching.
-
Baseline Recording: Record the baseline fluorescence of the stained cells before applying any stimulus.
-
Stimulation and Recording: Apply the experimental stimulus (e.g., electrical field stimulation, perfusion with a drug) and record the resulting changes in fluorescence over time. For fast events like action potentials, a high sampling rate (e.g., 500 Hz or higher) is crucial.
-
Data Analysis: The recorded fluorescence data is typically expressed as a fractional change in fluorescence (ΔF/F), where ΔF is the change in fluorescence from the baseline (F). This normalization corrects for variations in dye loading and illumination intensity.
Conclusion
The choice between slow and fast response voltage-sensitive dyes is fundamentally dictated by the biological question at hand. Slow response dyes, with their large signal changes, are well-suited for high-throughput screening applications where the primary goal is to detect changes in the average membrane potential of a cell population. In contrast, fast response dyes are the tools of choice for resolving the rapid dynamics of neuronal firing and synaptic communication, providing unparalleled temporal resolution. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can confidently select and effectively utilize the appropriate voltage-sensitive dye to illuminate the intricate electrical signaling that governs cellular function.
References
Safety Operating Guide
Navigating the Disposal of "Disbac10": A Critical Need for Specificity
Proper disposal of laboratory chemicals is a cornerstone of a safe and compliant research environment. When it comes to a product identified as "Disbac10," a definitive disposal protocol cannot be provided without precise product identification. Searches for "this compound" have revealed several products with similar names, each possessing distinct chemical compositions and hazard profiles, thereby necessitating different disposal procedures.
To ensure the safety of laboratory personnel and the protection of the environment, it is imperative that researchers, scientists, and drug development professionals identify the specific "this compound" product in use. Key identifying information can be found on the product's Safety Data Sheet (SDS) or the product label itself. This information includes:
-
Full Product Name: For example, "Dishbac," "Suma Bac D10," or "DiBAC4(3)."
-
Manufacturer: The company that produced the chemical.
-
Intended Use: The application for which the product is designed, such as a disinfectant, a membrane potential dye, or a cooling water treatment.
-
CAS Number: A unique numerical identifier for the chemical substance.
Once the specific product is identified, the corresponding Safety Data Sheet (SDS) will provide detailed instructions for its safe handling and disposal. The SDS is the primary source of information for chemical safety and compliance.
General Principles of Chemical Waste Disposal
While awaiting specific product identification, it is beneficial to review the general principles of laboratory chemical waste disposal. These practices are fundamental to maintaining a safe laboratory environment.
1. Waste Segregation: Never mix different types of chemical waste. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions. Waste should be segregated into categories such as:
- Halogenated solvents
- Non-halogenated solvents
- Acids
- Bases
- Heavy metal waste
- Solid chemical waste
2. Proper Labeling: All waste containers must be clearly and accurately labeled with the full chemical name(s) of the contents and the associated hazards (e.g., flammable, corrosive, toxic).
3. Use of Appropriate Containers: Waste should be stored in containers that are chemically compatible with the waste material. The containers must be in good condition and have secure lids to prevent leaks and spills.
4. Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses or goggles, and a lab coat, when handling chemical waste.
5. Follow Institutional Procedures: Adhere to your institution's specific waste management guidelines and contact your Environmental Health and Safety (EHS) department for guidance and to schedule waste pickups.
Illustrative Disposal Workflow
The following diagram illustrates a generalized workflow for the proper disposal of laboratory chemical waste. This process should be adapted to the specific requirements outlined in the product's SDS and your institution's policies.
Caption: A logical workflow for the safe disposal of laboratory chemical waste.
It is critical to reiterate that the information provided above is a general guide. The specific disposal procedures for "this compound" are entirely dependent on the exact product . Please identify the product from its SDS and follow the manufacturer's and your institution's guidelines for its safe disposal.
Essential Safety and Handling Guide for Disbac10 (Sodium Diethyldithiocarbamate)
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Disbac10, scientifically known as Sodium Diethyldithiocarbamate. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. This compound is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[1][2] The following table summarizes the required PPE for handling this compound.
| Protection Type | Standard Handling | Large Spill or Emergency |
| Eye/Face | Chemical safety goggles or glasses.[2][3] | Splash goggles and a face shield. |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). | Heavy-duty chemical-resistant gloves. |
| Body | Laboratory coat or other protective clothing. | Full protective suit and boots. |
| Respiratory | Not generally required with adequate ventilation. Use a dust respirator if dust is generated. | Self-contained breathing apparatus (SCBA). |
Experimental Protocol for Safe Handling
Following a detailed and standardized protocol is essential for minimizing risks associated with this compound.
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated work area. A chemical fume hood is recommended, especially when working with powders or creating solutions.
-
Locate the nearest eyewash station and safety shower before beginning work.
-
Clear the workspace of any unnecessary items and ensure all required equipment is within reach.
2. Donning PPE:
-
Before handling this compound, put on all required PPE as outlined in the table above.
-
Ensure gloves are intact and provide a good fit.
3. Handling and Use:
-
Avoid generating dust when handling the solid form of this compound.
-
If creating a solution, add the solid to the liquid slowly to prevent splashing.
-
Keep containers of this compound tightly closed when not in use.
-
Do not eat, drink, or smoke in the handling area.
4. Decontamination and Doffing PPE:
-
After handling, wash hands thoroughly with soap and water.
-
Remove PPE in an order that minimizes cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection.
-
Wash reusable PPE after each use and inspect for damage.
Disposal Plan
This compound is very toxic to aquatic life and must be disposed of as hazardous waste.
| Waste Type | Disposal Procedure |
| Unused this compound | Collect in a clearly labeled, sealed container for hazardous waste. |
| Contaminated Labware | Rinse with an appropriate solvent. The rinsate should be collected as hazardous waste. |
| Contaminated PPE | Disposable items (gloves, etc.) should be placed in a sealed bag and disposed of as hazardous waste. |
| Spills | For small spills, dampen the material with water, then sweep or vacuum it into a suitable container for disposal. For large spills, evacuate the area and follow emergency procedures. |
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
